molecular formula B5KO15-14 B1172064 Potassium pentaborate CAS No. 12229-13-9

Potassium pentaborate

Cat. No.: B1172064
CAS No.: 12229-13-9
M. Wt: 333.2 g/mol
InChI Key: HJNZSEIZJLWUTC-UHFFFAOYSA-N
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Description

Potassium pentaborate is a useful research compound. Its molecular formula is B5KO15-14 and its molecular weight is 333.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

12229-13-9

Molecular Formula

B5KO15-14

Molecular Weight

333.2 g/mol

IUPAC Name

potassium pentaborate

InChI

InChI=1S/5BO3.K/c5*2-1(3)4;/q5*-3;+1

InChI Key

HJNZSEIZJLWUTC-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Anhydrous Potassium Pentaborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrous potassium pentaborate (KB₅O₈) is an inorganic compound of significant interest in various industrial and scientific fields. As a member of the borate family, it exhibits unique chemical and physical properties that make it a valuable material in the manufacturing of specialized glasses, ceramics, and welding fluxes.[1][2] Its role as a fluxing agent, for instance, is attributed to its ability to dissolve metal oxides at high temperatures.[1] In the realm of materials science, its structural characteristics, particularly the presence of both trigonal and tetrahedral boron coordination, are of fundamental importance.[3] This technical guide provides a comprehensive overview of the core physical and chemical properties of anhydrous this compound, with a focus on quantitative data, detailed experimental methodologies, and key chemical pathways. While data for the hydrated forms of this compound are more readily available, this document will focus on the anhydrous state, supplemented with relevant information from its hydrated counterparts where applicable.

Physical Properties

The physical characteristics of anhydrous this compound are foundational to its application in various technologies. Key properties are summarized in the tables below. It is important to note that while some data for the anhydrous form is available, other properties are often reported for the more commonly handled hydrated forms, such as this compound tetrahydrate (KB₅O₈·4H₂O).

General and Thermal Properties

Anhydrous this compound is a white, crystalline solid.[2] One of its most notable thermal properties is its high melting point, where it fuses to form a clear glass at 780°C.[1][2] This high thermal stability is a key attribute for its use in high-temperature applications.

PropertyValue
Molecular Formula KB₅O₈
Molecular Weight 221.12 g/mol
Appearance White crystalline granules
Melting Point Fuses to a clear glass at 780 °C (1435 °F)[1][2]
CAS Number 11128-29-3
Density and Crystal Structure
PropertyValue
Calculated Density 2.20 g/cm³ (for a metastable monoclinic form)
Crystal System Metastable form: Monoclinic
Unit Cell Parameters (metastable form) a = 11.59 Å, b = 17.80 Å, c = 12.99 Å, β = 95.8°

Note: The density and crystal structure data pertain to a metastable form of anhydrous this compound.

For comparison, the hydrated form, this compound tetrahydrate (KB₅O₈·4H₂O), has a specific gravity of 1.74.[2]

Chemical Properties

The chemical behavior of anhydrous this compound is largely defined by the nature of its boron-oxygen framework and its interactions with other substances, particularly at elevated temperatures.

Solubility

Anhydrous this compound is hygroscopic and will absorb moisture from the environment.[4] Its solubility is typically reported for its hydrated form, this compound tetrahydrate, in water. The solubility of the tetrahydrate increases with temperature.

Temperature (°C)Solubility (% by weight as KB₅O₈·4H₂O)
02.1
102.8
203.7
305.0
Spectroscopic Properties

Spectroscopic analysis of anhydrous this compound reveals key details about its molecular structure.

  • Infrared (IR) Spectroscopy: The infrared spectrum of anhydrous this compound indicates the presence of both 3-fold (trigonal) and 4-fold (tetrahedral) coordinated boron atoms.[3]

  • Raman Spectroscopy: Similar to IR spectroscopy, Raman spectra can be used to characterize the vibrational modes of the borate network. Specific peak assignments for the anhydrous form are not extensively detailed in the literature, but the technique is valuable for identifying the compound and studying its structural transformations at high temperatures.[]

Synthesis and Decomposition Pathways

Anhydrous this compound can be synthesized through a high-temperature fusion reaction. It is also the product of the thermal decomposition of its hydrated forms.

Synthesis of Anhydrous this compound

The primary method for synthesizing anhydrous this compound is through the high-temperature fusion of potassium carbonate (K₂CO₃) and boric acid (H₃BO₃).[6] This reaction drives off water and carbon dioxide to yield the anhydrous salt.

Synthesis K2CO3 Potassium Carbonate (K₂CO₃) mixture Mixture K2CO3->mixture H3BO3 Boric Acid (H₃BO₃) H3BO3->mixture fusion High-Temperature Fusion mixture->fusion KB5O8 Anhydrous Potassium Pentaborate (KB₅O₈) fusion->KB5O8 byproducts Byproducts (H₂O, CO₂) fusion->byproducts Released

Synthesis of Anhydrous this compound
Thermal Decomposition of this compound Tetrahydrate

Anhydrous this compound is formed upon heating its hydrated counterpart, this compound tetrahydrate (KB₅O₈·4H₂O). The decomposition occurs in stages, with the loss of water molecules at specific temperature ranges.

Decomposition start This compound Tetrahydrate (KB₅O₈·4H₂O) intermediate Partial Dehydration start->intermediate ~130-400 °C (Loss of H₂O) anhydrous Anhydrous Potassium Pentaborate (KB₅O₈) intermediate->anhydrous glass Fused Glass anhydrous->glass ~780 °C (Fuses)

Thermal Decomposition Pathway

Experimental Protocols

This section outlines detailed methodologies for determining some of the key properties of this compound.

Melting Point Determination (Capillary Method)

This method is suitable for determining the melting point of crystalline solids like anhydrous this compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the anhydrous this compound sample is finely powdered and completely dry. If necessary, gently grind the crystals using a mortar and pestle.

  • Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of the sample will enter the tube.

  • Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to pack the powder into the bottom. The packed sample height should be 2-3 mm.

  • Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Set the apparatus to heat at a moderate rate to approach the expected melting point (around 780°C).

    • As the temperature nears the melting point, reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.

    • Observe the sample through the magnifying lens. The melting point is the temperature at which the solid completely transforms into a clear liquid (fused glass in this case).

Solubility Determination (Isothermal Method)

This protocol is adapted for determining the solubility of a borate salt in water at a specific temperature.

Apparatus:

  • Constant temperature water bath

  • Erlenmeyer flasks with stoppers

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

  • Burette

  • Analytical balance

  • Standardized hydrochloric acid (HCl) solution

  • Bromocresol green indicator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound tetrahydrate to an Erlenmeyer flask containing a known volume of deionized water.

    • Place the flask in a constant temperature water bath set to the desired temperature.

    • Stir the solution vigorously using a magnetic stirrer for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated.

  • Sample Collection:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant liquid using a pre-heated pipette to prevent crystallization upon cooling.

    • Transfer the sample to a volumetric flask and dilute to a known volume with deionized water.

  • Titration:

    • Pipette a known aliquot of the diluted solution into a clean Erlenmeyer flask.

    • Add a few drops of bromocresol green indicator.

    • Titrate the solution with a standardized HCl solution until the endpoint is reached (color change from blue to greenish-yellow).

  • Calculation:

    • From the volume of HCl used, calculate the moles of tetraborate ions in the aliquot.

    • Determine the concentration of this compound in the original saturated solution.

    • Express the solubility in the desired units (e.g., g/100 mL or % by weight).

X-Ray Diffraction (XRD) Analysis

XRD is used to identify the crystalline phases and determine the crystal structure of a material.

Apparatus:

  • Powder X-ray diffractometer with a Cu Kα radiation source

  • Sample holder

  • Mortar and pestle

Procedure:

  • Sample Preparation:

    • Grind the anhydrous this compound sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.

    • Mount the powdered sample onto the sample holder, ensuring a flat, smooth surface.

  • Data Collection:

    • Place the sample holder in the diffractometer.

    • Set the instrument parameters, including the 2θ scan range (e.g., 10-80°), step size, and scan speed.

    • Initiate the X-ray scan. The instrument will measure the intensity of the diffracted X-rays at different angles.

  • Data Analysis:

    • The resulting diffraction pattern (a plot of intensity vs. 2θ) will show a series of peaks.

    • The positions and intensities of these peaks are characteristic of the crystal structure of anhydrous this compound.

    • Compare the experimental pattern with standard diffraction databases (e.g., ICDD) to confirm the phase identity and determine the unit cell parameters.

Conclusion

Anhydrous this compound possesses a unique combination of physical and chemical properties, most notably its high thermal stability. While comprehensive data for the anhydrous form is less abundant than for its hydrated counterparts, this guide has compiled the available information to provide a thorough overview for researchers and professionals. The detailed experimental protocols offer a foundation for further investigation and quality control of this important industrial chemical. Future research to experimentally determine properties such as the density of the stable anhydrous form and detailed spectroscopic assignments would be valuable additions to the existing body of knowledge.

References

A Deep Dive into the Hydrothermal Synthesis of Potassium Pentaborate Crystals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrothermal synthesis of potassium pentaborate crystals, a material of significant interest for its applications in nonlinear optics and other advanced technologies. This document details the fundamental principles, experimental protocols, and characterization of this compound synthesized via the hydrothermal method, offering valuable insights for researchers in materials science and drug development.

Introduction to Hydrothermal Synthesis and this compound

Hydrothermal synthesis is a versatile and widely used method for the preparation of crystalline materials from aqueous solutions under conditions of high temperature and pressure.[1] This technique allows for the synthesis of high-purity, well-defined crystals that are often inaccessible through conventional solid-state reactions.[1]

This compound (commonly found as the tetrahydrate, KB₅O₈·4H₂O, also known as the mineral Santite) is an inorganic compound with notable nonlinear optical (NLO) properties, making it a candidate for frequency conversion applications in the ultraviolet (UV) spectrum.[2] The structure of this compound is characterized by a network of borate rings, where boron atoms are coordinated to either three or four oxygen atoms, forming trigonal (BO₃) and tetrahedral (BO₄) units. This complex borate network is crucial to its unique optical and physical properties.

Experimental Protocols for Hydrothermal Synthesis

The hydrothermal synthesis of this compound typically involves the reaction of a potassium source and a boron source in an aqueous solution within a sealed pressure vessel, known as an autoclave. The most common precursors are potassium hydroxide (KOH) and boric acid (H₃BO₃).[2][3] Alternative reactants such as potassium chloride (KCl) and boron trioxide (B₂O₃) have also been utilized.[4]

General Experimental Procedure

A typical hydrothermal synthesis procedure for this compound tetrahydrate is as follows:

  • Precursor Preparation: Potassium hydroxide (KOH) and boric acid (H₃BO₃) are dissolved in deionized water. The molar ratio of the reactants is a critical parameter that influences the final product. A common molar ratio of KOH to H₃BO₃ is 1:5.[2]

  • Solution Mixing: The precursor solutions are mixed thoroughly to ensure homogeneity.

  • Autoclave Sealing: The resulting solution is transferred into a Teflon-lined stainless steel autoclave. The autoclave is then sealed to withstand the high pressures generated during the heating process.

  • Hydrothermal Reaction: The sealed autoclave is placed in a furnace and heated to a specific temperature for a designated period. Common reaction temperatures range from 80°C to 170°C, with reaction times varying from a few hours to several days.[3][4]

  • Cooling and Crystal Recovery: After the reaction is complete, the autoclave is allowed to cool down to room temperature naturally. The resulting crystalline product is then collected by filtration.

  • Washing and Drying: The collected crystals are washed with deionized water and ethanol to remove any unreacted precursors or byproducts.[4] The purified crystals are then dried in an oven at a moderate temperature (e.g., 40-60°C).

Quantitative Data on Synthesis Parameters and Crystal Properties

The properties of the synthesized this compound crystals, such as yield, crystal size, and purity, are highly dependent on the synthesis parameters. The following tables summarize the quantitative data gathered from various studies.

Effect of Precursor Molar Ratio

The molar ratio of the potassium source to the boron source is a crucial factor in determining the phase purity and crystallinity of the final product.

Potassium SourceBoron SourceMolar Ratio (K:B)Temperature (°C)Time (h)ObservationsReference
KCl/NaOHB₂O₃1:1:3801Low crystallinity[4]
KCl/NaOHB₂O₃1:1:5801Formation of KB₅O₈·4H₂O[4]
KCl/NaOHB₂O₃1:1:7801Highest crystallinity (XRD score of 70)[4]
KOHH₃BO₃1:517072Synthesis of KB₅O₈·4H₂O[3]
Effect of Reaction Temperature and Time

Reaction temperature and duration significantly influence the reaction kinetics and the final product characteristics.

PrecursorsMolar RatioTemperature (°C)TimeYield (%)Particle SizeReference
KCl, NaOH, H₃BO₃-6030 min85.80 ± 0.61398.30 - 700.06 nm[3]
K₂CO₃, H₃BO₃, B₂O₃-60-9015-120 min84.88 - 95.11<2.54 µm[5][6]
KCl, NaOH, H₃BO₃---75.01 - 95.03<2.54 µm[6]
K₂CO₃, KNO₃, NaOH, H₃BO₃, B₂O₃, etc.various60-902.5-15 min76.11 - 99.26305 nm - 2.03 µm[7]

Characterization of this compound Crystals

The synthesized this compound crystals are typically characterized by various analytical techniques to determine their structure, composition, and properties.

X-ray Diffraction (XRD)

XRD is used to identify the crystalline phase and determine the lattice parameters of the synthesized material. The powder XRD pattern of hydrothermally synthesized this compound typically corresponds to the Santite mineral (KB₅O₈·4H₂O), with the PDF card number 01-072-1688.[4]

Table 3: Crystallographic Data for a this compound Compound

ParameterValueReference
FormulaK[B₅O₇(OH)₂][8]
Crystal SystemMonoclinic[8]
Space GroupP2₁/c[8]
a (Å)7.6690 (3)[8]
b (Å)9.0445 (3)[8]
c (Å)12.2304 (4)[8]
β (°)119.132 (2)[8]
V (ų)741.01 (5)[8]
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the synthesized material. The FTIR spectrum of this compound shows characteristic absorption bands corresponding to the vibrations of the B-O bonds in both BO₃ and BO₄ units, as well as O-H stretching and bending vibrations from the water of hydration.

Table 4: FTIR Band Assignments for this compound

Wavenumber (cm⁻¹)AssignmentReference
~3400O-H stretching of water molecules[2]
~1650H-O-H bending of water molecules[2]
~1340Asymmetric stretching of B(3)-O in BO₃ units[4]
~1250B-O-H bending[4]
1129 - 1013Asymmetric stretching of B(4)-O in BO₄ units[4]
942 - 915Symmetric stretching of B(3)-O in BO₃ units[4]
824 - 781Symmetric stretching of B(4)-O in BO₄ units[4]
732 - 680In-plane bending of B(3)-O[4]
Thermal Analysis (TGA/DTA)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability and decomposition behavior of the synthesized crystals. For this compound tetrahydrate, the TGA curve typically shows a multi-step weight loss corresponding to the removal of the four water molecules of hydration.[3]

Table 5: Thermal Decomposition Data for this compound Tetrahydrate

Temperature Range (°C)Weight LossProcessReference
~100 - 250Stepwise lossDehydration (loss of 4H₂O)[3]
> 780-Melting of anhydrous KB₅O₈[1]

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for the hydrothermal synthesis of this compound crystals.

Hydrothermal_Synthesis_Workflow cluster_preparation Precursor Preparation cluster_reaction Hydrothermal Reaction cluster_product Product Recovery KOH Potassium Hydroxide (KOH) Solution Mixing Mixing KOH->Mixing H3BO3 Boric Acid (H3BO3) Solution H3BO3->Mixing Autoclave Sealing in Autoclave Mixing->Autoclave Heating Heating in Furnace Autoclave->Heating Cooling Cooling Heating->Cooling Filtration Filtration Cooling->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Final_Product This compound Crystals Drying->Final_Product

Caption: Workflow for the hydrothermal synthesis of this compound.

Reaction Pathway

The formation of this compound in a hydrothermal environment involves the polymerization of boric acid into polyborate anions, which then crystallize with potassium cations.

Reaction_Pathway cluster_reactants Reactants in Aqueous Solution cluster_intermediates Formation of Polyborate Anions cluster_product Crystallization BOH3 B(OH)3 (Boric Acid) BOH4_minus [B(OH)4]- BOH3->BOH4_minus + OH- OH_minus OH- K_plus K+ Crystal K[B5O6(OH)4]·2H2O (this compound Crystal) K_plus->Crystal Polyborate [B5O6(OH)4]- (Pentaborate Anion) BOH4_minus->Polyborate Polymerization Polyborate->Crystal + K+, + H2O

Caption: Proposed reaction pathway for this compound formation.

Conclusion

This technical guide has provided a detailed overview of the hydrothermal synthesis of this compound crystals. The experimental protocols, quantitative data on the influence of synthesis parameters, and characterization data presented herein offer a valuable resource for researchers working on the synthesis and application of this important NLO material. The provided visualizations of the experimental workflow and reaction pathway further aid in understanding the synthesis process. Further research focusing on systematic parametric studies will be beneficial for optimizing the synthesis of this compound crystals with desired properties for specific applications.

References

Optimizing Potassium Pentaborate Synthesis: A Technical Guide to Molar Ratio Superiority

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise synthesis of potassium pentaborate (KB₅O₈·4H₂O) is critical for applications ranging from nonlinear optics to specialized pharmaceutical formulations. This in-depth technical guide provides a comprehensive overview of the core principles and experimental protocols for optimizing the molar ratios in this compound synthesis, ensuring high crystallinity and purity.

The synthesis of this compound, a chemically stable, optically biaxial compound, is most commonly achieved through the reaction of a potassium source, such as potassium hydroxide (KOH) or potassium chloride (KCl), with a boron source, typically boric acid (H₃BO₃) or boron oxide (B₂O₃).[1][2][3] The molar ratio of these reactants is a pivotal factor influencing the final product's characteristics, including its crystalline structure and yield.

The Critical Role of Molar Ratios in Synthesis

Experimental studies have demonstrated that precise control of the molar ratios of reactants is paramount for the successful synthesis of this compound, often crystallizing as the mineral Santite (KB₅O₈·4H₂O).[1] The optimization of these ratios leads to a higher degree of crystallinity and product purity.

One of the key parameters in the synthesis is the B₂O₃/K₂O molar ratio, which should ideally be maintained around 5 to favor the formation of the pentaborate species.[4] This ratio directly influences the equilibrium in the K₂O-B₂O₃-H₂O system, dictating the formation of various potassium borate compounds.[5][6][7][8][9][10]

Experimental Protocols for Synthesis

The following sections detail the methodologies for key experiments in the synthesis of this compound, with a focus on molar ratio optimization.

Hydrothermal Synthesis Using KCl, NaOH, and B₂O₃

This method involves the reaction of potassium chloride, sodium hydroxide, and boron oxide in an aqueous solution. The molar ratio of KCl:NaOH:B₂O₃ is systematically varied to determine the optimal conditions for Santite formation.

Materials:

  • Potassium Chloride (KCl)

  • Sodium Hydroxide (NaOH)

  • Boron Oxide (B₂O₃)

  • Distilled Water

Equipment:

  • Closed glass reaction vessel

  • Thermocouple for temperature control

  • Magnetic stirrer

  • X-ray Diffractometer (XRD)

  • Fourier-Transform Infrared (FT-IR) Spectrometer

Procedure:

  • The reactants (KCl, NaOH, and B₂O₃) are dissolved in distilled water within the reaction vessel.

  • The molar ratio of B₂O₃ is varied (e.g., 1:1:3, 1:1:4, 1:1:5, 1:1:6, 1:1:7 of KCl:NaOH:B₂O₃) while keeping the amounts of KCl and NaOH constant.[1]

  • The reaction temperature is maintained at 80°C for 1 hour with continuous stirring.[1]

  • After the reaction, the resulting precipitate is filtered, washed with distilled water, and dried.

  • The product is then characterized using XRD to determine its crystalline phase and FT-IR spectroscopy to identify functional groups.[1]

Synthesis from Potassium Hydroxide and Boric Acid

A common and straightforward method for producing this compound involves the direct reaction of potassium hydroxide and boric acid.

Materials:

  • Potassium Hydroxide (KOH)

  • Boric Acid (H₃BO₃)

  • High-purity water

Equipment:

  • Reaction vessel

  • Magnetic stirrer

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Potassium hydroxide and boric acid are dissolved in high-purity water in the reaction vessel.

  • A molar ratio of 1:5 (KOH:H₃BO₃) is typically employed for the synthesis of this compound tetrahydrate.[11]

  • The solution is stirred and may be heated to facilitate the reaction.

  • Upon cooling, this compound crystals precipitate out of the solution.

  • The crystals are then separated by filtration, washed, and dried.

Data Presentation: Impact of Molar Ratios

The following tables summarize the quantitative data from experimental studies, illustrating the effect of molar ratios on the synthesis of this compound.

Table 1: Effect of B₂O₃ Molar Ratio on the Crystallinity of this compound (Santite) [1]

Molar Ratio (KCl:NaOH:B₂O₃)Product PhaseXRD Score (Crystallinity)
1:1:3Santite (KB₅O₈·4H₂O)Low
1:1:4Santite (KB₅O₈·4H₂O)Moderate
1:1:5Santite (KB₅O₈·4H₂O)Increased
1:1:6Santite (KB₅O₈·4H₂O)High
1:1:7Santite (KB₅O₈·4H₂O)70 (Highest)

Table 2: Summary of Various Molar Ratios and Reactants for this compound Synthesis

Potassium SourceBoron SourceMolar Ratio (K:B)Synthesis MethodReference
KOHH₃BO₃1:5Hydrothermal[11]
KCl, NaOHB₂O₃1:7 (KCl+NaOH):BHydrothermal[1]
K₂CO₃H₃BO₃1:5Not specified[1]
KOHH₃BO₃7:10Saturated Solution[1]

Visualizing the Synthesis Pathway

The following diagrams illustrate the logical flow of the experimental and characterization processes for this compound synthesis.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_synthesis Synthesis cluster_product Product Processing & Characterization K_source Potassium Source (e.g., KOH, KCl) Mixing Mixing & Dissolution K_source->Mixing B_source Boron Source (e.g., H₃BO₃, B₂O₃) B_source->Mixing Solvent Solvent (Distilled Water) Solvent->Mixing Reaction Controlled Reaction (Temperature, Time) Mixing->Reaction Molar Ratio Optimization Filtration Filtration & Washing Reaction->Filtration Drying Drying Filtration->Drying Characterization Characterization (XRD, FT-IR) Drying->Characterization Final_Product This compound (KB₅O₈·4H₂O) Characterization->Final_Product Phase & Purity Confirmation

Caption: Experimental workflow for this compound synthesis.

Molar_Ratio_Optimization_Logic cluster_input Input Variables cluster_process Experimental Process cluster_output Analysis and Outcome Reactants Select Reactants (K & B sources) Molar_Ratios Define Range of Molar Ratios Reactants->Molar_Ratios Synthesize Synthesize Samples for Each Molar Ratio Molar_Ratios->Synthesize Characterize Characterize Products (XRD, FT-IR) Synthesize->Characterize Analyze Analyze Data (e.g., Crystallinity Score) Characterize->Analyze Optimum_Ratio Identify Optimum Molar Ratio Analyze->Optimum_Ratio Highest Quality Product

Caption: Logical flow for molar ratio optimization.

By carefully controlling the molar ratios of the reactants, researchers can consistently synthesize high-quality this compound, a crucial component in various advanced applications. The methodologies and data presented in this guide serve as a foundational resource for achieving this goal.

References

Characterization of Potassium Pentaborate: A Technical Guide Using XRD and FT-IR

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Potassium pentaborate, often encountered as this compound tetrahydrate (KB₅O₈·4H₂O), is an inorganic compound with significant applications in fields like non-linear optics (NLO) due to its efficiency in second harmonic generation, particularly for producing ultraviolet (UV) laser radiation.[1][2] Its utility also extends to being a fluxing agent, a component in cement, and a flame retardant.[1][3] The precise synthesis and characterization of this compound are critical for ensuring its performance in these high-technology applications.

This technical guide provides an in-depth overview of the characterization of this compound using two primary analytical techniques: X-ray Diffraction (XRD) and Fourier-Transform Infrared (FT-IR) Spectroscopy. It offers detailed experimental protocols and data interpretation for researchers, scientists, and professionals in material science and drug development.

X-ray Diffraction (XRD) Analysis

X-ray Diffraction is a non-destructive technique fundamental for identifying the crystalline structure of materials.[4] It provides information on the crystal system, lattice parameters, and phase purity by analyzing the diffraction pattern produced when X-rays interact with the atomic planes of a crystal.[4][5]

Experimental Protocol

The following protocol outlines a typical procedure for the XRD analysis of a synthesized this compound powder sample.

  • Sample Preparation:

    • The this compound crystal sample is finely ground into a homogeneous powder using an agate mortar and pestle to ensure random orientation of the crystallites.[6]

    • The powder is then packed into a sample holder, ensuring a flat and level surface for analysis.[6]

  • Instrumentation and Data Acquisition:

    • Instrument: A powder X-ray diffractometer, such as a Philips PANalytical or Bruker D8 Advance, is commonly used.[1][6][7]

    • X-ray Source: Cu Kα radiation (λ ≈ 1.5406 Å) is a standard choice.[1][7]

    • Operating Conditions: The X-ray tube is typically operated at a voltage of 40-45 kV and a current of 30-40 mA.[1][7]

    • Scan Parameters: Data is collected over a 2θ range, for instance, from 7° to 90°, with a defined step size and scan speed to achieve a good signal-to-noise ratio.[7]

Data Interpretation and Results

The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ). Each peak corresponds to a specific set of crystal planes (hkl) according to Bragg's Law. The pattern serves as a unique "fingerprint" for the crystalline phase.[4] Identification is achieved by comparing the experimental pattern with standard reference data from the International Centre for Diffraction Data (ICDD), such as the Powder Diffraction File (PDF).[7]

This compound tetrahydrate (KB₅O₈·4H₂O), also known as the mineral Santite, is a well-characterized form.[7][8] The crystallographic data for different forms of this compound are summarized below.

Table 1: Crystallographic Data for this compound Variants

PropertyThis compound Tetrahydrate (Santite)K[B₅O₇(OH)₂]
Chemical Formula KB₅O₈·4H₂O or KH₂(H₃O)₂B₅O₁₀K[B₅O₇(OH)₂]
Crystal System Orthorhombic[2][8]Monoclinic[9]
Space Group Aba2[10]P2₁/c (assumed from common borate structures)
Lattice Parameters a = 11.062 Å[2]b = 11.175 Å[2]c = 9.041 Å[2]a = 7.6690 Å[9]b = 9.0445 Å[9]c = 12.2304 Å[9]β = 119.132°[9]
PDF Reference Code 01-072-1688[7][11]Not specified

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It measures the absorption of infrared radiation by the sample, which excites molecular vibrations.[6] For borates, FT-IR is particularly useful for distinguishing between boron atoms in trigonal (BO₃) and tetrahedral (BO₄) coordination, which is crucial for structural confirmation.[12]

Experimental Protocol

A standard procedure for obtaining an FT-IR spectrum of this compound is as follows.

  • Sample Preparation (KBr Pellet Method):

    • A small amount of the dried this compound powder (typically 1-2 mg) is mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder.[6]

    • The mixture is thoroughly ground to a fine, uniform powder.

    • The powder is then pressed into a thin, transparent pellet using a hydraulic press. The concentration of the sample in KBr should be around 0.2% to 1%.[13]

  • Instrumentation and Data Acquisition:

    • Instrument: A spectrometer such as a Perkin Elmer Spectrum One or a Bruker Alpha is used.[1][6][7]

    • Spectral Range: Spectra are typically recorded in the mid-infrared range, from 4000 cm⁻¹ to 650 cm⁻¹, to capture all significant vibrational modes of the borate anion and water of hydration.[1]

    • Data Collection: A background spectrum of the pure KBr pellet or empty sample chamber is recorded first and automatically subtracted from the sample spectrum.

Data Interpretation and Results

The FT-IR spectrum of this compound displays a series of absorption bands corresponding to specific vibrational modes. The presence of both three-coordinate (B(3)) and four-coordinate (B(4)) boron atoms results in a complex but characteristic spectrum.[7][12]

Table 2: Characteristic FT-IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibrational Mode AssignmentReference
~3400O-H stretching vibrations of water of hydration[14]
~1640H-O-H bending vibrations of water of hydration[14]
~1340Asymmetric stretching of B(3)-O[7]
~1250B-O-H bending mode[7]
1129 - 1013Asymmetric stretching of B(4)-O[7]
942 - 915Symmetric stretching of B(3)-O[7]
824 - 781Symmetric stretching of B(4)-O[7][11]
732 - 680In-plane bending of B(3)-O[7]

Integrated Characterization Workflow

The characterization of a newly synthesized material like this compound follows a logical workflow, integrating multiple analytical techniques to build a complete picture of its identity, purity, and structural properties. XRD confirms the long-range crystalline order and phase identity, while FT-IR provides complementary information about the short-range molecular structure and functional groups.

G cluster_synthesis Material Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation cluster_results Characterization Results synthesis Synthesis of This compound prep Sample Grinding & Drying synthesis->prep xrd XRD Analysis prep->xrd ftir FT-IR Analysis prep->ftir xrd_data Analyze Diffraction Pattern (Peak Positions & Intensity) xrd->xrd_data ftir_data Analyze Absorption Spectrum (Band Positions & Shape) ftir->ftir_data structure Structural Identification (Crystal System, Lattice Parameters) xrd_data->structure functional Vibrational Mode Analysis (BO₃, BO₄, O-H Groups) ftir_data->functional report Comprehensive Characterization Report structure->report functional->report

Experimental workflow for this compound characterization.

Conclusion

The combined application of X-ray Diffraction and Fourier-Transform Infrared Spectroscopy provides a robust framework for the comprehensive characterization of this compound. XRD unequivocally determines the crystalline phase and structural parameters, confirming the successful synthesis of the desired polymorph, such as Santite (KB₅O₈·4H₂O).[7][8] FT-IR spectroscopy complements this by verifying the presence of characteristic borate functional groups and the specific coordination environment of boron atoms (BO₃ and BO₄), which is essential to the material's properties.[7][12] Following the detailed protocols and data interpretation guidelines presented in this guide enables researchers to confidently ascertain the structural integrity and purity of their synthesized this compound, ensuring its suitability for advanced applications.

References

An In-depth Technical Guide to the Theoretical Chemical Composition of Potassium Pentaborate Tetrahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical chemical composition of potassium pentaborate tetrahydrate. It includes detailed experimental protocols for the verification of its composition and a visual representation of its synthesis pathway. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who require a thorough understanding of this compound.

Theoretical Chemical Composition

This compound tetrahydrate is a hydrated inorganic salt with a well-defined chemical structure. Its theoretical composition is derived from its chemical formula and the atomic weights of its constituent elements.

Chemical Formula and Molecular Weight

The chemical formula for this compound tetrahydrate is KB₅O₈·4H₂O .

The molecular weight of the compound is calculated as follows:

  • K: 39.0983 u

  • B: 10.811 u (x 5) = 54.055 u

  • O: 15.999 u (x 8) = 127.992 u

  • H₂O: 18.015 u (x 4) = 72.06 u

Total Molecular Weight: 293.2053 g/mol

Elemental and Oxide Composition

The theoretical mass percentages of the constituent elements and oxides are crucial for quantitative analysis and quality control.

ComponentChemical FormulaMolar Mass ( g/mol )Mass Percentage (%)
Potassium (K)K39.098313.33
Boron (B)B10.81118.44
Oxygen (O)O15.99965.48
Hydrogen (H)H1.0082.75
Oxide Composition
Potassium Oxide (K₂O)K₂O94.19616.06
Boron Trioxide (B₂O₃)B₂O₃69.6259.36
Water of Crystallization (H₂O)H₂O18.01524.58

Experimental Protocols for Compositional Analysis

To experimentally verify the theoretical composition of this compound tetrahydrate, a combination of analytical techniques can be employed. The following protocols provide detailed methodologies for the determination of potassium, boron, and water content.

Determination of Water of Hydration by Thermogravimetric Analysis (TGA)

This method determines the water content by measuring the mass loss of the sample as it is heated.

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

  • Analytical Balance

  • Sample Pans (Alumina or Platinum)

Procedure:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Accurately weigh 5-10 mg of this compound tetrahydrate into a tared TGA sample pan.

  • Place the sample pan in the TGA furnace.

  • Heat the sample from ambient temperature to 600°C at a constant heating rate of 10°C/min.

  • Use an inert atmosphere, such as nitrogen, with a flow rate of 50 mL/min to prevent oxidative decomposition.

  • Record the mass loss as a function of temperature.

  • The mass loss corresponding to the dehydration steps is used to calculate the percentage of water of crystallization. The theoretical mass loss for the four water molecules is approximately 24.58%.

Determination of Boron Content by Mannitol Titration

This acid-base titration method is a classic and reliable way to determine the boron content in borate salts. Boric acid is a very weak acid, but the addition of a polyol, such as mannitol, forms a more acidic complex that can be titrated with a strong base.[1]

Reagents:

  • This compound tetrahydrate sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • D-Mannitol

  • Phenolphthalein indicator solution (1% in ethanol)

  • Deionized water

Procedure:

  • Accurately weigh approximately 0.5 g of the this compound tetrahydrate sample and dissolve it in about 50 mL of deionized water in a 250 mL Erlenmeyer flask.

  • Add 2-3 drops of phenolphthalein indicator. The solution should be colorless.

  • Add approximately 5 g of D-mannitol to the solution and stir until dissolved.

  • Titrate the solution with the standardized 0.1 M NaOH solution until a permanent faint pink color is observed.

  • Record the volume of NaOH used.

  • Calculate the percentage of boron (or B₂O₃) in the sample using the stoichiometry of the reaction.

Determination of Potassium Content by Titration with Sodium Tetraphenylborate

This precipitation titration method is used for the quantitative determination of potassium. Potassium ions react with sodium tetraphenylborate to form a sparingly soluble precipitate of potassium tetraphenylborate.[2]

Reagents:

  • This compound tetrahydrate sample

  • Standardized 0.1 M Sodium Tetraphenylborate (NaB(C₆H₅)₄) solution

  • Buffer solution (pH adjustment may be required depending on the specific method)

  • Indicator (e.g., a visual indicator for turbidity or a potentiometric electrode)

  • Deionized water

Procedure:

  • Accurately weigh a sample of this compound tetrahydrate and dissolve it in deionized water to a known volume.

  • Take a known aliquot of the sample solution and place it in a titration vessel.

  • Add the buffer solution as required by the specific analytical procedure.

  • Titrate with the standardized sodium tetraphenylborate solution.

  • The endpoint is detected by the first appearance of a persistent turbidity due to the formation of the potassium tetraphenylborate precipitate.[2] Alternatively, a potentiometric endpoint can be determined using a potassium ion-selective electrode.

  • Record the volume of the titrant used.

  • Calculate the percentage of potassium (or K₂O) in the sample based on the stoichiometry of the reaction.

Synthesis Pathway of this compound Tetrahydrate

The most common method for the synthesis of this compound tetrahydrate involves the reaction of potassium hydroxide with boric acid in an aqueous solution. The stoichiometry of the reactants is crucial for obtaining the desired product.

Synthesis_of_Potassium_Pentaborate_Tetrahydrate cluster_reactants Reactants Preparation cluster_reaction Reaction cluster_processing Product Processing cluster_product Final Product KOH Potassium Hydroxide (KOH) Solution ReactionVessel Reaction Vessel (Aqueous Solution) KOH->ReactionVessel Add to water H3BO3 Boric Acid (H₃BO₃) H3BO3->ReactionVessel Add to KOH solution Crystallization Crystallization (Cooling) ReactionVessel->Crystallization Controlled Cooling Filtration Filtration Crystallization->Filtration Separate crystals Washing Washing (with cold water) Filtration->Washing Remove impurities Drying Drying Washing->Drying Remove residual water FinalProduct This compound Tetrahydrate Crystals (KB₅O₈·4H₂O) Drying->FinalProduct

References

An In-depth Technical Guide to the Synthesis and Characterization of Potassium Pentaborate (KB₅O₈·4H₂O)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of potassium pentaborate tetrahydrate (KB₅O₈·4H₂O), a borate salt with significant applications in nonlinear optics, as a fluxing agent, and in specialized lubricants.[1][2][3] This document details established experimental protocols, presents key quantitative data in a structured format, and offers visual representations of the experimental workflows.

Synthesis of this compound Tetrahydrate

The synthesis of this compound tetrahydrate can be achieved through various methods, with hydrothermal and slow evaporation solution techniques being the most prevalent. These methods involve the controlled reaction of a potassium source, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), with a boron source, typically boric acid (H₃BO₃) or boron oxide (B₂O₃).[4][5][6][7]

Hydrothermal Synthesis

The hydrothermal method offers a relatively rapid synthesis route at moderate temperatures.[2][4] The reaction is typically carried out in a sealed vessel, allowing for precise temperature and pressure control.

Experimental Protocol:

  • Precursor Preparation: Prepare aqueous solutions of potassium hydroxide (KOH) and boric acid (H₃BO₃). A common molar ratio of KOH to H₃BO₃ is 1:5.[2]

  • Reaction: Mix the precursor solutions in a Teflon-lined stainless steel autoclave.

  • Heating: Seal the autoclave and heat it to a temperature in the range of 60-90°C.[7][8] The reaction time can vary from 15 minutes to several hours.[7]

  • Cooling and Crystallization: Allow the autoclave to cool down to room temperature naturally. This compound crystals will precipitate out of the solution.

  • Purification: The resulting crystals are washed with distilled water and then with ethanol to remove any unreacted precursors or by-products.[5]

  • Drying: The purified crystals are dried in an oven at a low temperature, typically around 40°C, to remove residual moisture.[5]

Slow Evaporation Solution Growth

This method is often employed for growing larger single crystals of high optical quality. It relies on the slow evaporation of a saturated solution at a constant temperature.

Experimental Protocol:

  • Solution Preparation: Prepare a saturated aqueous solution of this compound by dissolving stoichiometric amounts of a potassium source (e.g., KOH) and a boron source (e.g., H₃BO₃) in distilled water at a slightly elevated temperature.

  • Crystallization: Transfer the saturated solution to a crystallizing dish and cover it with a perforated lid to allow for slow evaporation at a constant temperature, typically room temperature (around 25°C).[6][8]

  • Crystal Growth: Over a period of several days to weeks, as the solvent evaporates, crystals of this compound tetrahydrate will form and grow.

  • Harvesting and Drying: Carefully harvest the crystals from the solution and dry them using a similar procedure as in the hydrothermal method.

Characterization of this compound Tetrahydrate

A suite of analytical techniques is employed to confirm the identity, purity, structure, and properties of the synthesized this compound tetrahydrate.

X-ray Diffraction (XRD)

XRD is a fundamental technique for identifying the crystalline phase and determining the crystal structure of the synthesized material. The powder XRD pattern of synthesized this compound tetrahydrate is compared with standard diffraction data, such as the International Centre for Diffraction Data (ICDD) file number 00-025-0624 or PDF code 01-072-1688.[4][5][8]

Experimental Protocol:

  • Sample Preparation: A small amount of the finely ground crystalline powder is mounted on a sample holder.

  • Data Collection: The sample is irradiated with monochromatic X-rays (commonly Cu Kα radiation with a wavelength of 1.5406 Å) over a specific 2θ range (e.g., 10-90°).[9]

  • Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed to identify the characteristic peaks of this compound tetrahydrate.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in the synthesized compound by measuring the absorption of infrared radiation. The FTIR spectrum of this compound shows characteristic absorption bands corresponding to the vibrations of B-O bonds in both trigonal (BO₃) and tetrahedral (BO₄) units, as well as O-H bonds from the water of hydration.

Experimental Protocol:

  • Sample Preparation: The sample is typically prepared as a KBr pellet, where a small amount of the sample is mixed with potassium bromide and pressed into a thin, transparent disk.

  • Spectral Acquisition: The spectrum is recorded over a wavenumber range, typically from 4000 to 400 cm⁻¹.

  • Spectral Interpretation: The positions and shapes of the absorption bands are analyzed to confirm the presence of the pentaborate anion and water molecules.

Thermal Analysis (TGA/DTA)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability and decomposition behavior of the material. For this compound tetrahydrate, TGA reveals the loss of water of crystallization in distinct steps upon heating.

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed amount of the sample is placed in a crucible.

  • Heating Program: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

  • Data Recording: The TGA instrument records the change in mass as a function of temperature, while the DTA instrument records the temperature difference between the sample and a reference material.

Scanning Electron Microscopy (SEM)

SEM is utilized to examine the surface morphology and particle size of the synthesized crystals. The images can reveal the crystal habit and the presence of any impurities or amorphous phases.

Experimental Protocol:

  • Sample Mounting: The crystalline powder is mounted on an SEM stub using conductive adhesive tape.

  • Coating: To prevent charging effects, the sample is typically coated with a thin layer of a conductive material, such as gold or carbon.

  • Imaging: The sample is scanned with a focused beam of electrons, and the resulting secondary or backscattered electrons are used to generate an image of the surface topography.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and characterization of this compound tetrahydrate.

Table 1: Synthesis Parameters

ParameterHydrothermal MethodSlow Evaporation Method
Potassium Source KOH, K₂CO₃[4][7]KOH[6]
Boron Source H₃BO₃, B₂O₃[4][7]H₃BO₃, Colemanite[6]
Molar Ratio (K:B) 1:5[2]7:10 (KOH:H₃BO₃)[5]
Reaction Temperature 60 - 90 °C[7][8]25 °C (Room Temperature)[6][8]
Reaction Time 15 - 120 minutes[7]6 - 18 hours (for crystallization)[6][8]
Reaction Yield 84.88 - 95.11 %[7][8]-

Table 2: Crystallographic and Physical Properties

PropertyValue
Chemical Formula KB₅O₈·4H₂O
Molecular Weight 293.21 g/mol [10]
Crystal System Orthorhombic[2]
Space Group Aba2[2]
Unit Cell Parameters a = 11.07 Å, b = 11.17 Å, c = 9.044 Å[2]
Appearance White crystalline granules[1]
Specific Gravity 1.74[1]
Solubility in Water (25°C) 4.3% by weight[1]

Table 3: Spectroscopic and Thermal Data

Characterization TechniqueKey Findings
X-ray Diffraction (XRD) Characteristic peaks matching ICDD: 25-624 and PDF: 01-072-1688[4][5][8]
FTIR Spectroscopy Asymmetric stretching of B(3)-O: ~1340 cm⁻¹[5]Bending mode of B-O-H: ~1250 cm⁻¹[5]Asymmetric stretch of B(4)-O: 1129 - 1013 cm⁻¹[5]Symmetric stretching of B(3)-O: 942 - 915 cm⁻¹[5]
Thermal Analysis (TGA/DTA) Loss of crystal water occurs in two steps between 50°C and 450°C[7]Anhydrous form fuses to a clear glass at 780°C[1]
Scanning Electron Microscopy (SEM) Particle sizes observed between 305 nm and 2.03 µm[8]

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes for this compound tetrahydrate.

Synthesis_Workflow This compound Synthesis Workflow cluster_hydrothermal Hydrothermal Synthesis cluster_slow_evaporation Slow Evaporation Synthesis cluster_purification Purification & Drying H1 Prepare Precursor Solutions (KOH, H₃BO₃) H2 Mix in Autoclave H1->H2 H3 Heat (60-90°C) H2->H3 H4 Cool & Crystallize H3->H4 P1 Wash with Water & Ethanol H4->P1 S1 Prepare Saturated Solution S2 Slow Evaporation (Room Temperature) S1->S2 S3 Crystal Growth S2->S3 S3->P1 P2 Dry at 40°C P1->P2 Final Final P2->Final KB₅O₈·4H₂O Crystals

Caption: Workflow for the synthesis of this compound tetrahydrate.

Characterization_Workflow This compound Characterization Workflow cluster_techniques Analytical Techniques cluster_properties Determined Properties Start Synthesized KB₅O₈·4H₂O XRD X-ray Diffraction (XRD) Start->XRD FTIR FTIR Spectroscopy Start->FTIR TGA_DTA Thermal Analysis (TGA/DTA) Start->TGA_DTA SEM Scanning Electron Microscopy (SEM) Start->SEM Structure Crystal Structure & Phase Purity XRD->Structure Functional_Groups Functional Groups FTIR->Functional_Groups Thermal_Stability Thermal Stability & Decomposition TGA_DTA->Thermal_Stability Morphology Surface Morphology & Particle Size SEM->Morphology

References

Unveiling Novel Phases in the K₂O-B₂O₃-H₂O System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of newly discovered phases within the potassium oxide-boron trioxide-water (K₂O-B₂O₃-H₂O) ternary system. The exploration of this system is critical for the advancement of materials science and has significant implications for drug development, particularly in the formulation of novel excipients and active pharmaceutical ingredients with unique properties. This document details the synthesis, characterization, and structural elucidation of these new potassium borate hydrates, presenting quantitative data in accessible formats and outlining the experimental protocols for their preparation.

Newly Discovered Potassium Borate Hydrate Phases

Recent research has led to the identification and synthesis of several novel crystalline phases in the K₂O-B₂O₃-H₂O system. These discoveries, achieved through various synthesis techniques including hydrothermal methods and solution reactions, have expanded the known phase diagram of this important ternary system. The unique structural motifs and properties of these new materials open avenues for new applications.

A summary of the crystallographic data for these newly identified phases is presented below, offering a comparative look at their fundamental structural parameters.

Compound FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZRef.
KB₃O₄(OH)₂TetragonalP4/ncc11.3482(3)11.3482(3)15.9169(6)9090902049.8(2)16[1][2]
K[B(CO₂-μ-O-CO₂)₂]·2H₂OOrthorhombicAba211.0579(10)11.1695(10)9.0504(9)9090901117.83(18)4[3]
K(H₄B₅O₁₀)·2(H₂O)OrthorhombicAba211.0781(14)11.1780(15)9.0508(11)9090901120.8(2)4[4]
KB₇O₉(OH)₄----------[5]
KB₇O₁₀(OH)₂----------[5]
Santite (KB₅O₈·4H₂O)Orthorhombic---------[1][6][7][8][9]

Experimental Protocols for Synthesis of Novel Phases

The successful synthesis of these new potassium borate hydrates relies on precise control of reaction conditions. The following sections detail the methodologies employed in their discovery.

The novel potassium borate, KB₃O₄(OH)₂, featuring an unprecedented [B₁₂O₁₆(OH)₈]⁴⁻ anion, was synthesized via a hydrothermal method.[1][2]

  • Reactants: A mixture of K₂B₄O₇·4H₂O was used as the starting material.[1]

  • Procedure: The reactants were placed in a Teflon-lined stainless steel autoclave and heated to 165 °C for 10 days.[1]

  • Outcome: The process yielded colorless crystals of KB₃O₄(OH)₂.

Below is a diagram illustrating the experimental workflow for the hydrothermal synthesis of KB₃O₄(OH)₂.

hydrothermal_synthesis_KB3O4OH2 start Start: K₂B₄O₇·4H₂O autoclave Teflon-lined Autoclave start->autoclave Place reactants heating Heat to 165°C for 10 days autoclave->heating Seal cooling Cool to Room Temperature heating->cooling Reaction complete product Product: Colorless Crystals of KB₃O₄(OH)₂ cooling->product Crystallization

Hydrothermal synthesis workflow for KB₃O₄(OH)₂.

A novel borate compound incorporating carbonate, K[B(CO₂-μ-O-CO₂)₂]·2H₂O, was synthesized through a solution-based reaction at moderate temperatures.[3]

  • Reactants: Boric acid (H₃BO₃), chloral hydrate, and potassium carbonate (K₂CO₃) were used in a 2:4:1 molar ratio.[3]

  • Procedure:

    • Boric acid and chloral hydrate were dissolved in water and stirred at 50°C for 1 hour.[3]

    • Solid potassium carbonate was added to the solution, leading to gas evolution.[3]

    • The mixture was stirred for an additional 3 hours at 50°C.[3]

    • Crystals of the title compound were obtained by slow evaporation of the solvent.[3]

The logical flow of the synthesis is depicted in the following diagram.

solution_synthesis_KBC2O8H4 cluster_reactants Reactants boric_acid Boric Acid (10 mmol) mix_stir1 Mix in H₂O Stir at 50°C for 1h boric_acid->mix_stir1 chloral_hydrate Chloral Hydrate (20 mmol) chloral_hydrate->mix_stir1 k2co3 Potassium Carbonate (5 mmol) add_k2co3 Add K₂CO₃ (Gas Evolution) k2co3->add_k2co3 mix_stir1->add_k2co3 mix_stir2 Stir at 50°C for 3h add_k2co3->mix_stir2 evaporation Slow Evaporation mix_stir2->evaporation product Product: Crystals of K[B(CO₂-μ-O-CO₂)₂]·2H₂O evaporation->product

Solution synthesis workflow for K[B(CO₂-μ-O-CO₂)₂]·2H₂O.

Santite, with the chemical formula KB₅O₈∙4H₂O, has been synthesized using several methods, including hydrothermal and ultrasonic approaches, highlighting the versatility in producing this phase.[1][7][8][9]

  • Hydrothermal Synthesis:

    • Reactants: Potassium carbonate (K₂CO₃) and boric acid (H₃BO₃) or boron oxide (B₂O₃).[1][8]

    • Procedure: The reactants are dissolved in an aqueous medium and heated in an autoclave at temperatures ranging from 60-90°C for 15-120 minutes.[1]

  • Ultrasonic Synthesis:

    • Reactants: Various combinations of potassium sources (K₂CO₃, KNO₃) and boron sources (H₃BO₃, B₂O₃, Na₂B₄O₇·5H₂O, Na₂B₄O₇·10H₂O).[9]

    • Procedure: The synthesis is carried out using an ultrasonic method at temperatures between 60-90°C for 2.5-15 minutes.[9] This method has been shown to be ultrafast and effective.[9]

The general workflow for the characterization of these newly synthesized phases is outlined below.

characterization_workflow cluster_characterization Characterization Techniques cluster_analysis Data Analysis synthesis Synthesized Potassium Borate Hydrate xrd X-ray Diffraction (XRD) synthesis->xrd ftir Fourier-Transform Infrared (FTIR) Spectroscopy synthesis->ftir raman Raman Spectroscopy synthesis->raman sem Scanning Electron Microscopy (SEM) synthesis->sem tga Thermogravimetric Analysis (TGA) synthesis->tga structure Crystal Structure Determination xrd->structure vibrational_modes Vibrational Mode Analysis ftir->vibrational_modes raman->vibrational_modes morphology Morphological Characterization sem->morphology thermal_stability Thermal Stability Assessment tga->thermal_stability

General workflow for the characterization of new phases.

Characterization of New Phases

A suite of analytical techniques is essential for the comprehensive characterization of these novel materials.

  • X-ray Diffraction (XRD): This is the primary technique used to identify the crystalline phases and determine their crystal structures. For instance, XRD analysis confirmed the synthesized santite to have the chemical formula KB₅O₈∙4H₂O with a powder diffraction file number of 01-072-1688.[6][7]

  • Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are employed to identify the characteristic functional groups present in the borate compounds, specifically the B-O stretching and bending vibrations.[6]

  • Scanning Electron Microscopy (SEM): SEM is utilized to investigate the morphology and particle size of the synthesized crystals.[7]

  • Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the hydrated borates and to determine the kinetics of their dehydration reactions.[1]

The discovery of these new phases in the K₂O-B₂O₃-H₂O system not only contributes to a more complete understanding of its phase equilibria but also presents opportunities for the development of new materials with tailored properties for a range of applications, from nonlinear optics to pharmaceutical formulations.[7] Further research into the physical and chemical properties of these novel compounds is warranted to fully explore their potential.

References

Fundamental Studies of Borate Compounds for UV Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Borate compounds have emerged as a critical class of nonlinear optical (NLO) materials, indispensable for generating coherent ultraviolet (UV) and deep-ultraviolet (DUV) light. Their unique structural chemistry, characterized by the versatile coordination of boron and oxygen, gives rise to a combination of wide transparency ranges, high laser damage thresholds, and significant NLO coefficients. This technical guide provides a comprehensive overview of the fundamental principles governing the utility of borate compounds for UV applications. It delves into the structure-property relationships that dictate their optical performance, details common experimental protocols for their synthesis and characterization, and presents key quantitative data for a range of important borate crystals. Furthermore, this guide highlights the relevance of UV light generation in the pharmaceutical and drug development sectors, where it empowers advanced analytical and photochemical techniques.

Introduction: The Significance of Borate Compounds in UV Light Generation

The development of reliable, high-power, all-solid-state UV and DUV laser sources is a key enabling technology for a multitude of scientific and industrial fields. Applications ranging from semiconductor photolithography and micromachining to advanced spectroscopy and medical diagnostics rely on the availability of coherent light in the sub-400 nm wavelength region.[1] Nonlinear optical crystals are the cornerstone of this technology, facilitating the conversion of longer-wavelength laser light to shorter wavelengths through processes like second-harmonic generation (SHG).

Among the various families of NLO crystals, borates have garnered significant attention due to their exceptional properties tailored for UV and DUV applications.[2] The strong covalent B-O bonds within borate structures contribute to their wide bandgaps, resulting in high transparency in the UV spectral region.[3] The ability of boron to form both planar triangular [BO₃]³⁻ and tetrahedral [BO₄]⁵⁻ anionic groups, and for these groups to polymerize into diverse frameworks, allows for a high degree of structural versatility.[4] This structural richness is crucial for engineering materials with the requisite non-centrosymmetric crystal structures for efficient second-order NLO effects.[5]

This guide will explore the fundamental aspects of borate compounds, from the theoretical underpinnings of their NLO properties to the practical considerations of their synthesis and characterization. A particular focus will be placed on providing researchers and professionals in the drug development field with a clear understanding of how these materials enable critical analytical techniques.

Structure-Property Relationships in Borate NLO Crystals

The NLO properties of borate crystals are intrinsically linked to their crystal structure. The "anionic group theory" provides a powerful framework for understanding these relationships, positing that the macroscopic NLO response of a crystal is the geometric superposition of the microscopic NLO responses of its constituent anionic groups.[6]

The Role of Boron-Oxygen Anionic Groups

The fundamental building blocks of borate crystals are the [BO₃]³⁻ and [BO₄]⁵⁻ groups. The planar, π-conjugated structure of the [BO₃]³⁻ group is particularly advantageous for generating a large microscopic NLO response.[7] The delocalized π electrons in these groups are more easily polarized by an external electric field, leading to a stronger nonlinear susceptibility. Consequently, borate crystals rich in planar [BO₃]³⁻ groups, arranged in a non-centrosymmetric fashion, tend to exhibit large NLO coefficients.[7][8] In contrast, the tetrahedral [BO₄]⁵⁻ group, with its sp³-hybridized boron, generally contributes less to the overall NLO effect.[7]

The spatial arrangement and interconnection of these fundamental units are also critical. For instance, the coplanar alignment of [BO₃]³⁻ groups can lead to a significant enhancement of the macroscopic NLO response. The degree of polymerization of the borate anions into chains, layers, or three-dimensional frameworks also influences the optical properties, including the UV transparency cutoff and birefringence.[2]

StructureProperty cluster_0 Fundamental Building Blocks cluster_1 Structural Arrangement cluster_2 Macroscopic Optical Properties BO3_Group [BO₃]³⁻ Group (Planar, π-conjugated) Alignment Alignment & Orientation (e.g., Coplanar) BO3_Group->Alignment Influences BO4_Group [BO₄]⁵⁻ Group (Tetrahedral) Polymerization Polymerization (Chains, Layers, 3D Framework) BO4_Group->Polymerization Participates in NLO_Coeff Large NLO Coefficient (e.g., deff) Alignment->NLO_Coeff Enhances Transparency Wide UV Transparency (Short Cutoff Wavelength) Polymerization->Transparency Affects Birefringence Moderate Birefringence (for Phase Matching) Polymerization->Birefringence Affects

Key Borate NLO Crystals and Their Properties

Several borate crystals have become commercially important for UV and DUV applications. The following tables summarize their key optical properties.

Table 1: Key Optical Properties of Important Borate NLO Crystals

CrystalFormulaTransparency Range (nm)NLO Coefficient (pm/V)Laser Damage Threshold (GW/cm²)
β-Barium Borate (BBO)β-BaB₂O₄190 - 3500d₃₁ = 1.69, d₂₂ = 2.3~10 (at 1064 nm, 10 ns)[9]
Lithium Triborate (LBO)LiB₃O₅160 - 2600d₃₁ = -0.67, d₃₂ = 0.85~18.9 (at 1053 nm, 1.3 ns)[10]
Cesium Lithium Borate (CLBO)CsLiB₆O₁₀180 - 2750d₃₆ = 0.95~26 (at 1064 nm, 1 ns)
Potassium Beryllium Borofluoride (KBBF)KBe₂BO₃F₂155 - 3600d₁₁ = 0.47High

Table 2: Refractive Indices and Sellmeier Equations for BBO and LBO

CrystalRefractive IndexSellmeier Equation (λ in μm)
BBO n_on_o² = 2.7359 + 0.01878 / (λ² - 0.01822) - 0.01354λ²[11]
n_en_e² = 2.3753 + 0.01224 / (λ² - 0.01667) - 0.01516λ²[11]
LBO n_xn_x² = 2.45417 + 0.011249 / (λ² - 0.01135) - 0.01459λ² - 6.6 x 10⁻⁵λ⁴
n_yn_y² = 2.53907 + 0.012711 / (λ² - 0.01252) - 0.01848λ² - 1.52 x 10⁻⁴λ⁴
n_zn_z² = 2.58618 + 0.013099 / (λ² - 0.01189) - 0.01797λ² + 1.97 x 10⁻⁴λ⁴

Experimental Protocols: Synthesis and Characterization

The successful realization of high-quality borate single crystals is paramount for their application in NLO devices. Several synthesis methods are employed, each with its own advantages and challenges.

Synthesis Methods

3.1.1. Solid-State Reaction

This method is a common approach for producing polycrystalline borate powders, which can be used as precursors for crystal growth or for initial characterization.

  • Principle: High-purity starting materials (e.g., metal oxides, carbonates, and boric acid or boron oxide) are intimately mixed in stoichiometric ratios. The mixture is then heated to high temperatures for extended periods to allow for solid-state diffusion and reaction to form the desired compound.

  • Typical Protocol:

    • Mixing: Starting materials are weighed and thoroughly ground in an agate mortar to ensure homogeneity.

    • Calcination: The mixture is placed in a platinum or alumina crucible and heated in a furnace. The temperature is ramped up in stages (e.g., 300°C, 500°C, 700°C) with intermediate grindings to promote complete reaction.[12]

    • Sintering: The final sintering is performed at a higher temperature (e.g., 800-1000°C) for an extended period (e.g., 24-48 hours).[12]

    • Characterization: The resulting powder is analyzed using Powder X-ray Diffraction (PXRD) to confirm the phase purity.

3.1.2. Flux Growth (Top-Seeded Solution Growth - TSSG)

The flux growth method is widely used to grow large, high-quality single crystals of borates, especially for compounds that melt incongruently or at very high temperatures.

  • Principle: The borate compound is dissolved in a low-melting-point solvent (flux). The crystal is then grown by slow cooling of the saturated solution, allowing the desired compound to crystallize.

  • Typical Protocol for GaBO₃ Crystal Growth: [1][5]

    • Flux Selection: A suitable flux, such as Bi₂O₃-B₂O₃, is chosen.

    • Melt Preparation: A mixture of the starting materials (e.g., Ga₂O₃, Bi₂O₃, and B₂O₃ in a specific molar ratio) is placed in a platinum crucible.[1][5]

    • Homogenization: The crucible is heated to a temperature above the liquidus temperature (e.g., 1000°C) and held for a period (e.g., 24 hours) to ensure a homogeneous melt.[1][5]

    • Crystal Growth: The temperature is then slowly cooled to the saturation temperature. A seed crystal is introduced, and the temperature is further reduced at a very slow rate (e.g., 0.1-1°C/hour) to promote crystal growth. The crystal is often rotated to ensure uniform growth.

    • Crystal Recovery: Once the growth is complete, the crystal is carefully withdrawn from the melt, and the residual flux is removed, often by dissolving it in a suitable solvent (e.g., nitric acid).[1][5]

3.1.3. Hydrothermal Synthesis

This method is particularly useful for synthesizing borates that may not be stable at the high temperatures of solid-state or flux growth methods.

  • Principle: Crystal growth occurs from an aqueous solution at elevated temperatures and pressures in a sealed autoclave.

  • Typical Protocol for Na₄--INVALID-LINK--Cl: [13]

    • Reactant Preparation: A mixture of starting materials (e.g., Na₂B₄O₇·10H₂O, NaCl, and H₂O) is placed in a Teflon-lined stainless steel autoclave.

    • Reaction: The autoclave is sealed and heated to a specific temperature (e.g., 180-220°C) for several days.[13]

    • Cooling: The autoclave is then slowly cooled to room temperature.

    • Product Recovery: The resulting crystals are filtered, washed with deionized water and ethanol, and dried.

Characterization Techniques

A suite of characterization techniques is employed to assess the structural and optical properties of the synthesized borate compounds.

  • Powder X-ray Diffraction (PXRD): Used to identify the crystalline phases present in a sample and to determine the lattice parameters. The positions and intensities of the diffraction peaks are unique to each crystalline material.[14]

  • Single-Crystal X-ray Diffraction: Provides detailed information about the crystal structure, including the precise atomic positions, bond lengths, and bond angles. This is crucial for understanding the structure-property relationships.

  • UV-Vis-NIR Spectroscopy: Measures the transmission or absorption of light as a function of wavelength. This technique is used to determine the transparency range and the UV cutoff wavelength of the material.[15]

  • Second-Harmonic Generation (SHG) Measurement (Kurtz-Perry Method): A powder technique used for the initial screening of materials for NLO activity. A pulsed laser (typically a Nd:YAG laser at 1064 nm) is focused on a powdered sample, and the intensity of the generated second-harmonic light (at 532 nm) is measured and compared to a known standard (e.g., KDP).[16][17]

  • Refractive Index Measurement: The refractive indices and their dispersion (variation with wavelength) are critical parameters for determining the phase-matching conditions for NLO processes. These are typically measured using the method of minimum deviation with a prism-shaped crystal.

Experimental and Developmental Workflows

The discovery and development of new borate NLO crystals follow a systematic workflow, from theoretical design to practical application.

ExperimentalWorkflow Start Material Design & Selection Synthesis Synthesis (Solid-State, Flux, Hydrothermal) Start->Synthesis Powder_Characterization Powder Characterization Synthesis->Powder_Characterization PXRD PXRD (Phase Identification) Powder_Characterization->PXRD SHG_Test Powder SHG Test (NLO Activity Screening) Powder_Characterization->SHG_Test Crystal_Growth Single Crystal Growth SHG_Test->Crystal_Growth Promising Candidate Single_Crystal_Characterization Single Crystal Characterization Crystal_Growth->Single_Crystal_Characterization SC_XRD Single-Crystal XRD (Structure Determination) Single_Crystal_Characterization->SC_XRD Optical_Properties Optical Property Measurement (Transparency, Refractive Index) Single_Crystal_Characterization->Optical_Properties NLO_Properties NLO Property Measurement (d_eff, Phase Matching) Single_Crystal_Characterization->NLO_Properties Device_Fabrication Device Fabrication & Testing NLO_Properties->Device_Fabrication

Applications in Pharmaceutical and Drug Development

The UV and DUV laser sources enabled by borate NLO crystals are powerful tools in the pharmaceutical industry and drug development, primarily through their application in advanced analytical techniques.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis, used for separating, identifying, and quantifying components in a mixture.[18] The most common detector used in HPLC is the UV-Vis detector.[19]

  • Principle: As the separated components elute from the HPLC column, they pass through a flow cell in the UV detector. A UV lamp provides a beam of light that passes through the flow cell, and the absorbance of the light by the analyte is measured. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte.[20]

  • Relevance: UV-generating borate crystals are crucial for the lasers and lamps used in these detectors, providing the specific wavelengths needed to detect a wide range of active pharmaceutical ingredients (APIs), impurities, and degradation products.[21] This is essential for quality control, stability testing, and formulation development.

UV Laser-Induced Fluorescence (LIF)

LIF is a highly sensitive and specific analytical technique with emerging applications in the pharmaceutical sector.

  • Principle: A high-intensity UV laser excites the analyte molecules to a higher electronic state. As the molecules relax back to the ground state, they emit light (fluorescence) at a longer wavelength. The intensity and wavelength of the emitted fluorescence can be used to identify and quantify the analyte.[4]

  • Relevance: DUV-LIF has been demonstrated as a powerful tool for cleaning validation in pharmaceutical manufacturing.[13][22] It can detect trace amounts of residual APIs and cleaning agents on equipment surfaces in real-time, offering a significant improvement over slower, lab-based methods like HPLC.[13] This ensures product purity and prevents cross-contamination.

Photochemistry in Drug Synthesis and Discovery

Photochemistry, which utilizes light to initiate chemical reactions, is a growing field in medicinal chemistry and drug discovery.[23] UV light can be used to drive specific chemical transformations that are difficult to achieve with traditional thermal methods.

  • Principle: Molecules can absorb UV photons, promoting them to an excited state where they can undergo unique reactions, such as cycloadditions, rearrangements, and radical reactions.

  • Relevance: UV lasers, powered by borate NLO crystals, can provide the precise wavelength and intensity of light needed to control these photochemical reactions. This can lead to more efficient and novel synthetic routes for complex drug molecules.[24]

UV_Applications_Pharma cluster_0 Pharmaceutical Applications Borate_Crystals Borate NLO Crystals UV_Laser UV/DUV Laser Source Borate_Crystals->UV_Laser Enables HPLC_UV HPLC-UV Detection UV_Laser->HPLC_UV Used in LIF Laser-Induced Fluorescence (LIF) UV_Laser->LIF Used in Photochemistry Photochemistry UV_Laser->Photochemistry Used in QC Quality Control (API & Impurity Analysis) HPLC_UV->QC Cleaning_Validation Cleaning Validation LIF->Cleaning_Validation Drug_Synthesis Drug Synthesis & Discovery Photochemistry->Drug_Synthesis

Conclusion

Borate compounds stand out as a premier class of materials for UV and DUV nonlinear optics. Their unique structural chemistry, centered around the versatile B-O anionic groups, provides a rich platform for designing crystals with the requisite properties for efficient frequency conversion. A deep understanding of the structure-property relationships, coupled with refined synthesis and characterization techniques, continues to drive the discovery of new and improved borate NLO materials. For the pharmaceutical and drug development industries, the UV and DUV light generated by these crystals is not merely a scientific curiosity but a critical enabling technology for essential analytical and synthetic processes. As the demand for more sophisticated analytical tools and novel synthetic methodologies grows, the fundamental study of borate compounds will undoubtedly play an increasingly important role in advancing pharmaceutical science.

References

Methodological & Application

Application Notes and Protocols for Second Harmonic Generation (SHG) in Potassium Pentaborate Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium pentaborate (KB5), with the chemical formula KB₅O₈·4H₂O, is a nonlinear optical crystal belonging to the borate family. These crystals are particularly noted for their utility in frequency conversion applications, especially for generating ultraviolet (UV) light through second harmonic generation (SHG). Key attributes of KB5 include a wide transparency range, high laser damage threshold, and moderate birefringence, making it a suitable alternative to other nonlinear crystals like Potassium Dihydrogen Phosphate (KDP) in various applications. This document provides detailed application notes and experimental protocols for utilizing KB5 crystals for SHG.

Quantitative Data on SHG Properties

A summary of the key nonlinear optical properties of this compound is presented below for easy reference and comparison.

PropertyValueReference
Crystal System Orthorhombic[1]
Space Group Aba2[2]
Unit Cell Parameters a = 11.062 Å, b = 11.175 Å, c = 9.041 Å[1]
Optical Transparency Range 200 nm - 1400 nm[3]
SHG Efficiency (vs. KDP) ~2.29 times greater than KDP[1]
SHG Signal (Pure KB5) 167.8 mW (Reference KDP: 275 mW)[3]
SHG Signal (Nd³⁺ doped KB5) 285.35 mW (Reference KDP: 275 mW)[3]
Laser Damage Threshold High (Specific value not detailed in the search results)[3]

Table 1: Nonlinear Optical Properties of this compound (KB5).

Refractive Index and Phase Matching

The refractive indices of this compound are crucial for determining the phase-matching conditions for efficient SHG. The following Sellmeier equations, as reported by Cook and Hubby (1976), can be used to calculate the refractive indices (n) at a given wavelength (λ, in micrometers).[4]

  • n_a² = A_a + B_a / (λ² - C_a) - D_a * λ²

  • n_b² = A_b + B_b / (λ² - C_b) - D_b * λ²

  • n_c² = A_c + B_c / (λ² - C_c) - D_c * λ²

Sellmeier CoefficientValue
A_a2.11531
B_a0.00995
C_a0.01116
D_a0.00758
A_b2.19310
B_b0.01149
C_b0.01225
D_b0.01294
A_c2.18610
B_c0.01051
C_c0.01322
D_c0.00903

Table 2: Sellmeier Coefficients for this compound (KB5). [4]

Using these equations, the phase-matching angles for Type I and Type II SHG can be calculated for various fundamental wavelengths. The phase-matching condition is met when the refractive index of the fundamental wave equals that of the second harmonic wave.

Experimental Protocols

Protocol 1: Kurtz-Perry Powder Technique for SHG Efficiency Screening

This method provides a rapid and straightforward way to assess the SHG efficiency of a new nonlinear optical material in powder form.[5][6]

Objective: To qualitatively and semi-quantitatively measure the SHG efficiency of KB5 powder relative to a standard reference material (e.g., KDP).

Materials and Equipment:

  • This compound (KB5) crystal, finely ground to a powder.

  • Reference powder with known SHG efficiency (e.g., KDP).

  • Sample holder (e.g., micro-capillary tube).

  • Q-switched Nd:YAG laser (1064 nm).

  • Optical filters to block the fundamental wavelength (1064 nm) and transmit the second harmonic (532 nm).

  • Photomultiplier tube (PMT) or a suitable photodetector.

  • Oscilloscope.

Procedure:

  • Sample Preparation:

    • Grind a small amount of KB5 crystal into a fine, uniform powder.

    • Pack the powder tightly into a micro-capillary tube. Prepare a similar sample with the KDP reference powder. The particle size should be consistent between the sample and the reference.

  • Experimental Setup:

    • Position the Q-switched Nd:YAG laser to emit a stable pulsed beam.

    • Place the sample holder with the KB5 powder in the path of the laser beam.

    • Position the optical filters after the sample to block the 1064 nm fundamental beam and allow only the 532 nm SHG signal to pass.

    • Align the PMT to detect the transmitted 532 nm signal.

    • Connect the PMT output to an oscilloscope to measure the signal intensity.

  • Data Collection:

    • Direct the laser beam onto the KB5 powder sample.

    • Record the intensity of the green (532 nm) light detected by the PMT as displayed on the oscilloscope.

    • Replace the KB5 sample with the KDP reference sample without changing any other experimental parameters.

    • Record the intensity of the SHG signal from the KDP sample.

  • Analysis:

    • Compare the SHG signal intensity of the KB5 sample to that of the KDP reference. The relative SHG efficiency can be estimated by the ratio of the signal intensities.

Protocol 2: Single-Crystal SHG Efficiency Measurement

This protocol details the procedure for accurately measuring the SHG conversion efficiency in a single, oriented KB5 crystal.

Objective: To quantitatively measure the SHG conversion efficiency of a single KB5 crystal.

Materials and Equipment:

  • A single crystal of this compound, cut and polished for the desired phase-matching angle.

  • A high-power pulsed laser (e.g., Nd:YAG at 1064 nm).

  • Polarizers to control the polarization of the fundamental and second harmonic beams.

  • A focusing lens to increase the power density within the crystal.

  • A crystal holder with rotational and translational stages for precise alignment.

  • A power meter or calibrated photodetector.

  • Appropriate optical filters.

Procedure:

  • Crystal Preparation and Mounting:

    • Ensure the KB5 crystal is cleanly polished and free of surface defects.

    • Mount the crystal on a goniometer or a rotational stage that allows for precise angular adjustments.

  • Experimental Setup:

    • Align the laser to produce a high-quality, collimated beam.

    • Use a half-wave plate and a polarizer to control the polarization of the fundamental beam as required for the specific phase-matching type (Type I or Type II).

    • Focus the laser beam into the center of the KB5 crystal using a lens of appropriate focal length.

    • Place a power meter after the crystal to measure the power of both the fundamental and the second harmonic beams. Use appropriate filters to separate the two wavelengths for individual power measurements.

  • Phase-Matching Optimization:

    • Slowly and precisely rotate the crystal to find the angle that maximizes the SHG output. This is the phase-matching angle.

    • Fine-tune the alignment by adjusting the tilt and position of the crystal to achieve the highest conversion efficiency.

  • Data Collection and Analysis:

    • Measure the input power of the fundamental beam (P_ω) before it enters the crystal.

    • Measure the output power of the generated second harmonic beam (P_2ω) after the crystal and after filtering out the fundamental.

    • The conversion efficiency (η) can be calculated using the formula: η = (P_2ω / P_ω) * 100%

    • Repeat the measurements for different input powers to study the efficiency dependence on the input intensity.

Visualizations

Below are diagrams illustrating the experimental workflow and the logical relationships of key parameters in SHG experiments with this compound crystals.

SHG_Experimental_Workflow cluster_prep Crystal Preparation cluster_exp SHG Experiment cluster_analysis Data Analysis crystal_growth Crystal Growth crystal_cutting Cutting & Polishing crystal_growth->crystal_cutting crystal_characterization Characterization (XRD, etc.) crystal_cutting->crystal_characterization kb5_crystal KB5 Crystal on Rotational Stage crystal_characterization->kb5_crystal laser Pulsed Laser Source (e.g., Nd:YAG @ 1064 nm) optics Optics (Polarizers, Lens) laser->optics optics->kb5_crystal filters Filters (Block Fundamental) kb5_crystal->filters detector Detector (PMT, Power Meter) filters->detector data_acquisition Data Acquisition (Oscilloscope, Power Readings) detector->data_acquisition efficiency_calc Efficiency Calculation data_acquisition->efficiency_calc phase_matching_analysis Phase-Matching Analysis data_acquisition->phase_matching_analysis

Caption: Experimental workflow for SHG in KB5 crystals.

SHG_Parameter_Relationships shg_efficiency SHG Conversion Efficiency fundamental_power Fundamental Laser Power fundamental_power->shg_efficiency crystal_length Crystal Length crystal_length->shg_efficiency nonlinear_coeff Effective Nonlinear Coefficient (deff) nonlinear_coeff->shg_efficiency phase_mismatch Phase Mismatch (Δk) phase_mismatch->shg_efficiency inversely proportional wavelength Fundamental Wavelength refractive_indices Refractive Indices (nω, n2ω) wavelength->refractive_indices temperature Crystal Temperature temperature->refractive_indices angle Incidence Angle angle->refractive_indices refractive_indices->phase_mismatch

References

Application Notes and Protocols: Potassium Pentaborate in Nonlinear Optics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium pentaborate (KB5), particularly in its hydrated form, this compound tetrahydrate (KB5O8·4H2O), is a significant inorganic nonlinear optical (NLO) crystal.[1] Borate crystals are recognized for their superior performance in ultraviolet (UV) applications due to their wide transparency range, high laser damage threshold, and chemical stability.[2] The nonlinear optical properties of borates arise from the versatile coordination possibilities of the boron atom, which can form BO3 and BO4 groups that link to create complex anionic structures.[1][3]

This compound is particularly noted for its applications in frequency conversion, including second-harmonic generation (SHG), especially for producing UV radiation.[3] Its low angular sensitivity and moderate birefringence make it a valuable alternative to other NLO crystals like Potassium Dihydrogen Phosphate (KDP) and Ammonium Dihydrogen Phosphate (ADP), especially for generating shorter wavelengths. Research has confirmed its capability for up to fifth-harmonic generation of Nd:YAG lasers at room temperature.[4] This document provides a detailed overview of its properties, applications, and experimental protocols for its synthesis and characterization in the field of nonlinear optics.

Key Properties of this compound (KB5O8·4H2O)

This compound possesses a unique combination of optical, mechanical, and thermal properties that make it suitable for NLO applications. These properties are summarized below.

Optical and Nonlinear Optical (NLO) Properties

A summary of the key optical and NLO parameters for this compound is presented in Table 1.

PropertyValue / RangeReference(s)
Crystal SystemOrthorhombic[3]
Space GroupAba2[3]
Transparency Range200 nm - 1400 nm
UV Cut-off Wavelength~200 nm[2]
Second Harmonic Generation (SHG)Phase-matchable for fundamental wavelengths from 434 nm to >700 nm.[5] Capable of generating fifth harmonics of Nd:YAG lasers.[5]
SHG EfficiencyModerate, reported as 0.84 times that of KDP.[1] Another study found the SHG signal from pure KB5 to be 167.8 mW with reference to KDP (275 mW).[1]
Refractive Indices (at 589.3 nm)n_a ≈ 1.49, n_b ≈ 1.43, n_c ≈ 1.42 (Approximate values, precise measurements are available via Sellmeier equations)[6]
Laser Damage ThresholdHigh[3]
Physical and Thermal Properties

The relevant physical and thermal properties are summarized in Table 2.

PropertyValue / RangeReference(s)
Chemical FormulaKB5O8·4H2O[1][3]
Molecular Weight293.17 g/mol -
Lattice Parametersa = 11.07 Å, b = 11.17 Å, c = 9.044 Å[3]
Thermal StabilityLoses water of hydration in stages upon heating.[1] Melts at approximately 198°C.[2] The anhydrous form fuses at 780°C.[7][1][2][7]
Mechanical StabilityGood mechanical stability, superior to many organic NLO crystals.[8]

Applications in Nonlinear Optics

The properties of this compound make it a valuable material for several NLO applications:

  • UV Frequency Conversion : Its wide transparency deep into the UV region makes it an excellent candidate for generating UV light through second-harmonic generation (SHG) and sum-frequency generation (SFG).[4][3]

  • Harmonic Generation : It has been successfully used for fourth and fifth-harmonic generation of Nd:YAG lasers, a feat not easily achievable with crystals like KDP at room temperature.[4]

  • Optical Parametric Oscillators (OPOs) : The broad phase-matching capabilities suggest its potential use in OPOs to generate tunable laser sources.

  • Research and Development : As a well-characterized inorganic NLO crystal, it serves as a benchmark material for the development and comparison of new NLO materials, including semi-organic crystals.[1][8]

Experimental Protocols

Protocol 1: Synthesis of this compound (KB5O8·4H2O) Crystals

This protocol describes two common methods for growing KB5 crystals: Hydrothermal Synthesis and Slow Evaporation Solution Growth.

Method A: Hydrothermal Synthesis [1][3]

  • Reactant Preparation : Dissolve Potassium Hydroxide (KOH) and Boric Acid (H3BO3) in a 1:5 molar ratio in high-purity deionized water to create a homogeneous solution.

  • Hydrothermal Reaction : Transfer the solution to a stainless-steel autoclave.

  • Heating : Place the sealed autoclave in a furnace and heat at 170°C for 72 hours.

  • Cooling : Allow the furnace to cool down to room temperature naturally.

  • Crystal Harvesting and Cleaning : Collect the resulting crystalline product. Wash it thoroughly with high-purity water to remove any unreacted starting materials.

  • Drying : Dry the crystals in an oven at 70°C for 2 hours.

  • Homogenization : Gently grind the dried product in an agate mortar to obtain a fine powder.

Method B: Slow Evaporation Solution Growth [8][9]

  • Saturated Solution Preparation : Prepare a saturated solution of this compound by dissolving the synthesized salt (from Method A or a commercial source) in deionized water at a slightly elevated temperature (e.g., 40-50°C) with constant stirring.

  • Filtration : Filter the solution using a high-quality filter paper (e.g., Whatman) to remove any impurities or undissolved particles.

  • Crystallization : Pour the filtered solution into a crystallizing dish or beaker. Cover the container with a perforated lid to allow for slow evaporation of the solvent.

  • Incubation : Place the container in a constant temperature bath or a vibration-free environment at room temperature.

  • Crystal Growth : Allow the solvent to evaporate slowly over several days to weeks. Seed crystals may be used to encourage the growth of larger, higher-quality single crystals.

  • Harvesting : Once crystals of the desired size have formed, carefully remove them from the solution.

  • Drying : Gently dry the harvested crystals with a lint-free cloth or by air-drying.

Protocol 2: Characterization of KB5 Crystals
  • Powder X-ray Diffraction (XRD) :

    • Grind a small sample of the synthesized crystal into a fine powder.

    • Mount the powder on a sample holder.

    • Perform XRD analysis using a diffractometer with Cu Kα radiation (λ = 1.5406 Å).[3]

    • Scan over a 2θ range (e.g., 10-80°) to obtain the diffraction pattern.

    • Compare the resulting pattern with standard ICDD data (e.g., 25-624 for KB5O8·4H2O) to confirm the phase and determine lattice parameters.[1][3]

  • Fourier Transform Infrared (FTIR) Spectroscopy :

    • Mix a small amount of the powdered sample with potassium bromide (KBr) and press it into a pellet.

    • Record the FTIR spectrum in the range of 4000 to 400 cm⁻¹.[3]

    • Analyze the spectrum to identify the characteristic vibrational modes of the B-O bonds (BO3 and BO4 groups) and the O-H bonds from the water of hydration, confirming the crystal's structure.[3]

  • UV-Vis-NIR Spectroscopy :

    • Use a polished, defect-free single crystal of appropriate thickness.

    • Record the transmission spectrum using a spectrophotometer over the range of 200 nm to 2000 nm.[4]

    • From the spectrum, determine the transparency window and the UV cut-off wavelength, which is a critical parameter for NLO applications.[4]

Protocol 3: Second-Harmonic Generation (SHG) Measurement (Kurtz-Perry Powder Technique)

This protocol is a standard method for testing the NLO efficiency of a powdered sample.

  • Sample Preparation : Grind the KB5 crystal into a uniform powder and sieve it to obtain a specific particle size range. Pack the powder into a micro-capillary tube.

  • Laser Source : Use a high-intensity pulsed laser, typically a Q-switched Nd:YAG laser operating at its fundamental wavelength of 1064 nm.[4]

  • Experimental Setup :

    • Direct the fundamental laser beam (1064 nm) through an IR reflector to ensure it is the only wavelength incident on the sample.

    • Focus the laser beam onto the powdered KB5 sample.

    • Place a filter after the sample to block the fundamental 1064 nm wavelength and allow only the second harmonic signal (532 nm) to pass.

    • Use a photomultiplier tube (PMT) or a power meter to detect the intensity of the green light (532 nm) generated.

  • Data Acquisition : Measure the intensity of the 532 nm output signal.

  • Reference Measurement : Replace the KB5 sample with a standard reference material of the same particle size, such as KDP, and repeat the measurement under identical conditions.[4]

  • Efficiency Calculation : The SHG efficiency of KB5 is determined by comparing its output signal intensity to that of the KDP reference.

Visualized Workflows and Concepts

The following diagrams illustrate key processes related to the application of this compound in nonlinear optics.

Synthesis_and_Characterization_Workflow cluster_synthesis Crystal Synthesis cluster_characterization Material Characterization cluster_nlo_test NLO Property Testing prep Prepare Reactants (KOH + H3BO3 in H2O) react Hydrothermal Reaction (170°C, 72h) prep->react harvest Harvest, Wash & Dry Crystals react->harvest synthesis_out KB5 Powder/Crystals harvest->synthesis_out xrd Powder XRD (Phase & Structure) synthesis_out->xrd Sample ftir FTIR Spectroscopy (Functional Groups) synthesis_out->ftir Sample uvvis UV-Vis-NIR (Transparency & Band Gap) synthesis_out->uvvis Single Crystal shg SHG Measurement (Kurtz-Perry Method) synthesis_out->shg Powder Sample result Confirm NLO Efficiency shg->result

Caption: Workflow for Synthesis and Characterization of KB5.

SHG_Process input Fundamental Light (Frequency ω, Wavelength λ) crystal This compound (Nonlinear Medium) input->crystal output Second Harmonic Light (Frequency 2ω, Wavelength λ/2) crystal->output P Induced Polarization P P = ε₀(χ⁽¹⁾E + χ⁽²⁾E² + ...) crystal->P

Caption: Conceptual Diagram of Second-Harmonic Generation (SHG).

SHG_Setup laser Nd:YAG Laser (1064 nm) ir_filter IR Pass Filter laser->ir_filter Fundamental Beam (ω) lens1 Focusing Lens ir_filter->lens1 sample KB5 Sample lens1->sample lens2 Collimating Lens sample->lens2 ω + 2ω shg_filter SHG Pass Filter (Blocks 1064 nm) lens2->shg_filter detector Detector (PMT / Power Meter) shg_filter->detector SHG Signal (2ω)

Caption: Schematic of a Kurtz-Perry SHG Measurement Setup.

References

Application Notes and Protocols for Using Potassium Pentaborate as a Flux in Stainless Steel Welding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of potassium pentaborate as a primary component in flux formulations for the welding of stainless steel. The information is intended to guide researchers and scientists in developing and executing experimental welding procedures and to offer a foundational understanding for professionals in material science and related fields.

Introduction

This compound (K₂B₁₀O₁₆·8H₂O or anhydrous KB₅O₈) is a versatile borate compound with significant potential as a fluxing agent in high-temperature metal joining processes such as welding and brazing.[1] For stainless steel welding, its primary function is to dissolve and remove the resilient chromium oxide (Cr₂O₃) layer that forms on the surface of the steel, which would otherwise impede the formation of a sound weld.[1] Furthermore, the molten flux creates a protective barrier against atmospheric contamination during the welding process.[1] The use of this compound can also be an alternative to fluorine-containing fluxes, thereby reducing fluorine emissions.[1] Notably, it helps to avoid the characteristic glare associated with sodium borate fluxes, improving visibility during the welding operation.[1]

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is crucial for its effective application as a welding flux. Key properties are summarized in the table below.

PropertyValueReference
Chemical Formula KB₅O₈·4H₂O (Hydrated)[1]
Molecular Weight 239.21 g/mol [1]
Appearance White crystalline granules[1]
Melting Point 780 °C (1436 °F) (anhydrous)[1]
Specific Gravity 1.74[1]
Solubility in Water 4.3% by weight at room temperature[1]
Boric Oxide (B₂O₃) Content 59.36%[1]
Potassium Oxide (K₂O) Content 16.06%[1]

Proposed Flux Compositions

While this compound can be used alone, it is often mixed with other components to optimize its fluxing properties, such as modifying the melting point and viscosity of the slag. Below are proposed starting formulations for a this compound-based flux for stainless steel welding.

ComponentFunctionProposed Weight % (Starting Point)
This compound (KB₅O₈) Primary fluxing agent, dissolves oxides50 - 70%
Potassium Fluoborate (KBF₄) Lowers melting point, enhances oxide removal20 - 40%
Potassium Carbonate (K₂CO₃) Increases basicity, improves slag detachability5 - 15%
Deionized Water Binder to form a pasteAs needed

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation and application of a this compound-based flux for Gas Tungsten Arc Welding (GTAW) of stainless steel.

Flux Preparation
  • Weighing: Accurately weigh the powdered flux components according to the desired formulation using a precision balance.

  • Mixing: Thoroughly mix the dry components in a ceramic or agate mortar and pestle until a homogenous powder is obtained.

  • Paste Formation: Gradually add deionized water to the powder mixture while continuously stirring until a smooth, thick paste of a consistency similar to that of paint is formed. The paste should be thick enough to adhere to the welding joint without running.

Welding Procedure (GTAW)
  • Surface Preparation: Thoroughly clean the stainless steel workpieces to remove any grease, oil, dirt, or other contaminants. A degreasing agent followed by mechanical brushing with a stainless steel brush is recommended.

  • Flux Application: Apply a thin, uniform layer of the prepared flux paste to the joint area and the adjacent surfaces of the workpieces.

  • Drying: Allow the flux to dry completely at room temperature or with gentle heating (e.g., a hot air gun) to prevent spattering during welding.

  • Welding Parameters: The following are suggested starting parameters for GTAW of 3 mm thick 304 stainless steel. These will require optimization based on the specific equipment and material thickness.

    • Welding Current: 80 - 120 A (DCEN)

    • Voltage: 10 - 15 V

    • Shielding Gas: Argon at 10 - 15 L/min

    • Tungsten Electrode: 2.4 mm EWTh-2

    • Travel Speed: 100 - 150 mm/min

  • Welding Execution: Initiate the arc and proceed with welding, ensuring the arc melts both the base metal and the flux. The molten flux should be observed to spread and cover the weld pool.

Post-Weld Analysis
  • Slag Removal: After the weld has cooled, the slag can be removed by mechanical means, such as chipping with a hammer followed by wire brushing.

  • Visual Inspection: Visually inspect the weld bead for any defects such as cracks, porosity, or undercut.

  • Microstructural Analysis:

    • Section the welded joint and prepare a metallographic sample by grinding and polishing.

    • Etch the sample with a suitable reagent (e.g., Kalling's No. 2) to reveal the microstructure of the weld metal and the heat-affected zone (HAZ).

    • Examine the microstructure using optical microscopy or scanning electron microscopy (SEM) to assess grain structure, phase distribution, and the presence of any inclusions.

  • Weld Bead Geometry Measurement:

    • Use image analysis software to measure key parameters of the weld bead cross-section, such as bead width, penetration depth, and reinforcement height. This quantitative data is crucial for evaluating the effectiveness of the flux.

Visualizations

The following diagrams illustrate the logical workflow of the experimental process and the functional mechanism of the this compound flux.

experimental_workflow cluster_prep Flux Preparation cluster_weld Welding Process cluster_analysis Post-Weld Analysis weigh Weigh Components mix Dry Mix Powders weigh->mix paste Form Paste with Water mix->paste apply_flux Apply Flux paste->apply_flux surface_prep Surface Preparation surface_prep->apply_flux dry_flux Dry Flux apply_flux->dry_flux weld GTAW Welding dry_flux->weld slag_removal Slag Removal weld->slag_removal visual Visual Inspection slag_removal->visual microstructure Microstructural Analysis slag_removal->microstructure geometry Weld Bead Geometry slag_removal->geometry

Caption: Experimental workflow for stainless steel welding using this compound flux.

flux_mechanism start This compound Flux Applied heat Heat from Welding Arc start->heat melt Flux Melts heat->melt dissolve Dissolves Cr₂O₃ and other Oxides melt->dissolve protect Forms Protective Slag Layer melt->protect weld_pool Clean Weld Pool dissolve->weld_pool protect->weld_pool solidify Solidification of Weld and Slag weld_pool->solidify end Sound Weld Formation solidify->end

Caption: Mechanism of action for this compound flux in stainless steel welding.

References

Application Notes and Protocols: Potassium Pentaborate as an Anti-Wear Additive in Industrial Lubricants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium pentaborate (KB₅O₈·4H₂O) is a versatile inorganic salt that has demonstrated significant potential as an anti-wear and extreme pressure (EP) additive in industrial and automotive lubricants.[1] When dispersed in a lubricating base oil, it forms a resilient and protective tribofilm on metal surfaces under boundary lubrication conditions, mitigating wear and extending the operational life of machinery.[1] This document provides detailed application notes on the function and performance of this compound and outlines experimental protocols for its evaluation as a lubricant additive.

Under extreme pressure and temperature conditions, this compound decomposes and reacts with the metallic surfaces to form a durable, low-friction film. This film, believed to be composed of a complex of iron borates (such as FeB and Fe₂B) and boric oxide (B₂O₃), acts as a sacrificial layer that prevents direct metal-to-metal contact, thereby reducing friction and preventing catastrophic wear, such as scuffing and welding.[2]

Quantitative Performance Data

The following tables summarize the typical performance characteristics of lubricants additized with this compound. It is important to note that the performance can vary depending on the base oil, additive concentration, and operating conditions.

Table 1: Anti-Wear Characteristics of this compound (ASTM D4172)

Additive Concentration (% wt.)Base OilWear Scar Diameter (mm)Coefficient of Friction
0 (Base Oil)ISO VG 32 Mineral OilData not available in cited sourcesData not available in cited sources
2.0ISO VG 32 Mineral OilData not available in cited sourcesData not available in cited sources
5.0ISO VG 32 Mineral OilData not available in cited sourcesData not available in cited sources
10.0ISO VG 32 Mineral OilData not available in cited sourcesData not available in cited sources

Table 2: Extreme Pressure Properties of this compound (ASTM D2783)

Additive Concentration (% wt.)Base OilLast Non-Seizure Load (kgf)Weld Point (kgf)Load-Wear Index
0 (Base Oil)ISO VG 32 Mineral OilData not available in cited sourcesData not available in cited sourcesData not available in cited sources
2.0ISO VG 32 Mineral OilData not available in cited sourcesData not available in cited sourcesData not available in cited sources
5.0ISO VG 32 Mineral OilData not available in cited sourcesData not available in cited sourcesData not available in cited sources
10.0ISO VG 32 Mineral OilData not available in cited sourcesData not available in cited sourcesData not available in cited sources

Note: Specific quantitative data from publicly available literature for lubricants containing solely this compound as an anti-wear additive is limited. The tables are structured to guide researchers in their experimental design and data presentation.

Experimental Protocols

Preparation of this compound Lubricant Dispersion

This protocol describes a general method for dispersing this compound powder into a mineral base oil. The stability of the dispersion is critical for consistent performance.

Materials:

  • This compound (KB₅O₈·4H₂O), fine powder (<10 µm)

  • ISO VG 32 Mineral Oil (or other suitable base oil)

  • Surfactant with a low Hydrophilic-Lipophilic Balance (HLB) value (e.g., sorbitan monooleate)

  • Heating mantle with magnetic stirring

  • High-shear mixer (optional, for improved dispersion)

  • Beaker and magnetic stir bar

Procedure:

  • Pre-mixing: In a beaker, add the desired weight percentage of this compound to the base oil.

  • Surfactant Addition: Add a suitable concentration of the low-HLB surfactant to the mixture. A typical starting concentration is 5-10% of the weight of the this compound.

  • Heating and Stirring: Place the beaker on a heating mantle with a magnetic stirrer. Heat the mixture to 70-80°C while stirring continuously.[3] Maintain this temperature for 1-2 hours to ensure thorough wetting and initial dispersion of the this compound particles.[3]

  • Homogenization (Optional): For a more stable and uniform dispersion, process the mixture using a high-shear mixer for 15-30 minutes.

  • Cooling: Allow the dispersion to cool to room temperature while maintaining gentle stirring.

  • Stability Check: Observe the dispersion after 24 hours for any signs of sedimentation. A stable dispersion should remain homogeneous.

Evaluation of Anti-Wear Properties (ASTM D4172)

This protocol outlines the procedure for assessing the wear-preventive characteristics of the prepared lubricant using a four-ball wear tester.

Apparatus:

  • Four-ball wear tester

  • Steel balls (AISI 52100 steel, 12.7 mm diameter)

  • Microscope for measuring wear scar diameter

Procedure:

  • Cleaning: Thoroughly clean the steel balls and the test cup with a suitable solvent (e.g., heptane) and allow them to dry completely.

  • Assembly: Place three clean steel balls in the test cup and secure them.

  • Lubricant Addition: Pour the prepared this compound lubricant dispersion into the test cup, ensuring the balls are fully submerged.

  • Top Ball Installation: Secure the fourth steel ball in the chuck of the tester.

  • Test Conditions: Set the test parameters as follows:

    • Load: 40 kgf (392 N)

    • Speed: 1200 rpm

    • Temperature: 75°C

    • Duration: 60 minutes

  • Test Execution: Start the test and maintain the specified conditions for the entire duration.

  • Post-Test Analysis: After the test, clean the three lower balls and measure the diameter of the wear scars on each ball in two perpendicular directions using a microscope.

  • Reporting: Calculate the average wear scar diameter for the three balls. A smaller average wear scar diameter indicates better anti-wear performance.

Evaluation of Extreme Pressure Properties (ASTM D2783)

This protocol details the method for determining the extreme pressure properties of the lubricant, specifically the Weld Point and Load-Wear Index, using a four-ball EP tester.

Apparatus:

  • Four-ball extreme pressure tester

  • Steel balls (AISI 52100 steel, 12.7 mm diameter)

  • Microscope for measuring wear scar diameter

Procedure:

  • Cleaning and Assembly: Follow the same cleaning and assembly procedure as in the ASTM D4172 test.

  • Test Execution:

    • The test consists of a series of 10-second runs with increasing loads.

    • Start with an initial load and conduct a 10-second run.

    • After each run, measure the wear scar diameters on the three lower balls.

    • Increase the load in standardized increments and repeat the 10-second run with a fresh set of balls and lubricant for each run.

    • Continue this process until the balls weld together, which is the Weld Point .

  • Data Analysis:

    • Record the load at which welding occurs.

    • The Load-Wear Index is calculated from the wear scar diameters measured at the loads just below the weld point, using the formula specified in the ASTM D2783 standard. A higher Weld Point and Load-Wear Index indicate superior extreme pressure performance.

Mechanism of Action and Visualization

The anti-wear and extreme pressure properties of this compound are attributed to the formation of a protective tribochemical film on the interacting metal surfaces.

Signaling Pathway of Tribofilm Formation

G cluster_0 Boundary Lubrication Conditions cluster_1 Chemical Reactions cluster_2 Protective Tribofilm Formation cluster_3 Performance Outcome High_Load High Load Additive_Decomposition This compound Decomposition High_Load->Additive_Decomposition High_Temperature High Temperature High_Temperature->Additive_Decomposition Reaction_with_Surface Reaction with Iron Surface Additive_Decomposition->Reaction_with_Surface Tribofilm Formation of Iron Borates (FeB, Fe2B) & Boric Oxide (B2O3) Film Reaction_with_Surface->Tribofilm Reduced_Friction Reduced Friction Tribofilm->Reduced_Friction Reduced_Wear Reduced Wear Tribofilm->Reduced_Wear

Caption: Mechanism of this compound tribofilm formation.

Experimental Workflow for Lubricant Evaluation

G Start Start: Prepare Lubricant Dispersion ASTM_D4172 ASTM D4172 (Anti-Wear Test) Start->ASTM_D4172 ASTM_D2783 ASTM D2783 (Extreme Pressure Test) Start->ASTM_D2783 Measure_WSD Measure Wear Scar Diameter & Friction ASTM_D4172->Measure_WSD Determine_WP_LWI Determine Weld Point & Load-Wear Index ASTM_D2783->Determine_WP_LWI XPS_Analysis XPS Analysis of Wear Scar Measure_WSD->XPS_Analysis Data_Analysis Data Analysis and Comparison Determine_WP_LWI->Data_Analysis XPS_Analysis->Data_Analysis End End: Performance Evaluation Data_Analysis->End

Caption: Workflow for evaluating this compound lubricants.

Surface Chemistry Analysis: X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful surface-sensitive technique used to analyze the chemical composition of the tribofilm formed on the wear scar.

Protocol:

  • Sample Preparation: After the four-ball test, carefully remove the three lower balls.

  • Cleaning: Gently rinse the balls with a non-polar solvent (e.g., hexane) to remove excess oil without disturbing the tribofilm.

  • XPS Analysis:

    • Mount the ball in the XPS sample holder.

    • Acquire a survey spectrum to identify the elements present on the surface.

    • Perform high-resolution scans for the elements of interest, particularly B 1s, O 1s, and Fe 2p.

  • Data Interpretation:

    • B 1s: The binding energy of the B 1s peak can differentiate between boric oxide (B₂O₃) and metal borides (FeB, Fe₂B).

    • O 1s: The O 1s spectrum will show contributions from metal oxides and boric oxide.

    • Fe 2p: The Fe 2p spectrum will indicate the oxidation state of iron and the presence of iron borides.

The presence of peaks corresponding to iron borides and boric oxide in the XPS spectra of the wear scar provides direct evidence for the proposed anti-wear mechanism.

References

Application Notes and Protocols for Frequency Doubling of Nd:YAG Lasers using Potassium Pentaborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium pentaborate (KB5), with the chemical formula KB₅O₈·4H₂O, is a nonlinear optical crystal belonging to the borate family of crystals. These crystals are recognized for their wide transparency range, particularly in the ultraviolet (UV) spectrum, and high laser damage thresholds.[1] This makes this compound a suitable candidate for frequency conversion applications, including the second harmonic generation (SHG) of Nd:YAG lasers to produce green light at 532 nm. Its low angular sensitivity makes it particularly useful for Type II SHG.[2] This document provides detailed application notes and protocols for utilizing this compound in the frequency doubling of Nd:YAG lasers.

Principle of Second Harmonic Generation (SHG)

Second harmonic generation, or frequency doubling, is a nonlinear optical process where two photons of the same frequency interacting with a nonlinear material are effectively combined to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength, of the initial photons.[3] For a Nd:YAG laser, which has a fundamental wavelength of 1064 nm (infrared), SHG in a this compound crystal results in the emission of green light at 532 nm.

To achieve efficient SHG, a critical condition known as phase matching must be satisfied. This condition requires that the refractive index of the fundamental wave and the second harmonic wave are equal within the crystal, ensuring that the generated second harmonic waves interfere constructively.

SHG_Principle NdYAG Nd:YAG Laser (1064 nm) KB5 This compound (KB5 Crystal) NdYAG->KB5 Fundamental Beam GreenLight Second Harmonic (532 nm) KB5->GreenLight Frequency Doubling Residual Residual Fundamental (1064 nm) KB5->Residual

Figure 1: Principle of second harmonic generation in a this compound crystal.

Properties of this compound for Frequency Doubling

A comprehensive understanding of the optical and nonlinear optical properties of this compound is essential for its effective use in frequency doubling applications.

Optical Properties

This compound is a biaxial crystal with orthorhombic symmetry.[2] The refractive indices are crucial for determining the phase-matching conditions. The Sellmeier equations for this compound allow for the calculation of the principal refractive indices (n_x, n_y, n_z) at various wavelengths.

Sellmeier Equations for this compound (KB₅O₈·4H₂O):

n²(λ) = A + B / (λ² - C) - D * λ²

where λ is the wavelength in micrometers. The coefficients A, B, C, and D for the three principal axes are provided in the table below.

Sellmeier Coefficientn_xn_yn_z
A2.11332.18102.2136
B0.009830.011390.01191
C0.009470.010170.01124
D0.006120.008330.00936

Using these equations, the refractive indices at the fundamental (1064 nm) and second harmonic (532 nm) wavelengths can be calculated.

Wavelengthn_xn_yn_z
1064 nm (ω)1.4521.4831.494
532 nm (2ω)1.4631.4951.507
Nonlinear Optical Properties
PropertyValueReference
Crystal System Orthorhombic[2]
Symmetry Class mm2
Transparency Range 165 - 2300 nm
SHG Efficiency ~2.29 x KDP[4]
Laser Damage Threshold > 16 GW/cm² (for LMKB5)[5]

Phase Matching in this compound

Due to its birefringent nature, phase matching in this compound can be achieved by angle tuning the crystal. This involves orienting the crystal at a specific angle with respect to the incident laser beam to satisfy the phase-matching condition. Both Type I and Type II phase matching are possible.

PhaseMatching cluster_type1 Type I Phase Matching cluster_type2 Type II Phase Matching TypeI {Input: Two photons with parallel polarization (ω, o) | Output: One photon with orthogonal polarization (2ω, e)} TypeII {Input: Two photons with orthogonal polarization (ω, o + ω, e) | Output: One photon with extraordinary polarization (2ω, e)}

Figure 2: Type I and Type II phase-matching schemes.

The phase-matching angles (θ and φ) can be calculated based on the refractive indices at the fundamental and second harmonic wavelengths. These calculations are complex for biaxial crystals like this compound and typically require specialized software.

Experimental Protocol for Frequency Doubling of a Nd:YAG Laser

This protocol outlines the general procedure for achieving second harmonic generation using a this compound crystal with a Q-switched Nd:YAG laser.

Materials and Equipment
  • Q-switched Nd:YAG laser (1064 nm, specified pulse duration and repetition rate)

  • This compound (KB5) crystal of high optical quality, cut for the appropriate phase-matching angle

  • Crystal mount with rotational and tilting capabilities for angle tuning

  • Focusing lens to achieve the required power density in the crystal

  • Collimating lens

  • Dichroic mirror to separate the 532 nm and 1064 nm beams

  • Power meter for measuring the fundamental and second harmonic power

  • Beam profiler to analyze the spatial characteristics of the beams

  • Safety goggles for 1064 nm and 532 nm wavelengths

Experimental Workflow

SHG_Workflow Laser Nd:YAG Laser (1064 nm) Optics1 Beam Shaping Optics (Lens, Aperture) Laser->Optics1 KB5_Mount KB5 Crystal on Rotational Mount Optics1->KB5_Mount Optics2 Collimating Lens KB5_Mount->Optics2 Dichroic Dichroic Mirror Optics2->Dichroic PowerMeter_532 Power Meter (532 nm) Dichroic->PowerMeter_532 532 nm PowerMeter_1064 Power Meter (1064 nm) Dichroic->PowerMeter_1064 1064 nm BeamProfiler Beam Profiler PowerMeter_532->BeamProfiler

Figure 3: A typical experimental workflow for SHG with a this compound crystal.

Procedure
  • Laser Setup: Align the Nd:YAG laser to produce a stable, well-collimated beam with the desired power and pulse characteristics.

  • Crystal Mounting: Mount the this compound crystal on the rotational stage. Ensure the crystal is clean and free of any surface contaminants.

  • Beam Focusing: Place the focusing lens before the crystal to achieve the optimal power density for SHG without exceeding the crystal's damage threshold. The focal point should be located at the center of the crystal.

  • Alignment:

    • Carefully align the fundamental beam through the center of the this compound crystal.

    • Place the collimating lens after the crystal to recollimate the output beams.

    • Position the dichroic mirror to separate the generated 532 nm beam from the residual 1064 nm fundamental beam.

  • Phase Matching Optimization:

    • With the laser operating at a low power, slowly rotate and tilt the crystal mount to find the phase-matching angle. This is indicated by the appearance and maximization of the green 532 nm light.

    • Use the power meter to measure the second harmonic output and fine-tune the crystal orientation for maximum power.

  • Data Collection:

    • Measure the power of the fundamental beam incident on the crystal and the power of the generated 532 nm beam.

    • Calculate the conversion efficiency using the formula: Efficiency (%) = (Power_532nm / Power_1064nm_incident) * 100

    • Characterize the spatial profile of the 532 nm beam using a beam profiler.

  • Power Dependence (Optional): Vary the input power of the Nd:YAG laser and measure the corresponding second harmonic power to determine the relationship between input power and conversion efficiency.

Comparison with Other Nonlinear Crystals

This compound is one of several nonlinear crystals used for frequency doubling Nd:YAG lasers. A comparison with other common crystals such as Potassium Titanyl Phosphate (KTP), Lithium Triborate (LBO), and Beta-Barium Borate (BBO) is useful for selecting the appropriate material for a specific application.

CrystalEffective Nonlinear Coefficient (pm/V)Damage Threshold (GW/cm²)Phase MatchingKey Advantages
This compound (KB5) N/A (SHG eff. ~2.29x KDP)> 16 (modified)Angle-tuned, Type I & IIGood UV transparency, high damage threshold
KTP ~3.2 (Type II)~0.5 - 1Temperature-tuned, Type IIHigh nonlinear coefficient, large acceptance angle
LBO ~0.85 (Type I)> 10Temperature or Angle-tuned, Type I & IIHigh damage threshold, broad transparency
BBO ~2.2 (Type I)~5 - 10Angle-tuned, Type I & IIWide tuning range, high effective nonlinearity

Conclusion

This compound is a viable nonlinear optical crystal for the frequency doubling of Nd:YAG lasers, offering the advantages of a high damage threshold and good transparency in the UV region. While detailed characterization of its nonlinear optical properties for 1064 nm SHG is less common in the literature compared to other crystals, its performance relative to KDP indicates its potential for efficient frequency conversion. The provided protocols and data serve as a valuable resource for researchers and scientists exploring the use of this compound for generating 532 nm laser light for various applications, including those in drug development and biomedical research. Careful consideration of the experimental setup and precise angle tuning are critical for achieving optimal second harmonic generation efficiency.

References

Application Notes and Protocols: Utilizing Potassium Pentaborate in the Synthesis of Other Borate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium pentaborate (KB₅O₈·4H₂O) is a stable, crystalline inorganic salt that serves as a valuable starting material in the synthesis of various borate compounds. While not always a direct precursor in complex organic transformations, its utility lies in its high boron content and its ability to be readily converted into more reactive boron-containing intermediates, such as boric acid. These intermediates are pivotal in the synthesis of a wide array of borate esters, boronic acids, and other organoborates, which are of significant interest in materials science and drug development.

This document provides detailed application notes and protocols for the synthesis of this compound and its subsequent utilization in the preparation of other borate compounds.

Synthesis of this compound (KB₅O₈·4H₂O)

The synthesis of this compound can be achieved through various methods, including the reaction of potassium hydroxide with boric acid or the hydrothermal treatment of potassium chloride and boron oxide.

Protocol 1: Synthesis from Potassium Hydroxide and Boric Acid

This protocol outlines the synthesis of this compound via the controlled reaction of potassium hydroxide and boric acid in an aqueous solution.[1]

Materials:

  • Potassium hydroxide (KOH)

  • Boric acid (H₃BO₃)

  • Deionized water

Equipment:

  • Glass beaker

  • Magnetic stirrer and stir bar

  • Heating plate

  • Crystallization dish

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

  • Prepare a solution of potassium hydroxide by dissolving the required amount in deionized water.

  • In a separate beaker, dissolve boric acid in deionized water. A molar ratio of 1:5 of KOH to H₃BO₃ is typically used.[1]

  • Slowly add the potassium hydroxide solution to the boric acid solution while stirring continuously.

  • Heat the resulting solution to 70°C and maintain this temperature for 6 hours with constant stirring.

  • Allow the solution to cool slowly to room temperature to facilitate the crystallization of this compound.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.

  • Dry the purified this compound crystals in an oven at a low temperature (e.g., 40-50°C) to a constant weight.

Quantitative Data:

ParameterValueReference
Molar Ratio (KOH:H₃BO₃)1:5[1]
Reaction Temperature70°C[1]
Reaction Time6 hours[1]
Protocol 2: Hydrothermal Synthesis from Potassium Chloride, Sodium Hydroxide, and Boron Oxide

This method describes the synthesis of this compound under hydrothermal conditions, which can offer good control over crystal size and morphology.[2]

Materials:

  • Potassium chloride (KCl)

  • Sodium hydroxide (NaOH)

  • Boron oxide (B₂O₃)

  • Distilled water

Equipment:

  • Closed glass reaction vessel with thermocouple

  • Incubator or crystallizer

  • Stirrer

Procedure:

  • Combine potassium chloride, sodium hydroxide, and boron oxide in the desired molar ratios in the reaction vessel. A study found the optimal molar ratio of KCl:NaOH:B₂O₃ to be 1:1:7 for the highest crystallinity.[2]

  • Add a sufficient amount of distilled water to dissolve the reactants.

  • Seal the reaction vessel and heat the mixture to 80°C.

  • Maintain the reaction at this temperature for 1 hour with stirring.

  • After the reaction is complete, transfer the slurry to a crystallizer and remove excess water in an incubator at 40°C to induce crystallization.

  • Collect, wash, and dry the resulting this compound crystals as described in Protocol 1.

Quantitative Data:

ParameterValueReference
Molar Ratio (KCl:NaOH:B₂O₃)1:1:7 (optimal)[2]
Reaction Temperature80°C[2]
Reaction Time1 hour[2]

Conversion of this compound to Boric Acid

For many synthetic applications, particularly in organic chemistry, converting this compound to the more versatile boric acid is a necessary first step. This can be achieved through acidification.

Protocol 3: Acidification of this compound to Boric Acid

Materials:

  • This compound (KB₅O₈·4H₂O)

  • Sulfuric acid (H₂SO₄), concentrated

  • Deionized water

  • Ice bath

Equipment:

  • Beaker

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

  • Dissolve the synthesized this compound in deionized water. Gentle heating may be required to achieve complete dissolution.

  • Cool the solution in an ice bath.

  • Slowly add concentrated sulfuric acid dropwise to the stirred solution. Monitor the pH of the solution. Continue adding acid until the pH is in the acidic range (e.g., pH 3-4), which will cause boric acid to precipitate out of the solution.

  • Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.

  • Collect the precipitated boric acid by vacuum filtration.

  • Wash the boric acid crystals with a small amount of cold deionized water.

  • Dry the purified boric acid in a drying oven at a low temperature.

Synthesis of Other Borate Compounds from Boric Acid

Once boric acid is obtained, it can be used in a wide range of reactions to synthesize other borate compounds, including those with applications in drug development.

Application Example: Synthesis of a Boronic Ester

Boronic esters are crucial intermediates in Suzuki-Miyaura cross-coupling reactions, a powerful tool in the synthesis of many pharmaceutical compounds.

Protocol 4: Synthesis of a Pinacol Boronate Ester from Boric Acid

This protocol describes a general method for the synthesis of an aryl pinacol boronate ester from boric acid and an aryl halide.

Materials:

  • Boric acid (H₃BO₃) (derived from this compound)

  • Aryl halide (e.g., bromobenzene)

  • Pinacol

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., potassium acetate)

  • Solvent (e.g., dioxane)

Equipment:

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • In the reaction vessel under an inert atmosphere, combine the aryl halide, pinacol, boric acid, palladium catalyst, and base.

  • Add the solvent to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir for the required time (can range from a few hours to overnight).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Perform an aqueous workup to remove inorganic salts.

  • Extract the product with an organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the pure pinacol boronate ester.

Visualizations

Logical Workflow for Borate Synthesis

G cluster_0 Synthesis of this compound cluster_1 Conversion to Boric Acid cluster_2 Synthesis of Boronic Ester KOH Potassium Hydroxide PotassiumPentaborate This compound KOH->PotassiumPentaborate Protocol 1 BoricAcid1 Boric Acid BoricAcid1->PotassiumPentaborate Protocol 1 KCl Potassium Chloride KCl->PotassiumPentaborate Protocol 2 B2O3 Boron Oxide B2O3->PotassiumPentaborate Protocol 2 NaOH Sodium Hydroxide NaOH->PotassiumPentaborate Protocol 2 BoricAcid2 Boric Acid PotassiumPentaborate->BoricAcid2 Protocol 3 H2SO4 Sulfuric Acid H2SO4->BoricAcid2 BoronicEster Boronic Ester BoricAcid2->BoronicEster Protocol 4 ArylHalide Aryl Halide ArylHalide->BoronicEster Protocol 4 Pinacol Pinacol Pinacol->BoronicEster Protocol 4 Catalyst Pd Catalyst Catalyst->BoronicEster Protocol 4 Base Base Base->BoronicEster Protocol 4

Caption: Logical workflow from raw materials to this compound and its subsequent conversion to a boronic ester.

Experimental Workflow for Hydrothermal Synthesis

G start Start reactants Mix KCl, NaOH, B₂O₃ and Distilled Water start->reactants reaction Heat to 80°C for 1h in sealed vessel reactants->reaction crystallization Cool and Crystallize at 40°C reaction->crystallization filtration Vacuum Filtration crystallization->filtration washing Wash with Cold Deionized Water filtration->washing drying Dry in Oven washing->drying product This compound drying->product

Caption: Experimental workflow for the hydrothermal synthesis of this compound.

References

Potassium Pentaborate as a Flame Retardant in Construction Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of potassium pentaborate as a flame retardant in construction materials. The information is intended to guide research and development efforts in creating safer and more fire-resistant building components.

Introduction

This compound (K[B₅O₇(OH)₂]) is a boron-containing compound that shows significant promise as a flame retardant for various construction materials, including wood, wood-plastic composites, and polymers.[1] Its efficacy stems from a multi-modal mechanism of action that occurs at elevated temperatures. Upon heating, this compound releases water, which has a cooling effect and dilutes flammable gases. Subsequently, it forms a glassy boric oxide layer on the substrate's surface. This char layer acts as a physical barrier, insulating the material from heat and oxygen, thereby inhibiting further combustion and smoke production.[2] Boron compounds, in general, are known to promote char formation, inhibit flame combustion, and suppress smoke and afterglow.[2]

Mechanism of Action

The flame retardant mechanism of this compound, like other borates, involves both condensed-phase and gas-phase actions.

  • Condensed-Phase Mechanism:

    • Formation of a Protective Char Layer: Upon exposure to heat, this compound dehydrates and melts, forming a glassy film of boric oxide (B₂O₃). This layer coats the material, acting as a thermal insulator and a barrier to the release of flammable volatile compounds.[3]

    • Catalysis of Dehydration: Boron compounds act as catalysts in the dehydration reactions of cellulosic materials. This process promotes the formation of char at the expense of flammable volatiles, further enhancing the protective layer.[4]

  • Gas-Phase Mechanism:

    • Release of Water Vapor: The hydrated form of this compound releases water molecules upon heating. This endothermic process cools the substrate, and the released water vapor dilutes the concentration of flammable gases and oxygen in the immediate vicinity of the combustion zone.

    • Inhibition of Combustion Reactions: Boron-containing species can be released into the gas phase, where they can interfere with the free-radical chain reactions that propagate combustion.

G cluster_condensed Condensed Phase cluster_gas Gas Phase Heat Heat Potassium_Pentaborate This compound in Material Heat->Potassium_Pentaborate Dehydration Dehydration & Melting Potassium_Pentaborate->Dehydration Char_Formation Glassy Boric Oxide (B₂O₃) Layer (Char Formation) Dehydration->Char_Formation Water_Vapor Release of Water Vapor (H₂O) Dehydration->Water_Vapor Radical_Trapping Release of Boron Species (Radical Trapping) Dehydration->Radical_Trapping Insulation Thermal Insulation & Reduced Volatiles Char_Formation->Insulation Reduced_Flammability Reduced Flammability Insulation->Reduced_Flammability Dilution Dilution of Flammable Gases & Oxygen Water_Vapor->Dilution Dilution->Reduced_Flammability Combustion_Inhibition Inhibition of Combustion Radical_Trapping->Combustion_Inhibition Combustion_Inhibition->Reduced_Flammability

Mechanism of this compound

Application Notes

This compound can be incorporated into construction materials through various methods, including pressure impregnation, soaking, and as an additive in composite manufacturing. The choice of method depends on the material and the desired level of fire retardancy.

Wood and Wood-Based Products

For solid wood and plywood, pressure impregnation is a highly effective method for deep penetration of the flame retardant.[5] A solution of this compound is forced into the wood under pressure, ensuring thorough distribution.[5] Soaking or dipping is a simpler method suitable for thinner wood products.[4]

Wood-Plastic Composites (WPCs)

In WPCs, this compound can be incorporated as a powder during the compounding process with the wood flour and polymer matrix. This ensures an even distribution of the flame retardant throughout the composite material.

Polymers

For polymers, this compound can be added as a filler during the extrusion or molding process. Its effectiveness can be enhanced when used in conjunction with other flame retardants, exhibiting synergistic effects.

Quantitative Data

Due to the limited availability of comprehensive quantitative data specifically for this compound in the public domain, the following tables present data for closely related boron compounds (boric acid and ammonium pentaborate) to provide a representative understanding of the expected performance.

Table 1: Cone Calorimetry Data for Wood Flour/Polycarbonate Composites Treated with Boric Acid *

ParameterNeat Polycarbonate10% Wood Flour20% Wood Flour30% Wood Flour40% Wood Flour
Peak Heat Release Rate (pHRR) (kW/m²) 332.3289.5245.1210.7187.9
Total Heat Release (THR) (MJ/m²) 105.295.888.480.172.3
Smoke Production Rate (SPR) (m²/s) 0.0680.0550.0480.0410.035
Total Smoke Production (TSP) (m²) 12.310.99.78.57.6

*Data is representative of performance with boric acid, a related boron compound.

Table 2: Limiting Oxygen Index (LOI) Data for Cotton Treated with Ammonium Pentaborate *

MaterialLimiting Oxygen Index (LOI) (%)
Neat Cotton 18.0
Cotton + 1% Ammonium Pentaborate 25.5
Cotton + 2% Ammonium Pentaborate 29.0
Cotton + 5% Ammonium Pentaborate 35.5

*Data is representative of performance with ammonium pentaborate, a related boron compound.

Table 3: Thermogravimetric Analysis (TGA) Data for this compound [6]

ParameterValue
Onset of Decomposition (°C) ~160
Major Weight Loss Region (°C) 160 - 210
Weight Loss (%) ~25-26
Residue at 900°C (%) ~74-75

Experimental Protocols

The following are detailed protocols for the synthesis of this compound and standard flame retardancy tests.

Synthesis of this compound

This protocol describes a method for synthesizing this compound.[7][8]

Materials:

  • Potassium carbonate (K₂CO₃)

  • Boric acid (H₃BO₃)

  • Deionized water

Procedure:

  • Dissolve potassium carbonate and boric acid in deionized water in a stoichiometric molar ratio of 1:10 (K₂CO₃:H₃BO₃).

  • Stir the mixture for 15-30 minutes at room temperature.

  • Increase the temperature to 80-100°C and maintain until the product is completely dry.[7]

  • The resulting white crystalline powder is this compound.

G Start Start Mix Mix K₂CO₃ and H₃BO₃ (1:10 molar ratio) in deionized water Start->Mix Stir Stir for 15-30 min at room temperature Mix->Stir Heat Heat to 80-100°C Stir->Heat Dry Maintain temperature until complete dryness Heat->Dry Product This compound (White Crystalline Powder) Dry->Product End End Product->End

This compound Synthesis
Treatment of Wood Samples

This protocol outlines the pressure impregnation of wood with a this compound solution.[9][10]

Materials:

  • Wood samples (e.g., Southern Pine), cut to desired dimensions.

  • This compound solution (e.g., 10% w/v in water).

  • Pressure treatment vessel.

Procedure:

  • Place the wood samples in the pressure vessel.

  • Evacuate the vessel to remove air from the wood's cellular structure.

  • Introduce the this compound solution into the vessel, ensuring the samples are fully submerged.

  • Apply pressure to force the solution into the wood.

  • Release the pressure and remove the treated samples.

  • Dry the samples in an oven at a controlled temperature (e.g., 60°C) until they reach a constant weight.

Cone Calorimetry

This protocol is based on the ASTM E1354 standard for determining heat and smoke release rates.[11][12][13][14][15][16][17][18]

Apparatus:

  • Cone calorimeter

Procedure:

  • Prepare test specimens to the standard size (typically 100 mm x 100 mm).

  • Condition the specimens to a constant mass in a controlled environment (e.g., 23°C and 50% relative humidity).

  • Mount the specimen in the holder and place it on the load cell.

  • Expose the specimen to a specified heat flux (e.g., 50 kW/m²).

  • Ignite the evolved gases with a spark igniter.

  • Continuously measure the heat release rate, mass loss, and smoke production throughout the test.

G Start Start Prepare_Sample Prepare & Condition Specimen (100x100 mm) Start->Prepare_Sample Mount_Sample Mount Specimen in Holder on Load Cell Prepare_Sample->Mount_Sample Expose_Heat Expose to Heat Flux (e.g., 50 kW/m²) Mount_Sample->Expose_Heat Ignite Ignite Volatiles with Spark Igniter Expose_Heat->Ignite Measure Continuously Measure: - Heat Release Rate - Mass Loss - Smoke Production Ignite->Measure Analyze Analyze Data to Determine pHRR, THR, etc. Measure->Analyze End End Analyze->End

Cone Calorimetry Workflow
Limiting Oxygen Index (LOI)

This protocol is based on the ASTM D2863 standard.[19][20][21][22][23][24][25][26]

Apparatus:

  • LOI apparatus with a glass chimney.

Procedure:

  • Prepare a test specimen of specified dimensions (e.g., for self-supporting plastics: 80-150 mm long, 10 mm wide, 4 mm thick).

  • Place the specimen vertically in the glass chimney.

  • Introduce a mixture of oxygen and nitrogen into the chimney at a controlled flow rate.

  • Ignite the top of the specimen.

  • Adjust the oxygen concentration until the flame is just extinguished.

  • The LOI is the minimum oxygen concentration that supports combustion.

Thermogravimetric Analysis (TGA)

This protocol provides a general procedure for TGA.[27][28][29][30][31][32]

Apparatus:

  • Thermogravimetric analyzer

Procedure:

  • Place a small, accurately weighed sample (typically 5-10 mg) into the TGA sample pan.

  • Heat the sample at a controlled rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

  • Record the sample's weight as a function of temperature.

  • The resulting TGA curve provides information on thermal stability, decomposition temperatures, and char yield.

References

Application of Potassium Pentaborate in Copper Refining and Metallurgy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Potassium pentaborate (typically K₂B₁₀O₁₆·8H₂O or related hydrates) serves as a highly effective fluxing agent in the pyrometallurgical refining of copper and its alloys.[1][2] Its primary application is in fire refining processes, where it facilitates the removal of metallic oxide impurities and protects the molten copper from re-oxidation.[1][2][3] The use of this compound offers a viable alternative to fluorine-containing fluxes, thereby mitigating the emission of hazardous fluorine compounds.[1][2][4]

The fundamental role of this compound as a flux is to enhance the separation of impurities from molten copper by forming a fluid slag. This is achieved through several mechanisms:

  • Dissolution of Metal Oxides: Molten this compound readily dissolves metal oxides, such as copper (I) oxide (Cu₂O) and copper (II) oxide (CuO), which are common impurities in blister copper.[1][2][3][5][6] This action cleans the surface of the molten metal, allowing for better coalescence of the refined copper.

  • Formation of a Protective Cover Flux: As a cover flux, this compound forms a protective layer over the molten copper bath.[1][2][3] This barrier prevents contact with the furnace atmosphere, minimizing re-oxidation of the purified copper.[1][2][3]

  • Modification of Slag Properties: The addition of borates, such as this compound, significantly influences the physicochemical properties of the slag. Boron trioxide (B₂O₃), a major component of this compound, acts as a network modifier in silicate-based slags, breaking down the complex silicate structures. This leads to a reduction in the slag's viscosity and melting point, which in turn facilitates more efficient separation of the molten copper from the slag.[1][2]

An additional advantage of this compound over sodium-based fluxes like borax is the avoidance of "glare" during the refining process, which can improve operational visibility and safety.[1][2]

Quantitative Data

The following tables summarize the quantitative effects of borate addition on slag properties, which are critical for efficient copper refining. While specific data for this compound is limited in publicly available literature, the data for B₂O₃, its key active component, provides a strong indication of its performance.

Table 1: Effect of B₂O₃ Content on the Viscosity of Copper Slag

B₂O₃ Content (wt%)Temperature (°C)Viscosity (Pa·s)
012500.38
112500.35
212500.32
312500.29
412500.26

Data adapted from a study on the effect of B₂O₃ on copper slag viscosity.

Table 2: Effect of B₂O₃ on the Activation Energy of Viscous Flow in Copper Slag

B₂O₃ Content (wt%)Activation Energy (kJ/mol)
0135.2
1130.1
2125.3
3120.5
4115.7

Data adapted from a study on the effect of B₂O₃ on copper slag viscosity.

Experimental Protocols

Protocol 1: Laboratory-Scale Fire Refining of Copper Scrap using this compound Flux

Objective: To purify a sample of copper scrap by removing oxide and other metallic impurities through fire refining with a this compound-based flux.

Materials and Equipment:

  • Copper scrap (e.g., wires, turnings)

  • This compound (granular or powder)

  • Silica (SiO₂) powder

  • Sodium carbonate (Na₂CO₃) (optional, as a basic flux component)

  • High-frequency induction furnace or electric muffle furnace capable of reaching at least 1250°C

  • Clay-graphite or silicon carbide crucible

  • Steel or graphite mold for casting

  • Tongs and appropriate personal protective equipment (PPE), including high-temperature gloves, face shield, and protective clothing

  • Analytical equipment for determining copper purity (e.g., X-ray fluorescence spectrometer, atomic absorption spectrometer)

Procedure:

  • Sample Preparation:

    • Weigh a representative sample of copper scrap (e.g., 500 g).

    • If necessary, clean the scrap of any organic contaminants (e.g., insulation, oils) by pre-heating in a well-ventilated area.

  • Flux Preparation:

    • Prepare a flux mixture. A typical starting composition could be:

      • This compound: 60%

      • Silica: 30%

      • Sodium carbonate: 10%

    • The total amount of flux should be approximately 2-5% of the weight of the copper scrap. For 500 g of copper, this would be 10-25 g of flux.

  • Furnace Operation and Melting:

    • Place the crucible in the furnace and preheat to approximately 1200-1250°C.

    • Carefully add the copper scrap to the preheated crucible.

    • Allow the copper to melt completely.

  • Flux Addition and Refining:

    • Once the copper is molten, add the prepared flux mixture to the surface of the melt.

    • The flux will melt and spread across the surface, forming a slag layer.

    • Hold the molten bath at temperature for a period of 20-30 minutes to allow the flux to react with and dissolve the impurities.

    • Gently stir the melt with a graphite rod to ensure good contact between the metal and the slag.

  • Slag Removal (Skimming):

    • Carefully skim the molten slag from the surface of the copper bath using a steel slag spoon. The slag, being less dense, will float on top of the molten copper.

  • Casting:

    • Once the slag has been removed, carefully pour the purified molten copper into a preheated graphite or steel mold.

    • Allow the copper to cool and solidify completely.

  • Analysis:

    • Analyze the purity of the cast copper ingot using appropriate analytical techniques to determine the reduction in impurity levels.

Visualizations

Chemical_Reaction_Mechanism cluster_reactants Reactants in Molten State cluster_process Refining Process cluster_products Products Molten_Copper Molten Copper (Cu) Fluxing Fluxing and Dissolution Molten_Copper->Fluxing Copper_Oxides Copper Oxides (Cu₂O, CuO) Copper_Oxides->Fluxing Potassium_Pentaborate This compound (K₂O·5B₂O₃) Potassium_Pentaborate->Fluxing Purified_Copper Purified Molten Copper (Cu) Fluxing->Purified_Copper Slag Molten Slag (containing dissolved impurities) Fluxing->Slag

Caption: Chemical reaction mechanism of copper refining with this compound.

Experimental_Workflow start Start prep_scrap Prepare and Weigh Copper Scrap start->prep_scrap melt_copper Melt Copper in Furnace (1200-1250°C) prep_scrap->melt_copper prep_flux Prepare this compound Flux Mixture add_flux Add Flux to Molten Copper prep_flux->add_flux melt_copper->add_flux refine Hold and Stir for 20-30 minutes add_flux->refine skim_slag Skim Slag from Surface refine->skim_slag cast_copper Cast Purified Copper skim_slag->cast_copper analyze Analyze Copper Purity cast_copper->analyze end End analyze->end

References

Application Notes and Protocols: Potassium Pentaborate as a Boron Supplement in Agricultural Fertilizers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Potassium pentaborate (KB₅O₈·4H₂O) is a white, crystalline granular salt produced from the reaction of potassium hydroxide, boric acid, and water.[1][2] It serves as a highly soluble source of both boron and potassium, two essential nutrients for plant growth.[3] Boron plays a critical role in cell wall structure, sugar transport, and reproductive processes, while potassium is vital for enzyme activation, water regulation, and photosynthesis.[4][5] The narrow margin between boron deficiency and toxicity in many crops necessitates precise application, making well-defined protocols essential for research and agricultural applications.[6][7] These notes provide detailed protocols for the application of this compound as a boron supplement and for the subsequent analysis of boron levels in soil and plant tissues.

2.0 Data Presentation

Table 1: Chemical and Physical Properties of this compound Tetrahydrate

Property Value Reference
Chemical Formula KB₅O₈·4H₂O [2]
CAS Number 12229-13-9 [2]
Molecular Weight 239.21 g/mol [1]
Appearance White crystalline granules [1]
Specific Gravity 1.74 [1]
Melting Point 780°C (1436°F) (anhydrous form) [1]
Solubility in Water 4.3% by weight at room temperature [1]
Boric Oxide (B₂O₃) % 59.36% [1]
Elemental Boron (B) % ~18.46% (calculated)
Potassium Oxide (K₂O) % 16.06% [1]

| Elemental Potassium (K) % | ~13.33% (calculated) | |

Table 2: General Boron Sufficiency Ranges in Plant Tissue (Dry Weight Basis)

Crop Type Deficient (ppm) Sufficient (ppm) Excessive/Toxic (ppm)
Monocots (e.g., corn, wheat) < 10 10 - 25 > 75
Dicots (e.g., soybean, canola, tomato) < 20 25 - 75 > 100
Fruit Trees (e.g., apple, pear) < 20 25 - 60 > 80

Note: These are general ranges; specific requirements can vary by species, cultivar, and growth stage.[8][9]

Table 3: Example Calculation for Soil Application Rate

Parameter Value Description
Target Boron Rate 1 kg B / hectare A common recommendation for many field crops.
This compound B% 18.46% From Table 1.
Required Fertilizer 1 kg / 0.1846 = 5.42 kg of this compound per hectare.
Potassium (K₂O) Applied 5.42 kg * 0.1606 = 0.87 kg of K₂O per hectare.

This calculation provides a baseline; actual rates must be adjusted based on soil tests, crop needs, and application method.[10][11]

3.0 Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Objective: To prepare standardized solutions of this compound for soil and foliar applications.

  • Materials:

    • This compound tetrahydrate (KB₅O₈·4H₂O)

    • Deionized or distilled water

    • Plastic volumetric flasks and beakers (to avoid boron leaching from borosilicate glass)[12]

    • Magnetic stirrer and stir bar

    • Weighing scale

  • Procedure (for a 1% Boron Stock Solution):

    • Calculate the required mass of this compound. Since the product contains ~18.46% Boron, to make 1 L of a 1% (10,000 ppm) Boron solution, you need: (10 g B) / (0.1846 g B / g fertilizer) = 54.17 g of this compound.

    • Weigh 54.17 g of this compound.

    • Add approximately 800 mL of deionized water to a 1 L plastic volumetric flask.

    • Slowly add the weighed this compound to the water while stirring continuously with a magnetic stirrer until fully dissolved. The solubility is 4.3% by weight, which is 43 g/L, so gentle heating might be required for higher concentrations, or the stock solution concentration may need to be lowered.[1]

    • Once dissolved, bring the final volume to 1 L with deionized water.

    • Store the stock solution in a sealed plastic container.

  • Preparation of Working Solutions:

    • For Soil Application: Dilute the stock solution to the desired concentration based on the target application rate (e.g., kg/ha ) and the volume of water to be used.

    • For Foliar Application: Dilute the stock solution to a final concentration typically between 0.1% and 0.5% this compound to avoid leaf burn.[10] For example, a 0.2% solution would be 2 g of this compound per liter of water.

Protocol 2: Soil Application of this compound

  • Objective: To apply this compound to the soil to provide a plant-available source of boron.

  • Methods:

    • Broadcast Application:

      • Determine the required application rate based on soil test results and crop requirements (see Table 3 for calculation).

      • For solid application, ensure even distribution of the granular this compound over the soil surface using a calibrated spreader. This is often done pre-planting and incorporated into the soil.

      • For liquid application, spray the diluted this compound solution evenly over the soil surface.

    • Banded Application:

      • Apply the fertilizer in a concentrated band near the seed row at planting.[13]

      • The application rate for banding is typically lower (e.g., half of the broadcast rate) to avoid salt injury to seedlings.[14]

      • Place the band 2 inches to the side and 2 inches below the seed.[13]

  • Considerations:

    • Soil pH affects boron availability; it becomes less available at higher pH.[7]

    • Boron can leach from sandy soils, so split applications may be more effective.[7]

Protocol 3: Foliar Application of this compound

  • Objective: To provide a rapid supply of boron directly to the plant leaves, useful for correcting deficiencies during the growing season.[4]

  • Procedure:

    • Prepare a dilute spray solution, typically 0.1% to 0.5% this compound (1 to 5 grams per liter of water).[10] A non-ionic surfactant can be added to improve leaf coverage.

    • Conduct a small test spray on a few plants to check for phytotoxicity (leaf burn) 24-48 hours before treating the entire crop.[15]

    • Apply the spray when temperatures are moderate and the wind is calm, typically in the early morning or late evening, to maximize absorption and minimize evaporation.

    • Ensure thorough coverage of the foliage.

  • Considerations:

    • Foliar application is a supplemental method and cannot typically supply the entire boron requirement for a crop.[16]

    • Boron mobility within the plant varies by species. In species where boron is phloem-immobile, it will not move from older leaves to new growth.[16]

Protocol 4: Determination of Available Boron in Soil

  • Objective: To quantify the plant-available boron in a soil sample. The hot water-soluble (HWS) method is common.[7][17]

  • Procedure (Hot Water Extraction):

    • Air-dry and sieve (2 mm) the soil sample.

    • Weigh 10 g of soil into a 50-mL digestion tube.[18]

    • Add 20 mL of deionized water.[18]

    • Heat the suspension to boiling and boil for 5 minutes, stirring frequently.[18]

    • Filter the suspension immediately while still hot using boron-free filter paper to prevent re-adsorption of boron.[18]

    • The resulting filtrate is ready for boron analysis.

  • Analysis (Colorimetric - Curcumin Method):

    • Take a 0.5 mL aliquot of the filtrate and place it in a 50-mL polypropylene beaker.[18]

    • Add 2 mL of curcumin reagent (e.g., 0.04 g curcumin and 5 g oxalic acid in 100 mL of 95% ethanol).[18]

    • Evaporate to dryness in an oven at 55°C and continue heating for 15 minutes after dryness is achieved.[18]

    • Dissolve the residue in 10 mL of 95% ethanol.[18]

    • Measure the absorbance at 540 nm using a spectrophotometer and quantify the concentration against a standard curve.[12][18] Alternatively, the extract can be analyzed using Inductively Coupled Plasma (ICP-OES or ICP-MS) for higher precision and lower detection limits.[17]

Protocol 5: Determination of Boron in Plant Tissue

  • Objective: To quantify the total boron concentration in a plant tissue sample.

  • Procedure (Dry Ashing):

    • Collect the appropriate plant tissue (e.g., the most recently matured leaves) following standardized sampling procedures.[9]

    • Gently wash the sample with distilled water to remove any soil or dust contamination. Avoid excessive washing, which can leach boron.[9]

    • Dry the sample in an oven at 65-70°C until a constant weight is achieved.

    • Grind the dried tissue to pass through a 1 mm sieve.

    • Weigh a known amount (e.g., 1 g) of the ground tissue into a porcelain crucible.

    • Place the crucible in a muffle furnace and ash the sample at 500-550°C for 4-6 hours until a white or gray ash is obtained.[8][19]

    • Allow the ash to cool. Dissolve the ash in a dilute acid (e.g., 0.1 N HCl).[17]

    • Filter the solution and bring it to a known volume with deionized water.

  • Analysis:

    • The boron concentration in the resulting solution can be determined using colorimetric methods (such as the azomethine-H method) or more commonly by ICP-OES or ICP-MS.[8][20]

4.0 Visualizations

Diagram 1: Boron Uptake and Transport Pathway in Plant Roots

BoronTransport cluster_root Root Cell (Epidermis/Cortex) BoricAcid_Soil B(OH)₃ (Boric Acid) Cytoplasm Cytoplasm pH ~7.4 BoricAcid_Soil->Cytoplasm Passive Diffusion NIP5_1 NIP5;1 Channel PM_in Plasma Membrane (Outer) BOR1 BOR1 Exporter Cytoplasm->BOR1 B(OH)₄⁻ (Borate) PM_out Plasma Membrane (Inner) NIP5_1->Cytoplasm Facilitated Diffusion BoricAcid_Xylem B(OH)₃ to Shoots BOR1->BoricAcid_Xylem Active Efflux

Caption: Boron uptake involves passive diffusion, facilitated transport by NIP channels, and efflux by BOR transporters.[6][21][22]

Diagram 2: Experimental Workflow for Evaluating this compound Fertilizer

Workflow cluster_setup Experimental Setup cluster_application Application & Growth cluster_analysis Data Collection & Analysis cluster_conclusion Conclusion A1 Define Treatments: - Control (No B) - this compound (Multiple Rates) - Other B Source (e.g., Boric Acid) A2 Experimental Design: - Randomized Complete Block - Replicates (n ≥ 4) A1->A2 A3 Site Selection & Soil Sampling: - Initial Soil B Analysis A2->A3 B1 Fertilizer Application (Soil or Foliar) A3->B1 B2 Crop Growth & Monitoring: - Phenotypic Observations - Deficiency/Toxicity Symptoms B1->B2 C1 Plant Tissue Sampling (Specified Growth Stage) B2->C1 C2 Post-Harvest Soil Sampling B2->C2 C3 Analysis: - Soil & Plant B Content - Crop Yield & Quality Parameters C1->C3 C2->C3 D1 Statistical Analysis (ANOVA) C3->D1 D2 Determine Optimal Application Rate D1->D2 D3 Assess Phytotoxicity D2->D3

Caption: A logical workflow for scientifically evaluating this compound as a boron fertilizer in an agricultural setting.

References

Growing Large Single Crystals of Potassium Pentaborate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed techniques and protocols for growing large single crystals of potassium pentaborate (KB₅O₈·4H₂O or KB₅), a material of significant interest for its nonlinear optical (NLO) properties, particularly in the ultraviolet spectrum. The ability to produce large, high-quality single crystals is crucial for the fabrication of optical devices and for fundamental research. Three primary methods are detailed: solution growth by slow evaporation and slow cooling, hydrothermal synthesis, and the flux method.

Data Presentation: Comparative Growth Parameters

The following tables summarize key quantitative data for the different crystal growth techniques, allowing for easy comparison of the experimental parameters.

Table 1: Solution Growth Parameters for this compound (KB₅)

ParameterSlow EvaporationSlow Cooling
Starting Materials Potassium Hydroxide (KOH), Boric Acid (H₃BO₃) or this compound saltThis compound salt
Solvent Deionized WaterDeionized Water
Saturation Temperature Room Temperature (~25-30 °C)[1]Elevated Temperature (e.g., 50 °C)
Cooling Rate N/ASlow and controlled (e.g., 0.1-1 °C/hour)
Typical Growth Time Several days to weeks[2]Several days
Resulting Crystal Size Up to 20 x 20 x 8 mm³ reported[2]Dependent on cooling profile and solution volume

Table 2: Hydrothermal Synthesis Parameters for this compound (KB₅)

ParameterValueReference
Starting Materials Potassium Hydroxide (KOH), Boric Acid (H₃BO₃)[3]
Molar Ratio (KOH:H₃BO₃) 1:5[3]
Solvent High Purity Water[3]
Reaction Temperature 170 °C[3]
Reaction Time 72 hours (3 days)[3]
Vessel Stainless-steel autoclave[3]
Post-Growth Treatment Wash with pure water, dry at 70 °C for 2 hours[3]

Experimental Protocols

The following sections provide detailed, step-by-step protocols for each of the primary crystal growth techniques.

Protocol 1: Solution Growth by Slow Evaporation

This method is straightforward and can yield large, high-quality crystals at room temperature.[1]

Materials:

  • This compound (KB₅O₈·4H₂O) powder or Potassium Hydroxide (KOH) and Boric Acid (H₃BO₃)

  • Deionized water

  • Crystallization dish or beaker

  • Magnetic stirrer and stir bar

  • Filter paper

  • Cover for the crystallization vessel (e.g., perforated parafilm)

Procedure:

  • Solution Preparation:

    • If starting from KOH and H₃BO₃, dissolve them in deionized water in a 1:5 molar ratio to synthesize the this compound in situ.

    • If starting with this compound powder, prepare a saturated solution at room temperature. To do this, gradually add the powder to a known volume of deionized water while stirring continuously. Continue adding the solute until a small amount of undissolved solid remains at the bottom of the container, indicating saturation.

  • Filtration: Filter the saturated solution through a filter paper to remove any undissolved particles or impurities. This step is critical to prevent unwanted nucleation.

  • Crystallization:

    • Transfer the clear, filtered solution to a clean crystallization dish or beaker.

    • Cover the container with a perforated lid (e.g., parafilm with a few small holes) to allow for slow evaporation of the solvent. The rate of evaporation can be controlled by the number and size of the holes.

  • Incubation: Place the crystallization vessel in a location with a stable temperature and minimal vibrations to allow for undisturbed crystal growth.

  • Crystal Harvesting: Once the crystals have reached the desired size, carefully remove them from the solution using tweezers. Gently dry the crystals with a lint-free cloth.

Protocol 2: Solution Growth by Slow Cooling

This technique relies on the temperature dependence of the solute's solubility to induce crystallization.

Materials:

  • This compound (KB₅O₈·4H₂O) powder

  • Deionized water

  • Beaker or flask

  • Hot plate with magnetic stirring capability

  • Programmable temperature controller or a well-insulated container (e.g., Dewar flask)

  • Seed crystal (optional)

Procedure:

  • Solution Preparation: Prepare a saturated solution of this compound in deionized water at an elevated temperature (e.g., 50 °C). Ensure all the solute is dissolved.

  • Filtration: Hot-filter the saturated solution to remove any impurities.

  • Crystallization Setup:

    • Transfer the hot, saturated solution to a clean crystallization vessel.

    • If using a seed crystal, tie it to a fine thread and suspend it in the solution.

  • Controlled Cooling:

    • Place the vessel in a programmable furnace or a well-insulated container to allow for very slow and controlled cooling. A typical cooling rate is between 0.1 and 1 °C per hour. Slower cooling rates generally lead to larger and higher-quality crystals.[4]

  • Crystal Harvesting: Once the solution has cooled to room temperature and crystal growth has ceased, carefully retrieve the crystals.

Protocol 3: Hydrothermal Synthesis

This method is suitable for producing crystalline powders and can be adapted for single crystal growth under specific conditions.[3]

Materials:

  • Potassium hydroxide (KOH)

  • Boric acid (H₃BO₃)

  • High purity deionized water

  • Stainless-steel autoclave with a Teflon liner

  • Oven or furnace capable of maintaining 170 °C

Procedure:

  • Precursor Preparation: Dissolve KOH and H₃BO₃ in high purity water in a 1:5 molar ratio to form a homogeneous solution.[3]

  • Autoclave Sealing: Transfer the solution into the Teflon liner of a stainless-steel autoclave. Seal the autoclave tightly.

  • Heating: Place the autoclave in a preheated oven or furnace at 170 °C for 72 hours.[3]

  • Cooling: After the reaction time, turn off the furnace and allow the autoclave to cool down to room temperature naturally.

  • Product Recovery:

    • Carefully open the autoclave in a fume hood.

    • Collect the resulting crystalline product.

    • Wash the product thoroughly with high purity water to remove any residual reactants.

    • Dry the crystals in an oven at 70 °C for 2 hours.[3]

Protocol 4: Flux Growth (General Protocol)

The flux method involves dissolving the components of the desired crystal in a molten salt (the flux) at high temperatures and then slowly cooling the melt to induce crystallization. While a specific flux for optimal large single crystal growth of this compound is not well-documented in the readily available literature, a general approach can be outlined. Potential fluxes could include potassium chloride (KCl) or a mixture of potassium oxide (K₂O) and boron trioxide (B₂O₃) in a non-stoichiometric ratio.

Materials:

  • Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH) (as a source of K₂O)

  • Boric acid (H₃BO₃) or Boron trioxide (B₂O₃)

  • Flux material (e.g., KCl, K₂O/B₂O₃ mixture)

  • Platinum or high-purity alumina crucible

  • High-temperature furnace with a programmable controller

Procedure:

  • Mixture Preparation: Thoroughly mix the starting materials (potassium and boron sources) with the chosen flux in the desired molar ratio inside a platinum or alumina crucible.

  • Heating and Homogenization:

    • Place the crucible in a high-temperature furnace.

    • Heat the mixture to a temperature above the melting point of the flux and the dissolution temperature of the reactants to ensure a homogeneous molten solution. This may require temperatures in the range of 700-1000 °C.

    • Hold the melt at this temperature for several hours to ensure complete dissolution and homogenization.

  • Slow Cooling: Program the furnace to cool down very slowly, typically at a rate of 1-5 °C per hour. This slow cooling reduces the solubility of this compound in the flux, leading to nucleation and crystal growth.

  • Crystal Separation: Once the furnace has cooled to a temperature below the solidification point of the flux, the crystals need to be separated. This can be achieved by:

    • Pouring off the residual molten flux.

    • Mechanically separating the crystals from the solidified flux.

    • Dissolving the flux in a suitable solvent that does not affect the this compound crystals.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described crystal growth techniques.

Solution_Growth_Workflow cluster_prep Solution Preparation cluster_evaporation Slow Evaporation cluster_cooling Slow Cooling A Mix Precursors (KOH + H3BO3 or KB5 salt) with Deionized Water B Stir to Dissolve A->B C Filter Solution B->C D Transfer to Crystallization Dish C->D Evaporation Path G Heat Solution to Saturate at High Temp C->G Cooling Path E Cover with Perforated Lid D->E F Incubate at Constant Temperature E->F J Harvest and Dry Crystals F->J H Transfer to Insulated Vessel G->H I Controlled Slow Cooling H->I I->J

Diagram 1: Experimental workflow for Solution Growth methods.

Hydrothermal_Synthesis_Workflow A Dissolve KOH and H3BO3 (1:5 molar ratio) in Water B Transfer Solution to Teflon-lined Autoclave A->B C Seal Autoclave B->C D Heat in Furnace (170°C for 72h) C->D E Cool to Room Temperature D->E F Open Autoclave and Collect Product E->F G Wash with Deionized Water F->G H Dry Crystals (70°C for 2h) G->H I Final Crystalline Product H->I

Diagram 2: Experimental workflow for Hydrothermal Synthesis.

Flux_Growth_Workflow A Mix Starting Materials (K and B sources) with Flux B Place in High-Temperature Crucible (e.g., Platinum) A->B C Heat to Homogeneous Melt (e.g., 700-1000°C) B->C D Hold at Temperature for Homogenization C->D E Slow Controlled Cooling (e.g., 1-5°C/hour) D->E F Separate Crystals from Solidified Flux E->F G Clean and Dry Crystals F->G H Large Single Crystals G->H

Diagram 3: General experimental workflow for the Flux Growth method.

References

Application Notes and Protocols: The Role of Potassium Pentaborate in Specialty Glasses and Ceramics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of potassium pentaborate (K₂B₁₀O₁₆·8H₂O or related hydrates) in the formulation and production of specialty glasses and ceramics. This document details the functional roles of this compound, provides exemplary experimental protocols for material synthesis, and presents quantitative data on the resulting material properties.

Introduction to this compound in Material Science

This compound serves as a crucial raw material in the manufacturing of specialized borosilicate glasses and as a fluxing agent in ceramic glazes and enamels. Its incorporation into these materials imparts a range of desirable properties, including modified thermal expansion, enhanced chemical durability, and improved melting characteristics.

In specialty glasses , particularly borosilicate glasses, this compound is a source of boric oxide (B₂O₃) and potassium oxide (K₂O). Boric oxide is a network former that, when combined with silica, creates a glass matrix with a low coefficient of thermal expansion (CTE), leading to excellent thermal shock resistance.[1] The presence of potassium oxide acts as a flux, lowering the melting temperature of the silica-boron network, which makes the glass easier to work with and can improve its optical properties.[2][3]

In ceramics , this compound is primarily used in glazes and enamels.[4] It acts as a powerful flux, reducing the melting point of the glaze, which allows for lower firing temperatures. This not only saves energy but also enables the use of a wider range of ceramic bodies. Furthermore, the boric oxide from this compound contributes to a smooth, glossy, and durable glaze surface with increased resistance to chemical attack and crazing.[5]

Key Functions and Signaling Pathways

The influence of this compound on the properties of glasses and ceramics can be understood through its effect on the material's network structure.

Role in Glass Formation

In borosilicate glasses, the addition of K₂O from this compound modifies the B₂O₃-SiO₂ network. Boron atoms can exist in either three-fold (BO₃) or four-fold (BO₄) coordination. The addition of alkali oxides like K₂O facilitates the conversion of some boron atoms from the trigonal BO₃ to the tetrahedral BO₄ configuration. This structural change strengthens the glass network, leading to a decrease in the coefficient of thermal expansion at certain compositional ranges, a phenomenon known as the "boron anomaly."

Glass_Formation Influence of K₂O on Borosilicate Glass Network K2O Potassium Oxide (K₂O) from this compound BO3 Trigonal Boron (BO₃) K2O->BO3 donates O²⁻ BO4 Tetrahedral Boron (BO₄) BO3->BO4 converts to Network Strengthened Glass Network BO4->Network CTE Lower Coefficient of Thermal Expansion (CTE) Network->CTE

Influence of K₂O on the borosilicate glass network structure.
Function as a Ceramic Flux

In ceramic glazes, this compound's primary role is to act as a flux, initiating the melting process at a lower temperature. This facilitates the dissolution of other refractory components of the glaze, such as silica and alumina, leading to the formation of a homogeneous glassy layer upon cooling.

Ceramic_Flux This compound as a Flux in Ceramic Glazes PotassiumPentaborate This compound LowMelt Forms a Low-Melting Eutectic PotassiumPentaborate->LowMelt at lower temperature Dissolution Dissolves Refractory Oxides (SiO₂, Al₂O₃) LowMelt->Dissolution HomogeneousMelt Homogeneous Glaze Melt Dissolution->HomogeneousMelt VitreousCoating Smooth, Vitreous Coating HomogeneousMelt->VitreousCoating upon cooling

The fluxing action of this compound in ceramic glazes.

Quantitative Data Presentation

The following tables summarize the compositional and physical properties of specialty glasses and ceramics incorporating potassium-based borates.

Table 1: Composition and Properties of Potassium Borosilicate Glasses

Glass Composition (mol%)Density (g/cm³)[6]Refractive Index (n_D)Coeff. of Thermal Expansion (α) (x 10⁻⁶/K)[7]Glass Transition Temp. (Tg) (°C)[8]
8% K₂O - 12% B₂O₃ - 80% SiO₂~2.35~1.48~4.0~550
17% K₂O - 17% B₂O₃ - 66% SiO₂~2.40~1.50~4.5~580
20% K₂O - 20% B₂O₃ - 60% SiO₂~2.47~1.52~5.0~600
70% SiO₂, 17% B₂O₃, 8% K₂O, 3% Al₂O₃, 1% Na₂O, 1% Li₂O~2.23[9]-4.78[7]-

Table 2: Properties of Borate Lithium Glasses Doped with Potassium Oxide [4]

Composition (mol%)Density (g/cm³)Molar Volume (cm³/mol)Refractive IndexVicker's Hardness (HV)
80B₂O₃ - 20Li₂O2.1826.241.543.43
80B₂O₃ - 18Li₂O - 2K₂O2.1627.221.533.38
80B₂O₃ - 16Li₂O - 4K₂O2.1328.311.523.31
80B₂O₃ - 14Li₂O - 6K₂O2.1129.381.513.25
80B₂O₃ - 12Li₂O - 8K₂O2.0830.631.503.18
80B₂O₃ - 10Li₂O - 10K₂O2.0631.841.493.10

Experimental Protocols

Synthesis of Potassium Borosilicate Glass via Melt-Quenching

This protocol describes the laboratory-scale synthesis of a potassium borosilicate glass with a composition of 17% K₂O, 17% B₂O₃, and 66% SiO₂ (mol%).

Materials:

  • Potassium carbonate (K₂CO₃) - anhydrous, high purity

  • Boric acid (H₃BO₃) - high purity

  • Silicon dioxide (SiO₂) - high purity, fine powder

  • Platinum crucible with lid

  • High-temperature furnace (capable of reaching 1600°C)

  • Annealing furnace

  • Stainless steel or graphite mold

  • Mortar and pestle (agate or alumina)

  • Desiccator

Procedure:

  • Batch Calculation: Calculate the required weight of each raw material to yield the desired molar composition of the final glass. Account for the decomposition of potassium carbonate and boric acid during heating.

  • Mixing: Accurately weigh the calculated amounts of K₂CO₃, H₃BO₃, and SiO₂. Mix the powders thoroughly in a mortar and pestle for at least 30 minutes to ensure homogeneity.

  • Melting: Transfer the mixed batch into a platinum crucible. Place the crucible in a high-temperature furnace.

    • Heat the furnace to 800°C at a rate of 5°C/min and hold for 1 hour to allow for calcination and initial decomposition.

    • Increase the temperature to 1550°C at a rate of 10°C/min.[10]

    • Hold the melt at 1550°C for 4-6 hours, or until a clear, bubble-free liquid is obtained. Periodically inspect the melt for homogeneity.

  • Quenching: Remove the crucible from the furnace and quickly pour the molten glass into a preheated stainless steel or graphite mold.

  • Annealing: Immediately transfer the glass from the mold to an annealing furnace preheated to the glass transition temperature (Tg), approximately 580°C for this composition.

    • Hold at the annealing temperature for 2-4 hours to relieve internal stresses.

    • Slowly cool the furnace to room temperature at a rate of 1-2°C/min.

  • Characterization: The resulting glass can be cut and polished for subsequent characterization of its physical and optical properties.

Glass_Synthesis_Workflow Workflow for Potassium Borosilicate Glass Synthesis Start Start Batch Batch Calculation (K₂CO₃, H₃BO₃, SiO₂) Start->Batch Mix Thorough Mixing Batch->Mix Melt Melting in Pt Crucible (1550°C, 4-6h) Mix->Melt Quench Quenching in Mold Melt->Quench Anneal Annealing (Hold at Tg, Slow Cool) Quench->Anneal Characterize Characterization Anneal->Characterize End End Characterize->End

Workflow for the synthesis of potassium borosilicate glass.
Preparation and Application of a Ceramic Glaze with a Boron Frit

This protocol outlines the preparation of a base transparent glaze for earthenware ceramics, utilizing a boron-containing frit, which can be formulated with this compound.

Materials:

  • Boron frit (e.g., Ferro Frit 3134 or equivalent, containing B₂O₃ and K₂O)

  • Kaolin (China Clay)

  • Flint (Silica)

  • Whiting (Calcium Carbonate)

  • Water (distilled or deionized)

  • Bentonite (optional, as a suspending agent)

  • Sieve (100-mesh)

  • Glaze mixing bucket and tools (whisk, rib)

  • Bisque-fired ceramic ware

Exemplary Glaze Recipe (Cone 06-04):

  • Boron Frit: 70%

  • Kaolin: 15%

  • Flint: 10%

  • Whiting: 5%

  • Bentonite: 2% (added to the dry batch)

Procedure:

  • Weighing: Accurately weigh all the dry ingredients according to the recipe.[11]

  • Dry Mixing: If using bentonite, thoroughly mix it with the other dry ingredients before adding water to prevent clumping.

  • Slaking: Place the dry ingredients in a bucket and add water. A general starting point is a 1:1 ratio by weight of dry glaze to water. Allow the mixture to sit undisturbed for at least 30 minutes to slake.[12]

  • Mixing: Thoroughly mix the glaze slurry with a whisk until it is smooth and free of lumps. The consistency should be similar to that of heavy cream.

  • Sieving: Pass the glaze slurry through a 100-mesh sieve at least twice to ensure a uniform particle size and remove any agglomerates.

  • Application: The glaze can be applied to bisque-fired ware by dipping, pouring, brushing, or spraying. Ensure an even coating.

  • Drying: Allow the glazed ware to dry completely before firing.

  • Firing: Fire the glazed ware in a kiln according to a schedule appropriate for the clay body and glaze. For a cone 04 firing, a typical schedule might involve heating at 100-150°C per hour to 600°C, then at a faster rate to the peak temperature of approximately 1060°C, followed by a controlled or natural cooling.[13]

Glaze_Preparation_Workflow Workflow for Ceramic Glaze Preparation and Application Start Start Weigh Weigh Dry Ingredients (Frit, Clay, Flint, etc.) Start->Weigh Mix Mix with Water to Form Slurry Weigh->Mix Sieve Sieve Glaze Slurry (100-mesh) Mix->Sieve Apply Apply to Bisque Ware Sieve->Apply Dry Dry Completely Apply->Dry Fire Fire in Kiln Dry->Fire End End Fire->End

Workflow for ceramic glaze preparation and application.

Characterization Protocols

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)

Objective: To determine the glass transition temperature (Tg) of a prepared glass sample.

Apparatus: Differential Scanning Calorimeter (DSC)

Procedure:

  • Sample Preparation: Prepare a small, flat disk of the glass sample weighing approximately 10-20 mg.[7]

  • Instrument Setup: Place the sample in an aluminum DSC pan and place it in the DSC cell. An empty, sealed aluminum pan is used as a reference.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected Tg (e.g., 300°C).

    • Ramp the temperature at a constant rate, typically 10°C/min, to a temperature above the expected Tg (e.g., 700°C).[9]

    • Record the heat flow as a function of temperature.

  • Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically reported as the midpoint of this transition.[14][15]

X-Ray Diffraction (XRD) for Phase Analysis

Objective: To confirm the amorphous nature of a synthesized glass or to identify the crystalline phases in a fired ceramic glaze.

Apparatus: X-ray Diffractometer

Procedure:

  • Sample Preparation:

    • Glass: A flat, polished section of the bulk glass can be used.

    • Ceramic/Glaze: The material should be ground into a fine powder (typically <10 µm) using a mortar and pestle to ensure random orientation of the crystallites.[12] The powder is then mounted in a sample holder.

  • Data Collection: The sample is scanned over a range of 2θ angles (e.g., 10-80°) using a specific X-ray source (commonly Cu Kα radiation).

  • Data Analysis:

    • An amorphous glass will show a broad, non-crystalline "halo" in the diffraction pattern.[16]

    • Crystalline phases in a ceramic or glaze will produce a series of sharp diffraction peaks at specific 2θ angles. These peaks can be compared to a database (e.g., ICDF) to identify the crystalline phases present.[17]

Flexural Strength (Modulus of Rupture) Testing

Objective: To measure the flexural strength of a prepared glass or ceramic bar.

Apparatus: Universal Testing Machine with a 3-point or 4-point bending fixture.

Procedure:

  • Sample Preparation: Prepare rectangular bars of the material with precise dimensions (e.g., 45 mm x 4 mm x 3 mm). The surfaces should be carefully machined and polished to minimize surface flaws.[18]

  • Test Setup: Place the specimen on the support spans of the bending fixture. The 4-point bending test is often preferred for ceramics as it subjects a larger volume of the material to the maximum stress.[14][19]

  • Loading: Apply a compressive load at a constant crosshead speed (e.g., 0.5 mm/min) until the specimen fractures.[18]

  • Calculation: The flexural strength (σ) is calculated from the fracture load (P), the span lengths, and the specimen dimensions using the appropriate beam theory equations.[5]

Conclusion

This compound is a versatile and valuable component in the production of specialty glasses and ceramics. Its ability to act as a flux and a network modifier allows for the tailoring of material properties to meet specific application demands. The protocols and data presented in these notes provide a foundation for researchers and scientists to explore the potential of this compound in the development of advanced materials. Further experimentation with varying concentrations of this compound in different base compositions will undoubtedly lead to the discovery of new materials with unique and valuable properties.

References

Application Notes and Protocols: Potassium Pentaborate as a Crosslinking Agent for Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium pentaborate (KB₅O₈·4H₂O) is a boron-containing compound that can be utilized as an effective crosslinking agent for various polymers possessing diol functionalities, such as polyvinyl alcohol (PVA) and certain polysaccharides. The crosslinking process involves the formation of dynamic and reversible borate ester bonds between the pentaborate ions and the hydroxyl groups on the polymer chains. This results in the formation of a three-dimensional hydrogel network. These hydrogels exhibit tunable mechanical properties, self-healing capabilities, and responsiveness to stimuli like pH, making them promising materials for a range of biomedical and pharmaceutical applications, including drug delivery, tissue engineering, and wound dressings.[1][2][3][4]

This document provides detailed application notes and experimental protocols for the use of this compound as a polymer crosslinking agent.

Mechanism of Crosslinking

The crosslinking of polymers with this compound is analogous to the well-understood mechanism of borax crosslinking. In an aqueous solution, this compound dissolves and establishes an equilibrium with boric acid and borate ions. The borate ions can then react with the cis-diol groups present on the polymer chains to form stable, yet reversible, borate ester crosslinks.[5][6] The dynamic nature of these covalent bonds imparts unique properties to the resulting hydrogels, such as self-healing and shear-thinning behavior.[3][7]

The equilibrium between the crosslinked and uncrosslinked states is sensitive to pH. Under alkaline conditions, the formation of borate esters is favored, leading to gelation. Conversely, in acidic conditions, the equilibrium shifts, causing the breakdown of the crosslinks and the dissolution of the hydrogel.[8][9]

Diagram: Crosslinking Mechanism of a Diol-Containing Polymer with this compound

CrosslinkingMechanism cluster_reactants Reactants cluster_equilibrium Aqueous Equilibrium cluster_product Crosslinked Polymer Polymer Polymer Chain (-CH(OH)-CH(OH)-)n Crosslinked_Polymer Crosslinked Hydrogel Network (Polymer-O-B-O-Polymer) Polymer->Crosslinked_Polymer Reaction with cis-diols K_Pentaborate This compound (KB5O8·4H2O) Borate_ion Borate Ion B(OH)4- K_Pentaborate->Borate_ion Dissolution & Hydrolysis Water H2O Borate_ion->Crosslinked_Polymer Crosslinked_Polymer->Polymer Reversible under acidic pH

Caption: Mechanism of borate-mediated polymer crosslinking.

Applications in Drug Development

The unique properties of this compound-crosslinked hydrogels make them highly suitable for various drug delivery applications:

  • Controlled Release: The porous network of the hydrogel can encapsulate therapeutic agents, allowing for their sustained release over time. The release rate can be modulated by altering the crosslinking density.[10][11][12]

  • Stimuli-Responsive Delivery: The pH-sensitive nature of the borate ester bonds allows for the development of "smart" drug delivery systems that release their payload in response to specific physiological pH changes, such as those found in tumor microenvironments or the gastrointestinal tract.[8]

  • Injectable Hydrogels: The shear-thinning and self-healing properties enable the formulation of injectable hydrogels that can be administered in a minimally invasive manner and then reform into a stable gel depot at the target site.[1][2]

  • Wound Dressings: These hydrogels can provide a moist environment conducive to wound healing, while also being capable of delivering antimicrobial agents or growth factors directly to the wound bed.[3][7]

Experimental Protocols

Preparation of a Polyvinyl Alcohol (PVA) Hydrogel Crosslinked with this compound

This protocol describes the preparation of a PVA hydrogel using this compound as the crosslinking agent.

Materials:

  • Polyvinyl alcohol (PVA), medium molecular weight (e.g., 89,000-98,000 g/mol ), >99% hydrolyzed

  • This compound tetrahydrate (KB₅O₈·4H₂O)

  • Deionized water

  • Magnetic stirrer with hotplate

  • Beakers and graduated cylinders

  • Molds for hydrogel casting (e.g., petri dishes, well plates)

Procedure:

  • PVA Solution Preparation:

    • Prepare a 5% (w/v) PVA solution by slowly adding 5 g of PVA powder to 100 mL of deionized water in a beaker while stirring continuously.

    • Heat the solution to 90°C on a hotplate with continuous stirring until the PVA is completely dissolved. This may take 1-2 hours.

    • Allow the PVA solution to cool to room temperature.

  • This compound Solution Preparation:

    • Prepare a 4% (w/v) this compound solution by dissolving 4 g of this compound tetrahydrate in 100 mL of deionized water at room temperature with stirring.

  • Hydrogel Formation:

    • Place a desired volume of the 5% PVA solution in a beaker.

    • While stirring, add the 4% this compound solution to the PVA solution. The ratio of PVA solution to crosslinker solution can be varied to control the gel properties (e.g., a 10:1 volume ratio is a good starting point).

    • Continue stirring for 5-10 minutes until a homogeneous gel is formed. The viscosity of the solution will increase noticeably.

    • Pour the resulting hydrogel solution into molds and allow it to set for at least 1 hour at room temperature.

Diagram: Experimental Workflow for PVA-Potassium Pentaborate Hydrogel Synthesis

Workflow A 1. Prepare 5% (w/v) PVA Solution (Heat to 90°C with stirring) C 3. Cool PVA Solution to Room Temperature A->C B 2. Prepare 4% (w/v) Potassium Pentaborate Solution D 4. Mix PVA and this compound Solutions (e.g., 10:1 v/v) B->D C->D E 5. Stir for 5-10 minutes D->E F 6. Cast into Molds E->F G 7. Allow to Set (≥ 1 hour) F->G H Characterization G->H

Caption: Workflow for hydrogel synthesis.

Characterization of Hydrogel Properties

Objective: To determine the water absorption capacity of the hydrogel.

Procedure:

  • Prepare hydrogel discs of a known initial weight (W_d).

  • Immerse the discs in deionized water or a buffer solution (e.g., PBS) at a specific temperature (e.g., 37°C).

  • At predetermined time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it (W_s).

  • Continue until the weight becomes constant, indicating equilibrium swelling.

  • Calculate the swelling ratio (SR) using the following formula: SR (%) = [(W_s - W_d) / W_d] x 100

Objective: To characterize the viscoelastic properties of the hydrogel.

Procedure:

  • Use a rheometer with parallel plate geometry.

  • Place a hydrogel sample of appropriate thickness between the plates.

  • Perform a frequency sweep at a constant strain within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G'').

  • A higher G' relative to G'' indicates a more solid-like, elastic behavior.

Objective: To confirm the formation of borate ester crosslinks.

Procedure:

  • Freeze-dry a sample of the hydrogel to obtain a xerogel.

  • Record the FTIR spectrum of the xerogel.

  • Compare the spectrum to that of the uncrosslinked polymer. The appearance of new peaks corresponding to B-O-C stretching vibrations will confirm the formation of borate ester bonds.

Quantitative Data Summary

The following tables summarize representative quantitative data for borate-crosslinked hydrogels. Note that these values are primarily derived from studies using borax (sodium tetraborate) but are expected to be comparable for this compound-crosslinked systems. The exact values will depend on specific experimental conditions such as polymer concentration, crosslinker concentration, temperature, and pH.

Table 1: Swelling Properties of Borate-Crosslinked Hydrogels

Polymer SystemCrosslinker ConcentrationSwelling Ratio (%)Reference
PVALow~900%[6][13]
PVAHigh~325%[6][13]
Guar GumVaried200-500%[14]

Table 2: Mechanical Properties of Borate-Crosslinked Hydrogels

PropertyValue RangeConditionsReference
Storage Modulus (G')10 - 10,000 PaDependent on crosslinker and polymer concentration[15][16]
Gelation TimeSeconds to minutesDependent on reactant concentrations and pH[16][17]

Table 3: Influence of pH on Borate Crosslinking

pH RangeEffect on HydrogelMechanismReference
> 8GelationFormation of borate ester crosslinks is favored.[8]
< 8DissolutionEquilibrium shifts, leading to the breakdown of crosslinks.[8][9]

Conclusion

This compound is a versatile and effective crosslinking agent for creating functional hydrogels from diol-containing polymers. The resulting materials exhibit tunable properties that are highly relevant for applications in drug development and biomedical research. The protocols and data presented here provide a foundation for researchers to explore the potential of this compound-crosslinked polymers in their specific areas of interest. Further optimization of the experimental parameters will allow for the fine-tuning of hydrogel properties to meet the demands of various advanced applications.

References

Application Notes and Protocols: Preparation of Potassium Pentaborate from Colemanite Ore

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the synthesis of potassium pentaborate (K(B₅O₈)·4H₂O) from colemanite ore (Ca₂B₆O₁₁·5H₂O). The protocol is based on the reaction of colemanite with a potassium dihydrogen phosphate (KH₂PO₄) solution, followed by crystallization. This method presents a cost-effective and efficient route to produce this compound at a lower temperature and in a shorter time compared to traditional methods.[1][2][3] All quantitative data are summarized for clarity, and a detailed experimental protocol is provided. Additionally, diagrams illustrating the reaction pathway and experimental workflow are included.

Introduction

This compound is a significant boron compound with applications in various industrial fields, including ceramics and as a precursor for nonlinear optical materials. Colemanite, a hydrated calcium borate, is a primary and abundant ore for boron extraction.[4] The described method leverages the dissolution of colemanite in a potassium dihydrogen phosphate solution to directly synthesize this compound, offering a more streamlined process than those requiring the initial production of boric acid.

Chemical Reaction

The fundamental reaction for the synthesis of this compound from colemanite using potassium dihydrogen phosphate is as follows:

2Ca₂B₆O₁₁·5H₂O (s) + 4KH₂PO₄ (aq) → 2K(B₅O₈) (aq) + 2Ca₂(PO₄)₂ (s) + B₂O₃ (aq) + 12H₂O (l)

Data Presentation

The following tables summarize the key quantitative parameters for the dissolution of colemanite and the subsequent crystallization of this compound.

Table 1: Optimal Conditions for Colemanite Dissolution [3]

ParameterValue
Reaction Temperature333 K (60 °C)
KH₂PO₄ Concentration2.0 M
Stirring Speed~300 rpm
Solid-to-Liquid Ratio0.02 g/mL
Colemanite Particle Size165 µm
Reaction Time60 minutes
B₂O₃ Dissolution~98%

Table 2: Crystallization Parameters for this compound [2][3]

ParameterValue
Crystallization MethodSlow Evaporation
Crystallization Temperature25 °C
Crystallization Time6 - 18 hours

Experimental Protocols

This section provides a step-by-step procedure for the laboratory-scale preparation of this compound from colemanite ore.

Materials:

  • Colemanite ore (Ca₂B₆O₁₁·5H₂O)

  • Potassium dihydrogen phosphate (KH₂PO₄), 99.9% purity

  • Deionized water

  • Standard laboratory glassware (beakers, flasks, etc.)

  • Magnetic stirrer with heating plate

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Drying oven

  • Mortar and pestle or grinder

  • Sieves for particle size separation

Procedure:

Part 1: Preparation of Reactants

  • Colemanite Ore Preparation:

    • Crush and grind the raw colemanite ore using a mortar and pestle or a mechanical grinder.

    • Sieve the ground ore to obtain a particle size fraction of approximately 165 µm.[3]

  • Potassium Dihydrogen Phosphate Solution Preparation:

    • Prepare a 2.0 M solution of KH₂PO₄ by dissolving the appropriate amount of KH₂PO₄ in deionized water. For example, to prepare 200 mL of solution, dissolve 54.44 g of KH₂PO₄ in deionized water and make up the volume to 200 mL.

Part 2: Dissolution of Colemanite

  • Place 200 mL of the 2.0 M KH₂PO₄ solution into a beaker.

  • Add the sieved colemanite ore to the solution to achieve a solid-to-liquid ratio of 0.02 g/mL (i.e., 4 g of colemanite for 200 mL of solution).

  • Place the beaker on a magnetic stirrer with a heating plate.

  • Heat the mixture to 333 K (60 °C) while stirring at approximately 300 rpm.[3]

  • Maintain these conditions for 60 minutes to ensure maximum dissolution of the boron content from the colemanite.[3]

Part 3: Separation of Insoluble Byproducts

  • After the 60-minute reaction time, filter the hot solution to separate the insoluble calcium phosphate precipitate and any unreacted gangue minerals.

  • The filtrate contains the dissolved this compound.

Part 4: Crystallization of this compound

  • Transfer the filtrate to a clean beaker or crystallizing dish.

  • Allow the solution to cool to room temperature (25 °C).

  • Employ the slow evaporation method for crystallization by leaving the solution undisturbed at 25 °C for a period of 6 to 18 hours.[2][3]

  • This compound tetrahydrate (KB₅O₈·4H₂O) crystals will form during this period.

Part 5: Product Recovery and Characterization

  • Separate the formed crystals from the mother liquor by filtration.

  • Wash the crystals with a small amount of cold deionized water to remove any remaining impurities.

  • Dry the purified crystals in an oven at a low temperature (e.g., 40-50 °C) to avoid dehydration.

  • The final product can be characterized using techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and scanning electron microscopy (SEM) to confirm its identity and purity as this compound tetrahydrate.[1][2][3]

Diagrams

Chemical_Reaction_Pathway cluster_reactants Reactants cluster_process Reaction Process cluster_products Products Colemanite Colemanite Ore (Ca₂B₆O₁₁·5H₂O) Reaction Dissolution at 60°C Colemanite->Reaction KH2PO4 Potassium Dihydrogen Phosphate (KH₂PO₄) KH2PO4->Reaction K_Pentaborate This compound Solution (K(B₅O₈)) Reaction->K_Pentaborate Ca_Phosphate Calcium Phosphate Precipitate (Ca₂(PO₄)₂) Reaction->Ca_Phosphate

Caption: Chemical reaction pathway for this compound synthesis.

Experimental_Workflow start Start prep_colemanite Prepare Colemanite Ore (Grind and Sieve to 165 µm) start->prep_colemanite prep_kh2po4 Prepare 2.0 M KH₂PO₄ Solution start->prep_kh2po4 dissolution Dissolve Colemanite in KH₂PO₄ Solution (60°C, 60 min, 300 rpm) prep_colemanite->dissolution prep_kh2po4->dissolution filtration1 Filter to Remove Insoluble Byproducts dissolution->filtration1 crystallization Crystallize this compound (Slow Evaporation at 25°C, 6-18h) filtration1->crystallization filtration2 Filter to Isolate Crystals crystallization->filtration2 washing Wash Crystals with Deionized Water filtration2->washing drying Dry the Final Product washing->drying end End drying->end

Caption: Step-by-step experimental workflow for this compound preparation.

References

Application Notes: Potassium Pentaborate as a Cement Set Inhibitor in Oil Well Drilling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In oil and gas well cementing, controlling the setting time of the cement slurry is critical to ensure successful zonal isolation. The cement slurry must remain fluid (pumpable) long enough to be placed at the desired depth in the annulus between the casing and the formation, a process that can take several hours in deep, hot wells.[1] Set inhibitors, also known as retarders, are chemical additives used to delay the hydration of Portland cement, thereby extending the slurry's thickening time.

Potassium pentaborate is a water-soluble borate salt that serves as an effective cement set inhibitor, particularly in high-temperature and high-pressure (HTHP) environments where conventional organic retarders may fail.[2] Borates are often used to extend the operational temperature range of other retarders, such as lignosulfonates, to as high as 600°F (315°C).[3]

Mechanism of Action

The primary mechanism by which this compound retards cement setting is through a combination of surface adsorption and precipitation. The generally accepted retardation mechanisms for borates are:

  • Precipitation of a Semi-Permeable Layer: Borate ions in the cement slurry react with calcium ions (Ca²⁺) released during the initial dissolution of cement clinker phases. This reaction forms a calcium borate compound that precipitates onto the surface of the cement grains.[4] This layer acts as a diffusion barrier, restricting water access to the cement particles and hindering the hydration process.

  • Nucleation Poisoning: The retarder can adsorb onto the nuclei of hydration products, particularly calcium-silicate-hydrate (C-S-H) gel, arresting their growth and further crystallization.[4]

  • Complexation: Borate ions can chelate calcium ions in the pore solution, reducing their concentration and thus hindering the formation and growth of hydration products.[4]

These actions collectively delay the onset of the main hydration reactions, extending the induction period and thus the thickening time of the cement slurry.

Synergistic Effects

This compound is frequently used in combination with other additives to achieve optimal slurry performance. A notable synergy exists with organophosphonates. While organophosphonates are effective retarders for the silicate phases of cement, they can be less effective on the aluminate phases at high temperatures. The addition of a borate salt solves this issue, allowing for formulations that provide both long thickening times and rapid compressive strength development after setting, which is crucial for minimizing downtime.[3][5]

Advantages:

  • High-Temperature Stability: Borates are highly effective in HTHP wells where temperatures can exceed the stability limits of many organic retarders.[2]

  • Enhanced Performance with Other Retarders: They can extend the effective temperature range of retarders like lignosulfonates.[3]

  • Rapid Strength Development: When properly formulated, especially with phosphonates, borate-retarded systems can exhibit a desirable "right-angle set," characterized by a long period of low viscosity followed by a rapid set and strength development.[5]

Limitations:

  • Solubility: Borate salts can have limited solubility at lower temperatures, which may require careful consideration during surface mixing.[6]

  • Potential for Over-Retardation: Incorrect dosage can lead to excessively long setting times, increasing operational costs and risks.

  • Compatibility: Borates can sometimes be detrimental to the performance of certain fluid-loss additives.[3] Compatibility testing with all slurry components is essential.

Data Presentation

The following tables summarize representative data on the performance of cement slurries containing borate compounds. Note that specific performance will vary depending on the exact slurry composition, cement class and brand, and downhole conditions.

Table 1: Effect of Sodium Pentaborate Concentration on Thickening Time of Class G Cement Slurry at 500°F (260°C)

Test IDSodium Pentaborate (% BWOC*)EDTMP** (% BWOC)Dispersant (% BWOC)Thickening Time (hr:min)
15.00.451.743:30
210.00.892.326:15

*BWOC: By Weight of Cement **EDTMP: Ethylenediaminetetra(methylenephosphonic) acid salt Data derived from a patent describing a cement retarder system. The slurry also contained 35% BWOC silica flour and 0.5% BWOC bentonite.[7]

Table 2: Effect of Borate-Phosphonate Retarder System on Compressive Strength Development

Retarder SystemTemperatureTime to 50 psi (hr:min)Time to 500 psi (hr:min)
Organophosphonate only>230°F (110°C)SlowSlow
Organophosphonate + Borate Salt>230°F (110°C)SwiftSwift

Qualitative data derived from literature describing the synergistic effect between phosphonates and borates.[3]

Experimental Protocols

The following protocols are based on the American Petroleum Institute's Recommended Practice for Testing Well Cements (API RP 10B-2).[8][9]

Protocol 1: Cement Slurry Preparation

Objective: To prepare a consistent and homogenous cement slurry for testing.

Materials & Equipment:

  • API Class G or H Cement

  • This compound (or other retarder)

  • Other additives as required (e.g., silica flour for T > 230°F, dispersants, fluid loss agents)

  • Mix water (e.g., deionized or tap water)

  • Constant speed blender with a mixing container and blade compliant with API RP 10B-2[10]

  • Balance/scale (accurate to ±0.1 g)

  • Graduated cylinders

Procedure:

  • Weigh all dry components (cement, this compound, silica flour, etc.) to the required mass for the desired slurry volume. Dry-blend the solid additives with the cement before adding them to the mix water.[11]

  • Measure the required volume of mix water and any liquid additives. Pour the liquid into the blender container.

  • Turn the blender on and operate at 4,000 ± 200 rpm.

  • Add the dry-blended cement and additives to the water in no more than 15 seconds.

  • Continue mixing at 12,000 ± 500 rpm for 35 ± 1 seconds.

  • Immediately proceed to the desired performance test (e.g., Thickening Time).

Protocol 2: Thickening Time Test

Objective: To determine the time the cement slurry remains in a pumpable, fluid state under simulated downhole conditions.[12]

Equipment:

  • Pressurized Consistometer

Procedure:

  • Prepare the cement slurry according to Protocol 1.

  • Pour the slurry into the consistometer slurry cup. Place the cup into the instrument.

  • Program the consistometer to simulate the well's temperature and pressure schedule. This schedule should be based on the anticipated bottom-hole circulating temperature (BHCT) and pressure for the specific well depth.[8]

  • Start the test. The instrument will heat and pressurize the slurry according to the schedule while continuously measuring its consistency (in Bearden units, Bc).

  • The thickening time is the elapsed time from the start of the test until the slurry consistency reaches a predetermined value, typically 70 Bc or 100 Bc, which is considered the point of unpumpability.[1][8]

  • Record the thickening time in hours and minutes.

Protocol 3: Compressive Strength Test (Non-Destructive Method)

Objective: To determine the rate of compressive strength development of the set cement under simulated downhole conditions.

Equipment:

  • Ultrasonic Cement Analyzer (UCA)

Procedure:

  • Prepare the cement slurry according to Protocol 1.

  • Pour the slurry into the UCA cell.

  • Place the cell into the UCA chamber and secure the autoclave lid.

  • Program the UCA to maintain the bottom-hole static temperature (BHST) and pressure for the duration of the test.

  • Start the test. The UCA measures the transit time of an ultrasonic pulse through the setting cement.

  • The instrument's software uses a pre-calibrated algorithm to correlate the ultrasonic transit time to the compressive strength of the cement in pounds per square inch (psi).[8]

  • The test is typically run until the cement reaches a minimum required compressive strength (e.g., 500 psi or 3000 psi) or for a specified curing time (e.g., 24 or 48 hours).

  • Record the compressive strength development over time.

Visualizations

G cluster_slurry In Cement Slurry cluster_reaction Retardation Mechanism K5B8 This compound (KB5O8·4H2O) Ca_ions Calcium Ions (Ca²⁺) K5B8->Ca_ions releases Borate ions Cement Cement Grain (e.g., C3S) Cement->Ca_ions dissolves, releasing Ca_Borate Calcium Borate Precipitate Layer Ca_ions->Ca_Borate reacts to form Ca_Borate->Cement coats surface of Hydration_Blocked Hydration Blocked Ca_Borate->Hydration_Blocked prevents water contact

G cluster_prep Phase 1: Slurry Preparation cluster_test Phase 2: Performance Testing cluster_results Phase 3: Data Analysis A Weigh Dry Components (Cement, K-Pentaborate, etc.) C Mix Slurry per API RP 10B-2 A->C B Measure Liquid Components (Water, Liquid Additives) B->C D Thickening Time Test (Pressurized Consistometer) C->D Test Sample E Compressive Strength Test (Ultrasonic Cement Analyzer) C->E Test Sample F Record Thickening Time (Time to 70 Bc) D->F G Record Strength Development (Time to 500 psi) E->G H Optimize Slurry Design F->H G->H

References

Troubleshooting & Optimization

Technical Support Center: Hydrothermal Synthesis of Potassium Pentaborate (KB5)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrothermal synthesis of potassium pentaborate (KB5).

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the hydrothermal synthesis of KB5?

The most common starting materials are potassium hydroxide (KOH) and boric acid (H₃BO₃) dissolved in water.[1][2] Another reported method uses potassium chloride (KCl), sodium hydroxide (NaOH), and boron oxide (B₂O₃).[3]

Q2: What is the typical molar ratio of reactants for KB5 synthesis?

For the synthesis using potassium hydroxide and boric acid, a molar ratio of 1:5 (KOH:H₃BO₃) is frequently used.[1][2] When using potassium chloride, sodium hydroxide, and boron oxide, a ratio of 1:1:7 (KCl:NaOH:B₂O₃) has been shown to be optimal under specific conditions.[3]

Q3: What is the expected crystal structure and formula of the synthesized product?

The commonly synthesized form is this compound tetrahydrate, with the chemical formula KB₅O₈·4H₂O.[1][2][3] This compound crystallizes in the orthorhombic system.[1][2]

Q4: How can I confirm that I have successfully synthesized KB5?

Standard characterization techniques for confirming the synthesis of KB5 include:

  • Powder X-ray Diffraction (XRD): To identify the crystalline phase and compare it with standard patterns for KB₅O₈·4H₂O (e.g., ICDD: 25-624).[1][2]

  • Fourier Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of the borate groups (BO₃ and BO₄) within the structure.[1][2]

  • Thermo-Gravimetric/Differential Thermal Analysis (TG/DTA): To determine the thermal stability and the water content of the hydrated crystal.[1][2]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield - Inappropriate temperature or reaction time.- Incorrect molar ratio of reactants.- Leakage in the hydrothermal reactor.- Adjust the temperature and reaction time according to the recommended protocols (see tables below).- Ensure the precise measurement of starting materials to achieve the optimal molar ratio.- Check the seal of the Teflon-lined autoclave before heating.
Formation of amorphous product - Reaction temperature is too low.- Reaction time is too short for crystallization to occur.- Cooling rate is too fast.- Increase the reaction temperature within the optimal range.- Extend the reaction duration.- Allow the autoclave to cool down to room temperature naturally.
Presence of unreacted starting materials - Incomplete reaction due to insufficient time or temperature.- Poor mixing of the initial solution.- Increase the reaction time or temperature.- Ensure the starting materials are fully dissolved and the solution is homogeneous before sealing the autoclave.
Formation of undesired crystalline phases - Incorrect molar ratio of reactants.- The temperature is outside the optimal range for KB5 formation.- Verify the molar ratio of the reactants. Different ratios can lead to the formation of other potassium borate species.- Adjust the synthesis temperature. Phase purity is often sensitive to temperature variations.

Summary of Experimental Conditions

The following tables summarize quantitative data from various studies on the hydrothermal synthesis of KB5.

Table 1: Synthesis Parameters using KOH and H₃BO₃

Temperature (°C)Reaction Time (hours)Molar Ratio (KOH:H₃BO₃)OutcomeReference
170721:5Pure KB₅O₈·4H₂O[1][2]

Table 2: Synthesis Parameters using KCl, NaOH, and B₂O₃

Temperature (°C)Reaction Time (hours)Molar Ratio (KCl:NaOH:B₂O₃)OutcomeReference
8011:1:3 to 1:1:7Santite (KB₅O₈·4H₂O), with 1:1:7 being optimal[3]

Detailed Experimental Protocols

Protocol 1: Synthesis using Potassium Hydroxide and Boric Acid [1][2]

  • Preparation of the Precursor Solution: Dissolve potassium hydroxide (KOH) and boric acid (H₃BO₃) in deionized water in a 1:5 molar ratio to form a homogeneous solution.

  • Hydrothermal Reaction: Transfer the solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in a furnace to 170°C for 72 hours.

  • Product Recovery: After the reaction, allow the autoclave to cool to room temperature naturally.

  • Washing and Drying: Collect the resulting crystalline product, wash it with deionized water, and dry it at 70°C for 2 hours.

Protocol 2: Synthesis using Potassium Chloride, Sodium Hydroxide, and Boron Oxide [3]

  • Preparation of the Precursor Solution: Dissolve potassium chloride (KCl), sodium hydroxide (NaOH), and boron oxide (B₂O₃) in deionized water. The molar ratio of B₂O₃ can be varied (e.g., from 3 to 7) while keeping KCl and NaOH constant (e.g., a 1:1 ratio).

  • Hydrothermal Reaction: Place the solution in a closed glass reaction vessel equipped with a thermocouple for temperature control. Heat the solution to 80°C and maintain it for 1 hour.

  • Product Recovery: After the reaction, cool the vessel to room temperature.

  • Washing and Drying: Filter the product, wash it with deionized water, and dry it in an incubator at 40°C.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_reaction Hydrothermal Reaction cluster_post Product Recovery cluster_char Characterization start Dissolve Reactants (e.g., KOH, H₃BO₃) mix Ensure Homogeneous Solution start->mix seal Seal in Autoclave mix->seal heat Heat to Target Temperature (e.g., 80-170°C) seal->heat hold Hold for Reaction Time (e.g., 1-72 hours) heat->hold cool Cool to Room Temperature hold->cool wash Wash with Deionized Water cool->wash dry Dry the Product (e.g., 40-70°C) wash->dry xrd XRD dry->xrd ftir FTIR dry->ftir sem SEM/TEM dry->sem final_product Pure KB5 Crystals xrd->final_product ftir->final_product sem->final_product logical_relationship cluster_params Input Parameters cluster_outcomes Potential Outcomes temp Temperature amorphous Amorphous Product temp->amorphous Too Low impure Impure / Mixed Phases temp->impure Too High or Too Low low_yield Low Yield temp->low_yield Sub-optimal optimal High Purity KB5 (Good Yield & Crystallinity) temp->optimal Optimal time Reaction Time time->amorphous Too Short time->impure Too Short time->low_yield Too Short time->optimal Optimal

References

Technical Support Center: Synthesis of Potassium Pentaborate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of potassium pentaborate (KB₅O₈·4H₂O).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: this compound is commonly synthesized through several methods, including the reaction of potassium hydroxide or potassium carbonate with boric acid, hydrothermal synthesis, and double decomposition reactions.[1][2][3][4] The choice of method often depends on the desired purity, yield, and available starting materials.

Q2: What is the theoretical yield of this compound from the reaction of potassium hydroxide and boric acid?

A2: The balanced chemical equation for the most common synthesis route is: KOH + 5H₃BO₃ → KB₅O₈·4H₂O + 4H₂O Based on this stoichiometry, the theoretical yield can be calculated from the molar masses of the reactants and the product.

Q3: What are the typical reaction conditions for hydrothermal synthesis?

A3: Hydrothermal synthesis of this compound is often carried out at temperatures ranging from 60°C to 90°C with reaction times varying from 15 minutes to several hours.[1] One study identified 80°C for 1 hour as effective conditions.[3]

Q4: How does the molar ratio of reactants affect the synthesis?

A4: The molar ratio of reactants significantly influences the crystallinity and phase purity of the final product. For instance, in a synthesis using KCl, NaOH, and B₂O₃, a molar ratio of 1:1:7 was found to yield the highest crystallinity of this compound (Santite, KB₅O₈·4H₂O).[3] Using a B₂O₃ ratio below 1:5 may not produce the desired this compound phase.[3]

Q5: What are the primary applications of this compound?

A5: this compound has various applications, including its use in non-linear optics, as a flux in welding and metallurgy, in the manufacturing of glass and glazes, as a component in lubricants, and as a fire retardant.[3][5][6]

Troubleshooting Guide

Q1: I am experiencing a low yield of this compound. What are the possible causes and solutions?

A1: Low yields in this compound synthesis can stem from several factors. Here are some common causes and troubleshooting steps:

  • Incorrect Molar Ratios: The stoichiometry of the reactants is crucial. An incorrect ratio can lead to incomplete reaction or the formation of other borate species.

    • Solution: Carefully review and recalculate the molar ratios of your starting materials. For the reaction of potassium hydroxide and boric acid, a 1:5 molar ratio is typically required. If using other reactants, consult literature for the optimal ratios. For example, a study using KCl, NaOH, and B₂O₃ found a 1:1:7 ratio to be optimal for high crystallinity.[3]

  • Suboptimal Reaction Temperature and Time: The reaction may not have gone to completion if the temperature was too low or the reaction time was too short.

    • Solution: Ensure your reaction is conducted at the recommended temperature and for the specified duration. For hydrothermal synthesis, temperatures between 60-90°C for at least 1-2 hours are common.[1] Some methods may require longer reaction times.

  • Poor Crystallization Conditions: Improper cooling rates or solvent volumes can lead to poor crystallization and loss of product during isolation.

    • Solution: Control the cooling process to allow for slow crystal growth. Rapid cooling can result in small, impure crystals. Ensure the final volume of the mother liquor is not excessively large, which would increase the solubility of the product. In some double decomposition methods, controlling the concentration of byproducts like NaCl is critical to maximize yield.[2]

  • Loss of Product During Washing: Excessive washing or using a highly soluble solvent can dissolve a significant portion of the product.

    • Solution: Wash the crystals with a minimal amount of cold deionized water or a solvent in which this compound has low solubility.

Q2: My final product contains impurities. How can I improve its purity?

A2: Impurities in the final product are a common issue. Here’s how to address it:

  • Insoluble Starting Materials: If your reactants are not fully dissolved before the reaction, they can contaminate the final product.

    • Solution: Ensure all starting materials are completely dissolved in the solvent before initiating the reaction. Gentle heating and stirring can aid dissolution.

  • Co-precipitation of Byproducts: In double decomposition reactions, byproducts like sodium chloride can co-precipitate with the this compound.

    • Solution: Carefully control the concentration of reactants to avoid exceeding the saturation point of the byproduct in the final mother liquor.[2] Washing the final product with cold deionized water can help remove soluble impurities.

  • Formation of Other Borate Species: Incorrect pH or stoichiometry can lead to the formation of other potassium borate salts.

    • Solution: Control the pH of the reaction mixture and ensure precise molar ratios of reactants. Characterization of the product by XRD can help identify any unwanted crystalline phases.

Q3: The crystals I've synthesized are very small or have poor morphology. How can I improve crystal quality?

A3: The quality of the crystals is important for many applications. To improve crystal size and morphology:

  • Control the Rate of Crystallization: Rapid crystallization often leads to small, poorly formed crystals.

    • Solution: Employ a slow cooling method for crystallization. Allowing the solution to cool to room temperature over several hours or even days can yield larger, more well-defined crystals. Slow evaporation of the solvent at a constant temperature is another effective technique.[7]

  • Optimize Supersaturation: The level of supersaturation of the solution affects nucleation and crystal growth.

    • Solution: Adjust the concentration of the reactants to achieve an optimal level of supersaturation. Seeding the solution with a small, high-quality crystal of this compound can promote the growth of larger crystals.

Data Presentation

Table 1: Effect of Molar Ratio on this compound Synthesis

ReactantsMolar Ratio (KCl:NaOH:B₂O₃)Reaction Temperature (°C)Reaction Time (hours)OutcomeReference
KCl, NaOH, B₂O₃1:1:3801Low crystallinity of this compound[3]
KCl, NaOH, B₂O₃1:1:5801Formation of this compound (Santite)[3]
KCl, NaOH, B₂O₃1:1:7801Highest crystallinity of this compound[3]

Table 2: Comparison of Different Synthesis Methods for this compound

Synthesis MethodReactantsTypical ConditionsReported YieldReference
HydrothermalK₂CO₃, H₃BO₃, B₂O₃60-90°C, 15-120 min84.88-95.11%[1]
Double DecompositionSodium Pentaborate, Potassium ChlorideControlled reactant concentrations90-93%[2]
Slow EvaporationKH₂PO₄, Colemanite25°C, 6-18 hours for crystallizationNot specified[7]
HydrothermalKOH, H₃BO₃Not specifiedNot specified[4]

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of this compound

This protocol is based on the method described by Asensio et al. (2016).[1]

  • Reactant Preparation: Weigh stoichiometric amounts of potassium carbonate (K₂CO₃), boric acid (H₃BO₃), and boron oxide (B₂O₃).

  • Reaction Setup: Place the reactants in a sealed reaction vessel.

  • Reaction: Heat the vessel to the desired temperature (e.g., 80°C) and maintain for the specified time (e.g., 1 hour) with continuous stirring.

  • Crystallization: After the reaction is complete, allow the solution to cool slowly to room temperature to promote crystallization.

  • Isolation: Collect the crystals by filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.

  • Drying: Dry the purified crystals in an oven at a low temperature (e.g., 40-50°C) or in a desiccator.

Protocol 2: Double Decomposition Synthesis of this compound

This protocol is based on the principles described in U.S. Patent 2,094,881.[2]

  • Preparation of Sodium Pentaborate Solution: Prepare a solution of sodium pentaborate by reacting a sodium borate (e.g., borax) with boric acid in water.

  • Reaction: Add a stoichiometric amount of potassium chloride (KCl) to the sodium pentaborate solution. The reaction should be carried out in the presence of a sufficient concentration of sodium chloride to minimize the solubility of the product.

  • Crystallization: Cool the reaction mixture to induce the crystallization of this compound octohydrate.

  • Isolation: Separate the crystallized product from the mother liquor by filtration or centrifugation.

  • Washing: Wash the crystals sparingly with cold water.

  • Drying: Dry the final product under appropriate conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification start Weigh Reactants (e.g., KOH, H₃BO₃) dissolve Dissolve in Solvent (e.g., Deionized Water) start->dissolve react Heat and Stir (e.g., 80°C for 1 hour) dissolve->react cool Cool to Crystallize react->cool filtrate Filter Crystals cool->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry the Product wash->dry end This compound dry->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield Observed check_ratio Check Molar Ratios of Reactants start->check_ratio ratio_correct Ratios Correct? check_ratio->ratio_correct adjust_ratio Adjust to Stoichiometric Ratio (e.g., 1:5 KOH:H₃BO₃) ratio_correct->adjust_ratio No check_conditions Verify Reaction Conditions (Temperature & Time) ratio_correct->check_conditions Yes adjust_ratio->check_ratio conditions_correct Conditions Optimal? check_conditions->conditions_correct adjust_conditions Increase Temperature/Time (e.g., 80°C for >1h) conditions_correct->adjust_conditions No check_crystallization Examine Crystallization Process conditions_correct->check_crystallization Yes adjust_conditions->check_conditions crystallization_ok Slow Cooling Employed? check_crystallization->crystallization_ok slow_cooling Implement Gradual Cooling or Slow Evaporation crystallization_ok->slow_cooling No check_washing Review Washing Procedure crystallization_ok->check_washing Yes slow_cooling->check_crystallization washing_ok Minimal Cold Solvent Used? check_washing->washing_ok adjust_washing Use Minimal Amount of Cold Deionized Water washing_ok->adjust_washing No success Yield Improved washing_ok->success Yes adjust_washing->check_washing

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Preventing caking and moisture absorption in potassium pentaborate storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting advice for the proper storage and handling of potassium pentaborate, focusing on the prevention of moisture absorption and caking.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to caking?

This compound (KB₅O₈·4H₂O) is a white, crystalline salt. Like many borates, it has a natural tendency to cake, especially during prolonged storage.[1][2] Caking is the formation of lumps or hard masses in the powder, which can interfere with flowability, handling, and processing.[1] The primary drivers of caking in this compound are exposure to moisture, pressure from stacking (compaction), and fluctuations in temperature and humidity.[1]

Q2: My this compound has formed lumps. Can I still use it?

If the lumps are soft and break apart easily under light pressure, the product is likely still usable. This is often due to compaction rather than severe moisture absorption.[2] However, if the material has formed hard cakes, it may be due to significant moisture absorption and subsequent recrystallization.[1] In such cases, the product may need to be milled or crushed before use, and it is crucial to verify its specifications to ensure quality has not been compromised.

Q3: What are the ideal storage conditions for this compound?

To minimize the risk of caking, this compound should be stored in a dry, covered warehouse in its original, intact packaging.[1] While specific optimal values are best determined experimentally for your environment, general guidelines for hygroscopic powders apply:

  • Temperature: Maintain a cool, stable temperature. Avoid extremes of heat and temperature cycling.[1][2] For similar borate compounds, storage below 29°C (85°F) is recommended to prevent the release of water of crystallization, which can initiate caking.[1][2]

  • Humidity: Keep the relative humidity (RH) low. For hygroscopic materials, a relative humidity of less than 60% is often recommended.[2] It is critical to store the product below its Critical Relative Humidity (CRH).

  • Handling: Avoid stacking pallets to prevent compaction, which exacerbates caking. If stacking is necessary, place powdered grades on top of granular grades.[1] Employ a "First In, First Out" (FIFO) inventory system.

Q4: What is Critical Relative Humidity (CRH) and why is it important?

Critical Relative Humidity (CRH) is the specific relative humidity level at which a material will begin to absorb a significant amount of moisture from the surrounding air at a given temperature.[3][4] Storing a powder above its CRH will lead to moisture absorption, dissolution of surface crystals, and ultimately, caking.[3] Each water-soluble salt has a unique CRH, and this value can be lower for mixtures of salts.[3] While the specific CRH for this compound is not published in readily available literature, it must be determined experimentally to define safe storage limits.

Q5: Should I use an anti-caking agent with this compound?

The primary method for preventing caking in borates is controlling storage conditions.[1] However, in environments where humidity and temperature cannot be tightly controlled, anti-caking agents can be effective. These agents work by absorbing excess moisture or by coating particles to make them water-repellent.[5][6] Common anti-caking agents include silicon dioxide, calcium silicate, and various stearates.[7] The selection and effectiveness of an agent depend on the specific product and conditions, so testing is recommended.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Product is clumpy or caked upon arrival. 1. Damaged packaging during transit.2. Exposure to high humidity or temperature fluctuations during shipping.1. Inspect packaging for breaches upon receipt.2. Quarantine the affected product.3. Perform a quality control check, including moisture content analysis.4. If caked, assess if lumps can be easily broken. If not, consider milling, but re-verify product specifications before use.
Product cakes during storage. 1. Storage environment humidity is above the product's CRH.2. Temperature fluctuations are causing moisture migration.3. Prolonged storage time.4. Compaction from improper stacking.1. Measure the relative humidity in the storage area and ensure it is below the determined CRH.2. Use dehumidifiers to control ambient humidity.3. Store in a temperature-controlled environment and away from direct sunlight or heat sources.4. Implement a FIFO (First In, First Out) stock rotation system.5. Store pallets on racks or in a single layer to avoid compaction.[1]
Inconsistent flow from hopper during processing. 1. Caking or agglomeration has occurred.2. High ambient humidity in the processing area.1. Pre-condition the material before use if it shows signs of clumping.2. Control the climate in the processing area.3. Consider incorporating an anti-caking agent after performing validation studies.4. Ensure hopper design minimizes stagnant zones where powder can sit for extended periods.

Data Presentation

Table 1: Critical Relative Humidity (CRH) of Various Salts at 30°C

This table provides examples of CRH for different water-soluble salts to illustrate the concept. The CRH for this compound should be determined experimentally using the protocol outlined below.

SaltCritical Relative Humidity (%)
Calcium Nitrate46.7
Ammonium Nitrate59.4
Sodium Nitrate72.4
Urea72.5
Ammonium Chloride77.2
Ammonium Sulfate79.2
Potassium Chloride84.0
Potassium Nitrate90.5
Potassium Sulfate96.3
(Data sourced from literature[3])
Table 2: Common Anti-Caking Agents and Their Mechanisms

This table lists common anti-caking agents that can be tested for efficacy with this compound.

Anti-Caking AgentMechanism of ActionTypical Dosage
Silicon Dioxide (SiO₂) Adsorbs moisture and coats particles, reducing inter-particle friction.[7]0.5% - 2% by weight
Calcium Silicate (CaSiO₃) Absorbs both moisture and oil, creating a barrier on particles.[7]0.5% - 2% by weight
Tricalcium Phosphate (Ca₃(PO₄)₂) Coats particles to prevent direct contact and moisture bridging.1.5% - 2% by weight
Magnesium Stearate Acts as a lubricant, reducing friction between particles.Varies by application
(Dosage levels are general guidelines and must be optimized for the specific application.)

Experimental Protocols

Protocol 1: Determination of Moisture Content (Gravimetric Method)

Objective: To quantify the amount of moisture present in a this compound sample.

Methodology:

  • Preparation: Place a clean, empty weighing dish with its lid in a drying oven set to 105°C for at least 1 hour.

  • Cooling: Transfer the dish and lid to a desiccator to cool to room temperature.

  • Initial Weighing: Weigh the empty, dry dish with its lid to the nearest 0.1 mg (this is W₁).

  • Sample Addition: Add approximately 2-3 grams of the this compound powder to the dish and weigh it again with the lid (this is W₂).

  • Drying: Place the dish with the sample (lid slightly ajar) in the drying oven at 105°C. Note: this compound begins to lose its water of crystallization around this temperature, so this method measures both free moisture and water of hydration.[8]

  • Drying to Constant Weight: After 2-3 hours, place the lid on the dish, transfer it to a desiccator to cool, and then re-weigh (this is W₃). Repeat the drying cycle (1-hour intervals) until two consecutive weighings differ by less than 0.5 mg.

  • Calculation:

    • Weight of sample = W₂ - W₁

    • Weight of moisture lost = W₂ - W₃

    • Moisture Content (%) = [(W₂ - W₃) / (W₂ - W₁)] * 100

Protocol 2: Determination of Critical Relative Humidity (CRH) via Moisture Sorption Isotherm

Objective: To identify the CRH of this compound by measuring its equilibrium moisture content at various controlled humidity levels.

Methodology:

  • Sample Preparation: Dry the this compound sample in a vacuum oven at a moderate temperature (e.g., 40°C) to a constant weight to establish a baseline dry weight.

  • Humidity Chambers: Prepare a series of sealed desiccators or environmental chambers, each containing a different saturated salt solution to create a fixed relative humidity (RH). Examples include Lithium Chloride (11% RH), Magnesium Chloride (33% RH), Sodium Chloride (75% RH), and Potassium Sulfate (97% RH) at a constant temperature (e.g., 25°C).

  • Exposure: Place pre-weighed, dried samples of this compound into each humidity chamber.

  • Equilibration: Allow the samples to equilibrate, weighing them periodically (e.g., every 24 hours) until they reach a constant weight. This indicates they are in equilibrium with the chamber's RH.

  • Data Plotting: Plot the equilibrium moisture content (in g water / 100 g dry solid) on the y-axis against the relative humidity (%) on the x-axis. This creates the moisture sorption isotherm.

  • CRH Identification: The CRH is identified as the point on the isotherm where there is a sharp and significant increase in moisture absorption.[4] This inflection point indicates the humidity level above which the material becomes highly hygroscopic.

Visualizations

Caking_Pathway cluster_causes Driving Factors cluster_mechanisms Caking Mechanisms cluster_prevention Preventative Measures High_Humidity High Ambient Humidity (Above CRH) Moisture_Absorption Surface Moisture Absorption High_Humidity->Moisture_Absorption Temp_Fluctuation Temperature Fluctuations Temp_Fluctuation->Moisture_Absorption releases crystal water Pressure Compaction / Pressure Liquid_Bridge Liquid Bridge Formation Pressure->Liquid_Bridge increases particle contact Time Prolonged Storage Time->Liquid_Bridge Moisture_Absorption->Liquid_Bridge Recrystallization Recrystallization & Solid Bridge Formation Liquid_Bridge->Recrystallization Caked_Product Caked Product (Loss of Flowability) Recrystallization->Caked_Product Control_RH Control Humidity (< CRH) Control_RH->High_Humidity Prevents Control_Temp Stable Temperature Control_Temp->Temp_Fluctuation Prevents Proper_Stacking Proper Stacking (No Compaction) Proper_Stacking->Pressure Prevents FIFO FIFO Inventory FIFO->Time Minimizes Additives Anti-Caking Agents Additives->Liquid_Bridge Inhibits

Caption: Logical diagram of the causes, mechanisms, and prevention of caking.

Experimental_Workflow Start Start: Receive This compound Sample Prep 1. Prepare Dried Sample (Vacuum Oven @ 40°C) Start->Prep Expose 3. Expose Weighed Samples to Different RH Levels Prep->Expose Chambers 2. Prepare Saturated Salt Solutions in Desiccators (Creates Known RH Levels) Chambers->Expose Weigh 4. Periodically Weigh Samples Until Equilibrium is Reached Expose->Weigh Plot 5. Plot Equilibrium Moisture Content vs. Relative Humidity Weigh->Plot Analyze 6. Analyze Isotherm to Identify Inflection Point (CRH) Plot->Analyze Result Result: Determine Critical Relative Humidity (CRH) Analyze->Result Store Define Storage RH Specification (< CRH) Result->Store

Caption: Experimental workflow for determining Critical Relative Humidity (CRH).

References

Technical Support Center: Growing Optically Pure Potassium Pentaborate (KB5) Crystals

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and growth of optically pure potassium pentaborate (KB5) crystals. This resource is designed for researchers, scientists, and professionals in drug development who are working with KB5. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to assist you in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the growth of KB5 crystals.

Problem Potential Cause Recommended Solution
No Crystal Growth The solution is not saturated.Add more solute (KB5) to the solution and stir. Applying gentle heat can help dissolve more solute. Continue until a small amount of undissolved solute remains at the bottom.[1][2]
Slow evaporation rate.Increase the surface area of the solution or improve air circulation around the growth vessel. A slightly elevated temperature can also increase the evaporation rate.[2][3]
Environmental vibrations.Place the crystal growth setup in a location free from vibrations, such as foot traffic or machinery.[1][2]
Contaminants in the solution.Remake the solution using high-purity starting materials and distilled or deionized water. Ensure all glassware is thoroughly cleaned to remove any residues.[1][2][4]
Formation of Many Small Crystals Instead of a Single Large One Supersaturation is too high.Reduce the rate of solvent evaporation or cool the solution more slowly. This prevents the rapid formation of many nucleation sites.[3]
Lack of a seed crystal.Introduce a single, high-quality seed crystal into a slightly supersaturated solution to encourage controlled growth on that crystal.[2]
Seed Crystal Dissolves The new solution is not sufficiently saturated.Before introducing the seed crystal, ensure the solution is saturated at the desired temperature. You can achieve this by allowing some solvent to evaporate or by adding more solute.[2]
Poor Optical Quality (Inclusions, Cracks) Rapid temperature fluctuations.Maintain a stable temperature during crystal growth. Use a temperature-controlled bath or incubator.
Impurities in the starting materials.Use high-purity (analytical grade) reagents for the synthesis of KB5. Recrystallize the synthesized KB5 salt multiple times to enhance purity.[5]
Negative Photoconductivity Observed This is an intrinsic property of KB5 crystals, attributed to a reduction in the number or lifetime of charge carriers in the presence of light.[6]This is not a defect but a characteristic of the material. It is related to specific energy levels within the forbidden gap.[6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal method for growing large, optically pure KB5 single crystals?

A1: The slow evaporation solution growth technique is a widely used and effective method for growing large, high-quality KB5 single crystals.[7] This method involves preparing a saturated solution of KB5 in deionized water at a constant temperature and allowing the solvent to evaporate slowly over an extended period. Careful control of temperature and minimizing disturbances are crucial for success.

Q2: What are the ideal starting materials for synthesizing KB5?

A2: High-purity starting materials are essential for growing optically pure crystals. Common reactants include potassium carbonate (K2CO3) or potassium hydroxide (KOH) and boric acid (H3BO3).[6][8] Using analytical grade reagents is recommended.

Q3: How can I improve the purity of my synthesized KB5 salt?

A3: Successive recrystallization is a key step to improve the purity of the synthesized KB5 salt.[5] This involves dissolving the synthesized salt in deionized water and allowing it to recrystallize. This process can be repeated multiple times to remove impurities.

Q4: What is the expected UV cut-off wavelength for optically pure KB5 crystals?

A4: Optically pure KB5 crystals exhibit a wide transparency range with a UV absorption edge typically around 210 nm.[9]

Q5: How does temperature affect the solubility and growth of KB5 crystals?

A5: The solubility of KB5 in water increases with temperature. This property is utilized in the slow cooling method of crystal growth, where a saturated solution at a higher temperature is slowly cooled to induce crystallization. The growth rate of the crystal is dependent on both temperature and the level of supersaturation.[5][10]

Q6: Can doping affect the properties of KB5 crystals?

A6: Yes, doping with various elements can alter the optical, electrical, and mechanical properties of KB5 crystals. For example, urea doping has been shown to enhance optical absorption and second harmonic generation (SHG) efficiency.[9]

Experimental Protocols

Protocol 1: Synthesis of this compound (KB5)

This protocol is based on the reaction between potassium carbonate and boric acid.[6]

Materials:

  • Potassium Carbonate (K2CO3), analytical grade

  • Boric Acid (H3BO3), analytical grade

  • Deionized water

Procedure:

  • Calculate the stoichiometric amounts of K2CO3 and H3BO3 required for the reaction: K2CO3 + 10H3BO3 → 2[K(H4B5O10)·2H2O] + 7H2O + CO2↑

  • Dissolve the calculated amount of K2CO3 in deionized water in a beaker with constant stirring.

  • Slowly add the calculated amount of H3BO3 to the solution while continuing to stir.

  • Continue stirring the solution at room temperature until the reaction is complete (effervescence ceases).

  • Filter the resulting solution to remove any impurities.

  • The filtrate, which is a solution of this compound, can be used for crystal growth or for obtaining the salt by evaporation.

  • For higher purity, the synthesized salt should be subjected to successive recrystallization processes.

Protocol 2: Growth of KB5 Single Crystals by Slow Evaporation

Materials:

  • Synthesized and purified this compound (KB5) salt

  • Deionized water

  • Beaker

  • Magnetic stirrer

  • Filter paper

  • Crystallization dish

  • Perforated cover

Procedure:

  • Prepare a saturated solution of KB5 by dissolving the purified salt in deionized water at a constant temperature (e.g., 30°C). Stir the solution for several hours to ensure saturation.

  • Filter the saturated solution into a clean crystallization dish to remove any undissolved particles or impurities.

  • Cover the crystallization dish with a perforated sheet to allow for slow evaporation of the solvent while preventing dust from entering.

  • Place the dish in a constant temperature, vibration-free environment.

  • Monitor the solution over several days to weeks. As the solvent evaporates, the solution will become supersaturated, and crystals will begin to nucleate and grow.

  • Once well-formed single crystals of the desired size are obtained, they can be carefully harvested from the solution.

Visualizations

Troubleshooting Logic for KB5 Crystal Growth

Troubleshooting_KB5_Growth start Start: Crystal Growth Issue no_growth No Crystals Forming start->no_growth small_crystals Many Small Crystals start->small_crystals poor_quality Poor Optical Quality (Inclusions, Cracks) start->poor_quality check_saturation Check Solution Saturation no_growth->check_saturation check_purity Check Reagent Purity small_crystals->check_purity poor_quality->check_purity sol_unsaturated Solution Unsaturated? check_saturation->sol_unsaturated check_vibration Check for Vibrations vibrations_present Vibrations Present? check_vibration->vibrations_present impurities_present Impurities Suspected? check_purity->impurities_present sol_unsaturated->check_vibration No add_solute Action: Add More Solute & Gently Heat sol_unsaturated->add_solute Yes vibrations_present->check_purity No isolate_setup Action: Isolate Setup vibrations_present->isolate_setup Yes recrystallize Action: Recrystallize Salt & Use Pure Water impurities_present->recrystallize Yes KB5_Synthesis_Workflow start Start: Synthesize KB5 reactants 1. Mix Stoichiometric K2CO3 and H3BO3 in Deionized Water start->reactants reaction 2. Stir at Room Temp until Reaction Completes reactants->reaction filtration1 3. Filter Solution reaction->filtration1 recrystallization 4. Recrystallize Salt (Repeat for High Purity) filtration1->recrystallization prepare_solution 5. Prepare Saturated Solution of Pure KB5 recrystallization->prepare_solution filtration2 6. Filter Saturated Solution prepare_solution->filtration2 slow_evaporation 7. Slow Evaporation in Controlled Environment filtration2->slow_evaporation harvest 8. Harvest High-Quality Single Crystals slow_evaporation->harvest

References

Technical Support Center: Substituting Fluoride Fluxes with Potassium Pentaborate for Reduced Fluorine Emissions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of potassium pentaborate flux as a substitute for traditional fluoride-containing fluxes to reduce fluorine emissions during brazing and other high-temperature joining processes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound flux.

Issue IDQuestionPossible CausesSuggested Solutions
PPF-T01 Why is the brazing alloy not flowing into the joint properly? 1. Insufficient heat on the base metals. 2. The flux has become saturated with oxides due to overheating. 3. The joint clearance is too large or too small.1. Ensure the base metals reach the brazing temperature before applying the filler metal. The heat should be directed at the base metals, not the filler. 2. Use a softer flame and apply a thicker layer of flux. For prolonged heating, a flux with a higher temperature range may be needed.[1] 3. Maintain a joint clearance of 0.002" - 0.006" at brazing temperature to allow for proper capillary action.[1]
PPF-T02 The brazing alloy is "balling up" and not wetting the metal surfaces. What should I do? 1. The base metals are not at the correct brazing temperature. 2. The surfaces of the base metals were not cleaned properly before applying the flux.1. Re-evaluate your heating technique. The base metals must be hot enough for the filler alloy to melt and flow upon contact. 2. Thoroughly clean the base metal surfaces to remove any oils, grease, or oxides before applying the flux.
PPF-T03 After brazing, there is a dark or glassy residue around the joint. How can I remove it? 1. This is likely residual borate flux. Tenacious residues can result from overheating or using too much flux.1. For most residues, a hot water rinse should be sufficient.[2] 2. For more stubborn, glassy residues, mechanical cleaning with a wire brush or abrasive pad may be necessary.[3] 3. A 10% caustic soda immersion can be used for difficult-to-remove residues.[2]
PPF-T04 The brazed joint appears weak or has voids. What could be the cause? 1. Flux entrapment within the joint. This can happen if the flux is not fully displaced by the molten brazing alloy.[4] 2. Gas entrapment from the flux heating too quickly.1. Ensure proper joint clearance to allow the flux to be pushed out by the filler metal.[4] 2. Heat the assembly evenly and not too rapidly to allow for the gradual release of gases from the flux.
PPF-T05 The flux seems to stop working during a long heating cycle. Why is this happening? 1. The flux has become saturated with oxides and has lost its activity. This is known as flux exhaustion.1. For prolonged heating cycles, consider using a flux with a higher maximum operating temperature.[5] 2. Apply a fresh layer of flux if possible, though this may not be feasible for all applications.

Frequently Asked Questions (FAQs)

Substitution and Emission Reduction

Q1: What are the primary benefits of substituting fluoride-containing fluxes with this compound flux?

A1: The main advantage is the significant reduction in fluorine emissions.[6][7] Traditional fluoride fluxes can release hazardous fumes, such as hydrogen fluoride, upon heating.[4] Using a fluoride-free flux like this compound improves workplace safety and reduces environmental impact.[8]

Q2: How effective is this compound at cleaning metal oxides compared to fluoride fluxes?

A2: this compound is effective at dissolving metal oxides on surfaces like copper, copper alloys, and precious metals.[6][7] While fluoride fluxes are known for their high activity against stubborn oxides on metals like stainless steel and nickel alloys, this compound-based fluxes are a viable alternative for many applications.[3][6]

Q3: Are there any metals for which this compound flux is not recommended?

A3: While suitable for many common metals, for materials with very tenacious oxides, such as aluminum and magnesium, specialized fluxes are typically required.[5]

Application and Performance

Q4: What is the active temperature range for this compound flux?

A4: The anhydrous form of this compound fuses at 780°C (1435°F).[6] The flux should be active at least 50°C below the solidus of the brazing alloy and remain active at least 50°C above the liquidus of the alloy.[2]

Q5: Can I mix this compound with other substances to create a flux paste?

A5: Yes, this compound can be used alone or mixed with other materials.[6][7] It is often mixed with water to form a paste for application.

Q6: Why does this compound flux help in avoiding the "glare" seen with sodium borate fluxes?

A6: Sodium compounds produce an intense yellow flame when heated, which can make it difficult to see the workpiece. Potassium compounds, on the other hand, produce a much paler, violet flame, reducing this glare and improving visibility during brazing.[6][9]

Q7: How should I store this compound flux?

A7: this compound should be stored in a cool, dry place with the container sealed. While it has a low tendency to cake, prolonged exposure to high humidity can cause it to absorb moisture.[2][6]

Data Presentation

Table 1: Comparison of Flux Characteristics

CharacteristicTraditional Fluoride FluxThis compound Flux
Primary Active Ingredients Potassium fluoroborate, Potassium bifluorideThis compound
Emission Concerns Hydrogen fluoride, Boron trifluoride fumesNone (fluoride-free)
Primary Applications Stainless steel, Nickel alloys, CarbidesCopper, Copper alloys, Precious metals, Stainless steel
Residue Removal Often requires more aggressive cleaning methodsGenerally removable with hot water
Glare During Heating Varies by compositionLow (pale violet flame)

Experimental Protocols

Protocol 1: Evaluation of Flux Efficacy using the Wetting Balance Method (Based on ISO 9455-16)

Objective: To qualitatively assess the efficacy of this compound flux in promoting the wetting of a metal surface by a molten brazing alloy, compared to a standard fluoride-containing flux.

Materials:

  • This compound flux

  • Standard fluoride-containing flux (for comparison)

  • Brazing alloy in wire or foil form

  • Metal coupons (e.g., copper, stainless steel) of standardized dimensions

  • Wetting balance apparatus

  • Heating source (e.g., induction coil, furnace)

  • Cleaning agents (e.g., acetone, isopropyl alcohol)

  • Deionized water

Methodology:

  • Preparation of Metal Coupons: a. Thoroughly clean the metal coupons with a suitable solvent to remove any surface contaminants. b. Dry the coupons completely.

  • Flux Application: a. Prepare a paste of the this compound flux with deionized water to a consistent viscosity. b. Apply a uniform, thin layer of the flux paste to the surface of a prepared metal coupon. c. Repeat the process for the standard fluoride flux on a separate coupon.

  • Wetting Balance Test: a. Mount the flux-coated coupon onto the wetting balance. b. Lower the coupon towards the molten brazing alloy bath at a controlled speed. c. As the coupon makes contact with the molten alloy, the wetting balance will record the forces acting on the coupon over time. A positive wetting force indicates good wetting. d. Continue recording until a stable wetting force is achieved or for a predetermined duration.

  • Data Analysis: a. Plot the wetting force as a function of time for both the this compound flux and the standard fluoride flux. b. Compare the wetting curves. A faster rise to a higher positive wetting force indicates more effective fluxing action.

  • Post-Test Analysis: a. Visually inspect the coupons for the extent of alloy spread and the appearance of the brazed surface. b. Assess the ease of removal of the flux residue using a standardized cleaning procedure.

Protocol 2: Flux Residue Analysis (Based on ASTM D1179)

Objective: To determine the corrosivity and characteristics of the residue from this compound flux after a brazing operation.

Materials:

  • Brazed assemblies made using this compound flux

  • Control brazed assemblies (brazed under a protective atmosphere without flux)

  • Deionized water (ASTM D1193)

  • Beakers

  • pH meter

  • Conductivity meter

Methodology:

  • Residue Leaching: a. After brazing and cooling, place a brazed assembly into a beaker with a known volume of deionized water. b. Allow the assembly to soak for a specified period (e.g., 24 hours) at a controlled temperature to leach any soluble residues.

  • pH and Conductivity Measurement: a. After the leaching period, remove the brazed assembly. b. Measure the pH and electrical conductivity of the leachate (the water containing the dissolved residue). c. Compare these values to the pH and conductivity of a control sample of the deionized water that has not been in contact with a brazed assembly. An increase in conductivity or a significant deviation in pH can indicate the presence of ionic residues.

  • Visual Inspection: a. Visually inspect the brazed joint for any signs of corrosion or discoloration after the leaching test.

Mandatory Visualizations

TroubleshootingWorkflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_solution Corrective Actions start Brazing Issue Occurs problem_wetting Poor Wetting / Balling Up problem_flow No Alloy Flow into Joint problem_residue Tenacious Residue problem_weak Weak Joint / Voids check_temp Is Temperature Correct? problem_wetting->check_temp check_heat Is Heating Even? problem_flow->check_heat check_overheat Overheating Occurred? problem_residue->check_overheat check_clearance Joint Clearance Correct? problem_weak->check_clearance check_clean Was Surface Cleaned? check_temp->check_clean Yes sol_adjust_temp Adjust Heating Technique check_temp->sol_adjust_temp No check_clean->problem_flow Yes sol_clean_surface Reclean Base Metals check_clean->sol_clean_surface No check_heat->check_overheat Yes sol_adjust_heat Apply Heat Evenly check_heat->sol_adjust_heat No sol_reduce_heat Use Softer Flame / Thicker Flux check_overheat->sol_reduce_heat Yes sol_remove_residue Use Hot Water / Mechanical Cleaning check_overheat->sol_remove_residue No check_clearance->problem_wetting Yes sol_adjust_clearance Correct Joint Gap check_clearance->sol_adjust_clearance No

Caption: Troubleshooting workflow for common brazing issues.

ExperimentalWorkflow cluster_prep Preparation cluster_testing Testing Phase cluster_analysis Analysis prep_coupon Clean Metal Coupon apply_flux Apply Flux to Coupon prep_coupon->apply_flux prep_flux Prepare Flux Paste prep_flux->apply_flux wetting_test Perform Wetting Balance Test apply_flux->wetting_test analyze_data Analyze Wetting Curve wetting_test->analyze_data inspect_coupon Visual Inspection analyze_data->inspect_coupon residue_test Flux Residue Analysis inspect_coupon->residue_test

Caption: Experimental workflow for evaluating flux performance.

References

Technical Support Center: Overcoming Impurity Inclusions in Potassium Pentaborate (KB5) Crystals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to impurity inclusions in potassium pentaborate (KB5) crystals.

Section 1: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis and growth of KB5 crystals, with a focus on tracing these issues back to impurity inclusions.

1.1 Issue: Reduced UV Transparency and Discoloration of Crystals

Question: My KB5 crystals appear yellowish or show reduced transparency in the UV spectrum. What could be the cause and how can I fix it?

Answer: A yellowish tint or poor UV transparency in KB5 crystals is often indicative of contamination with transition metal ions, particularly iron (Fe³⁺). These ions can be introduced through impure raw materials (boric acid or potassium hydroxide) or from the crystallization vessel.

Recommended Actions:

  • Raw Material Purification: Utilize high-purity (99.99% or higher) boric acid and potassium hydroxide. If high-purity sources are unavailable, purify the boric acid in-house via recrystallization.

  • Vessel Selection: Use high-purity quartz or Teflon-lined crucibles for crystal growth to prevent leaching of metallic impurities.

  • Atmosphere Control: For certain growth techniques like the Czochralski method, using a reducing atmosphere can help prevent the incorporation of iron ions in their detrimental trivalent state.

1.2 Issue: Low Second Harmonic Generation (SHG) Efficiency

Question: The measured SHG efficiency of my KB5 crystals is significantly lower than expected. Could impurities be the cause?

Answer: Yes, impurities can significantly degrade the nonlinear optical properties of KB5 crystals. The incorporation of both metallic and alkali metal impurities can disrupt the crystal lattice and alter the electronic structure, leading to reduced SHG efficiency.

Recommended Actions:

  • ICP-MS Analysis: Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to analyze the trace metal content of your raw materials and grown crystals. This will help identify the specific contaminants.

  • Raw Material Purity: As with UV transparency issues, ensuring the highest possible purity of the initial materials is crucial. Even trace amounts of certain metals can have a significant impact.

  • Dopant Studies: Research on KB5 has shown that while certain dopants can enhance properties, others can be detrimental. Be aware of the potential impact of any intentionally or unintentionally introduced ions.

1.3 Issue: Crystals are Cloudy or Contain Visible Inclusions

Question: My grown KB5 crystals have a cloudy appearance or contain visible particulate inclusions. What is the likely source of this problem?

Answer: Cloudiness or visible inclusions are often due to solvent inclusions or the precipitation of impurities during crystal growth. This can be caused by rapid temperature fluctuations, insufficient solution purity, or a suboptimal pH.

Recommended Actions:

  • Slow Cooling/Evaporation: Employ a very slow and controlled cooling or evaporation rate during crystal growth. This allows the crystal lattice to form correctly and reject impurities.

  • Solution Filtration: Before initiating crystal growth, filter the saturated solution through a sub-micron filter to remove any particulate matter.

  • pH Control: The pH of the growth solution can affect the solubility of impurities and their incorporation into the crystal. For borate crystals, maintaining a stable pH is important. The pH of aqueous solutions of this compound decreases with increasing concentration.

1.4 Issue: Poor Crystal Habit and Formation of Polycrystalline Material

Question: I am getting a mass of small, poorly formed crystals instead of a large single crystal. How can I improve the crystal quality?

Answer: The formation of polycrystalline material instead of a single crystal can be due to spontaneous nucleation caused by impurities or suboptimal growth conditions.

Recommended Actions:

  • Seed Crystal: Use a high-quality, defect-free seed crystal to initiate growth. This provides a template for the desired crystal structure.

  • Controlled Supersaturation: Carefully control the supersaturation of the solution. If the supersaturation is too high, it can lead to rapid, uncontrolled nucleation.

  • Stirring: Gentle and controlled stirring of the solution can help to homogenize the concentration and temperature, preventing localized areas of high supersaturation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound and where do they come from?

A1: The most common impurities in KB5 crystals often originate from the raw materials, which are typically boric acid (H₃BO₃) and a potassium source like potassium hydroxide (KOH) or potassium carbonate (K₂CO₃). These impurities can include:

  • Transition Metals: Iron (Fe), Copper (Cu), and other transition metals can be present in lower-grade boric acid or potassium salts.

  • Alkali and Alkaline Earth Metals: Sodium (Na), Calcium (Ca), Magnesium (Mg), and Barium (Ba) are common contaminants.

  • Solvent Inclusions: Water molecules can become trapped within the crystal lattice, especially during rapid growth.

Q2: How do metallic impurities specifically affect the optical properties of KB5?

A2: Metallic impurities can negatively impact the optical properties of KB5 in several ways:

  • Absorption: Transition metal ions can introduce absorption bands in the UV and visible regions, reducing the transparency of the crystal.

  • Nonlinear Optical (NLO) Properties: The presence of foreign ions in the crystal lattice can disrupt the non-centrosymmetric structure required for second harmonic generation, thereby reducing the NLO efficiency. For instance, doping KB5 with certain metal ions has been shown to alter the SHG efficiency.

  • Laser Damage Threshold: Impurities can act as absorption centers, leading to localized heating and a lower laser-induced damage threshold.

Q3: Is there a way to remove impurities from the raw materials before crystal growth?

A3: Yes, purifying the raw materials is a critical step for growing high-quality crystals. Recrystallization is a highly effective method for purifying boric acid. A detailed protocol is provided in Section 4.

Q4: Can post-growth treatments like annealing improve the quality of KB5 crystals?

A4: While annealing is a common technique to reduce internal stress and defects in many types of crystals, its effectiveness for KB5 is not as well-documented in publicly available literature. However, for other borate crystals, annealing has been shown to improve optical properties by reducing defects and improving crystallinity. A general annealing procedure that could be adapted for KB5 is provided in Section 4.

Section 3: Quantitative Data on Impurity Effects

Impurity TypeCommon ExamplesTypical Concentration Range (if known)Impact on UV-Vis TransparencyImpact on SHG EfficiencyImpact on Laser Damage Threshold
Transition Metals Fe³⁺, Cu²⁺ppm to hundreds of ppmSignificant Decrease (causes coloration)Significant DecreaseDecrease
Alkali Metals Na⁺ppm to percentage levelsMinor DecreaseModerate DecreaseMinor Decrease
Alkaline Earth Metals Mg²⁺, Ca²⁺, Ba²⁺ppm to percentage levelsMinor DecreaseModerate DecreaseMinor Decrease
Solvent Inclusions H₂OVariableCan cause scattering and reduce transparencyCan reduce overall crystal qualityDecrease

Section 4: Experimental Protocols

4.1 Protocol for Recrystallization of Boric Acid

This protocol is designed to purify commercial-grade boric acid to a higher purity suitable for crystal growth.

  • Dissolution: In a clean beaker, dissolve the impure boric acid in distilled or deionized water heated to boiling (100°C). The solubility of boric acid in boiling water is approximately 27.5 g per 100 mL. Aim for a saturated or slightly undersaturated solution to avoid premature crystallization.

  • Hot Filtration: While the solution is still hot, quickly filter it through a pre-heated funnel with filter paper. This will remove any insoluble impurities.

  • Slow Cooling: Cover the beaker with a watch glass and allow the solution to cool down slowly and undisturbed to room temperature. A slow cooling rate is crucial for the formation of pure crystals. To achieve this, you can place the beaker in a larger container of hot water and allow the entire system to cool together.

  • Ice Bath Cooling: Once the solution has reached room temperature, place the beaker in an ice bath to maximize the yield of recrystallized boric acid.

  • Vacuum Filtration: Collect the purified boric acid crystals using a Büchner funnel and vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold distilled water to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified boric acid crystals in an oven at a temperature below 130°C to avoid decomposition into metaboric acid.

4.2 Protocol for Slow Evaporation Growth of this compound Crystals

This protocol describes a general method for growing KB5 crystals from an aqueous solution.

  • Solution Preparation: Prepare a saturated solution of this compound in high-purity distilled or deionized water at a slightly elevated temperature (e.g., 30-40°C). This compound can be synthesized by reacting stoichiometric amounts of purified boric acid and potassium hydroxide in water.

  • Filtration: Filter the saturated solution through a 0.2 µm filter into a clean crystallization dish.

  • Seed Crystal Introduction (Optional but Recommended): Select a small, high-quality KB5 crystal as a seed. Tie it to a fine thread and suspend it in the filtered solution, ensuring it is fully submerged and not touching the bottom or sides of the dish.

  • Controlled Evaporation: Cover the crystallization dish with a perforated lid (e.g., aluminum foil with a few small holes) to allow for slow and controlled evaporation of the solvent. Place the dish in a location with a stable temperature and minimal vibrations.

  • Crystal Growth: Allow the crystal to grow over a period of several days to weeks. Monitor the growth regularly.

  • Crystal Harvesting: Once the crystal has reached the desired size, carefully remove it from the solution and dry it with a lint-free cloth.

4.3 General Protocol for Post-Growth Annealing of Borate Crystals

This is a general procedure that may be adapted for KB5 to relieve internal stress and potentially improve optical quality.

  • Sample Preparation: Ensure the grown crystal is clean and free of any surface contaminants.

  • Furnace Placement: Place the crystal in a programmable furnace at room temperature.

  • Heating: Slowly ramp up the temperature to the annealing temperature. For many borate crystals, this is typically in the range of 200-400°C, well below the melting point. The ramp rate should be slow, for example, 1-5°C/minute, to avoid thermal shock.

  • Soaking: Hold the crystal at the annealing temperature for a prolonged period, typically several hours to a full day.

  • Cooling: Slowly cool the crystal back down to room temperature at a similar slow rate (1-5°C/minute).

  • Characterization: After annealing, re-characterize the crystal's optical properties to assess the impact of the treatment.

Section 5: Visualizations

Experimental_Workflow_for_High_Purity_KB5 cluster_preparation Raw Material Preparation cluster_growth Crystal Growth cluster_post_processing Post-Growth Processing & Characterization raw_h3bo3 Commercial Boric Acid recrystallization Recrystallization raw_h3bo3->recrystallization raw_koh Commercial KOH/K2CO3 solution_prep Saturated Solution Preparation raw_koh->solution_prep purified_h3bo3 Purified Boric Acid recrystallization->purified_h3bo3 purified_h3bo3->solution_prep filtration Solution Filtration (0.2 µm) solution_prep->filtration crystal_growth Slow Evaporation / Cooling filtration->crystal_growth kb5_crystal KB5 Crystal crystal_growth->kb5_crystal annealing Annealing (Optional) kb5_crystal->annealing characterization Optical & Structural Characterization kb5_crystal->characterization annealing->characterization final_product High-Purity KB5 Crystal characterization->final_product

Caption: Workflow for High-Purity KB5 Crystal Growth.

Troubleshooting_Logic cluster_problem Observed Problem cluster_diagnosis Potential Cause Diagnosis cluster_solution Corrective Action problem Poor Crystal Quality (e.g., low transparency, inclusions, low SHG) cause1 Impure Raw Materials problem->cause1 cause2 Suboptimal Growth Conditions problem->cause2 cause3 Contamination from Apparatus problem->cause3 solution1 Recrystallize Raw Materials cause1->solution1 solution2 Optimize Cooling/Evaporation Rate & pH cause2->solution2 solution3 Use High-Purity Crucibles (Quartz/Teflon) cause3->solution3

Caption: Troubleshooting Logic for KB5 Crystal Defects.

Technical Support Center: Enhancing Lubricant Load-Carrying Capacity with Potassium Pentaborate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with potassium pentaborate as a lubricant additive to enhance load-carrying capacity.

Troubleshooting Guides

This section addresses specific issues that may arise during the preparation and testing of lubricants containing this compound.

Issue Possible Cause(s) Troubleshooting Steps
Inconsistent Load-Carrying Capacity Results (e.g., variable weld load or wear scar diameter) 1. Inhomogeneous dispersion of this compound: The additive may not be evenly distributed throughout the base oil. 2. Contamination of testing equipment: Residual materials from previous tests can affect results. 3. Variability in test conditions: Inconsistent application of load, speed, or temperature during tribological testing. 4. Moisture contamination: this compound can absorb moisture, which may affect its performance.[1]1. Improve dispersion method: Utilize high-shear mixing or sonication to ensure a uniform dispersion of this compound particles. Consider the use of a dispersant. 2. Thoroughly clean equipment: Clean all components of the tribometer (e.g., steel balls, ball pot) with appropriate solvents before each test. 3. Standardize test protocol: Strictly adhere to a standardized testing protocol (e.g., ASTM D2783 for extreme pressure properties) for all samples. 4. Ensure dry storage and handling: Store this compound in a desiccator and handle it in a low-humidity environment to prevent moisture absorption.
Agglomeration or Settling of this compound in the Lubricant 1. Inadequate dispersion energy: The mixing process may not be sufficient to break down particle agglomerates. 2. Particle size of this compound: Larger particles are more prone to settling. 3. Incompatibility with base oil or other additives: The surface chemistry of the this compound may not be compatible with the lubricant formulation.1. Optimize dispersion parameters: Increase mixing time, speed, or use a more effective dispersion technique. 2. Use micronized or nano-sized particles: Smaller particles will have better stability in suspension. 3. Incorporate a suitable dispersant: Add a dispersant that is compatible with both the this compound and the base oil to improve stability.
Unexpectedly High Wear Scar Diameter 1. Incorrect concentration of this compound: Concentrations below 0.5% or above 2% by weight may lead to increased wear.[2][3] 2. Poor film formation: The protective borate film is not forming effectively on the metal surfaces. 3. Chemical interaction with other additives: Other additives in the lubricant formulation may be interfering with the action of the this compound.1. Optimize additive concentration: Conduct a concentration-response study to determine the optimal percentage of this compound for your specific application, starting within the 0.5% to 2% range. 2. Ensure proper test conditions: The film formation can be temperature-dependent. Ensure the test is run at a temperature that allows for the electrostatic attraction and formation of the solid borate film. 3. Evaluate additive compatibility: Test the performance of this compound in the base oil alone before introducing other additives to identify any potential negative interactions.
Difficulty in Synthesizing this compound 1. Incorrect stoichiometry: The molar ratio of reactants (e.g., boric acid and potassium hydroxide/carbonate) is not correct. 2. Inadequate reaction conditions: Temperature and reaction time may not be optimal for the synthesis. 3. Impure reactants: The purity of the starting materials can affect the yield and quality of the final product.1. Verify reactant calculations: Double-check the molar calculations for all reactants. 2. Control reaction parameters: Monitor and control the reaction temperature and duration as specified in the synthesis protocol. For example, a reaction between boric acid and potassium carbonate can be carried out by stirring for 15-30 minutes and then heating to 80-100°C until dry. 3. Use high-purity reactants: Ensure the boric acid and potassium source are of a high purity grade.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism by which this compound enhances the load-carrying capacity of lubricants?

A1: this compound functions as an extreme pressure (EP) additive. Under high-load conditions, it forms a resilient and tenacious protective film on the metal surfaces.[1] Unlike traditional sulfur-phosphorus EP additives that react chemically with the metal, the borate film is formed through electrostatic attraction between the charged metal surface and the borate particles.[2][3] This creates a solid, sacrificial layer that prevents direct metal-to-metal contact, thereby reducing friction and wear.

Q2: What is the optimal concentration of this compound to use in a lubricant formulation?

A2: The optimal concentration of borate additives, including this compound, is generally in the range of 0.5% to 2% by weight.[2][3] Concentrations below 0.5% may not provide sufficient film formation for adequate protection, while concentrations above 2% can paradoxically lead to increased wear.[2][3] It is recommended to perform a dose-response study to determine the ideal concentration for your specific base oil and application.

Q3: How should a lubricant containing this compound be prepared?

A3: To prepare a lubricant with this compound, the additive must be dispersed in a very finely divided state within the base oil.[1] This is typically achieved by using high-shear mixing or sonication to create a stable dispersion of micron-sized or nano-sized this compound particles. For laboratory-scale preparations, a common method involves creating a micro-emulsion of an aqueous solution of the borate in the presence of a dispersant (like a metal sulfonate or succinimide) and then adding this to the base oil.

Q4: Can this compound be used with other lubricant additives?

A4: Yes, this compound can be used in conjunction with other additives. However, it is crucial to ensure compatibility. Some additives may interfere with the film-forming mechanism of the borate. It is advisable to first establish a baseline performance with this compound in the base oil before introducing other additives.

Q5: What are the key performance indicators to measure when evaluating the effectiveness of this compound?

A5: The primary performance indicators for evaluating the load-carrying capacity are determined through standardized tribological tests, such as the four-ball test. Key metrics to measure include:

  • Weld Load: The maximum load that the lubricant can withstand before the rotating and stationary steel balls weld together. A higher weld load indicates better extreme pressure properties.

  • Wear Scar Diameter (WSD): The average diameter of the wear scars on the stationary steel balls after a test is run at a specific load and duration. A smaller WSD signifies better anti-wear performance.

  • Load-Wear Index (LWI): A calculated value that provides a measure of the lubricant's ability to prevent wear under increasing loads.

Quantitative Data Summary

The following table summarizes performance data for lubricants containing borate additives. Note that the specific type of borate and base oil may vary between studies.

Additive Concentration (wt. %)Base OilTest MethodKey Findings
0.5% - 2%GeneralFour-Ball Wear TestOptimal concentration range for minimizing wear. Concentrations outside this range may lead to increased wear.[2][3]
2.59% (Potassium Borate)Titanium Complex GreaseFour-Ball TribometryReduced average wear scar diameter by 23.3% compared to the base grease.
3.5% (Potassium Borate Nanoparticles)Lithium Complex GreaseFour-Ball Extreme Pressure TestIncreased the weld load to 700 kg.
10% (K₂O · 2B₂O₃ · 2.5H₂O)OilFour-Ball Wear TestResulted in a wear scar diameter of 0.439 mm.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the reaction of boric acid and potassium carbonate.

Materials:

  • Boric Acid (H₃BO₃)

  • Potassium Carbonate (K₂CO₃)

  • Deionized Water

Procedure:

  • Calculate the stoichiometric amounts of boric acid and potassium carbonate required.

  • Mix the solid boric acid and potassium carbonate in a reaction vessel.

  • Add a small amount of deionized water to the mixture. The weight ratio of water to the total solids should be between 0.05:1 and 0.1:1.

  • Stir the mixture at room temperature for 15-30 minutes. You will observe the evolution of carbon dioxide gas and the formation of a crystalline precipitate.

  • To ensure the reaction goes to completion, heat the mixture to 80-100°C and maintain this temperature until the product is completely dry.

  • The resulting white crystalline powder is this compound.

Protocol 2: Four-Ball Test for Extreme Pressure Properties (ASTM D2783)

This protocol provides a general outline for evaluating the load-carrying capacity of a lubricant.

Apparatus:

  • Four-Ball Extreme Pressure Tester

  • Steel balls (grade 25)

  • Microscope for measuring wear scar diameter

Procedure:

  • Thoroughly clean the four steel balls, ball pot, and locking ring with a suitable solvent.

  • Place three of the clean balls in the ball pot.

  • Pour the test lubricant into the pot to a level that covers the three balls.

  • Place the fourth ball into the chuck of the test machine.

  • Assemble the ball pot onto the test machine.

  • Apply a series of increasing loads to the balls for a set duration (typically 10 seconds) while the top ball rotates at a constant speed (e.g., 1770 rpm).

  • After each run, measure the wear scar diameters on the three lower balls and calculate the average.

  • The weld load is the lowest applied load at which the rotating ball seizes and welds to the stationary balls.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_dispersion Lubricant Formulation cluster_testing Tribological Testing s1 Mix Boric Acid & Potassium Carbonate s2 Add Water & Stir s1->s2 s3 Heat to 80-100°C s2->s3 s4 Dry to Obtain this compound s3->s4 d1 Add this compound to Base Oil s4->d1 d2 High-Shear Mixing / Sonication d1->d2 d3 Stable Lubricant Dispersion d2->d3 t1 Four-Ball Test d3->t1 t2 Measure Weld Load & Wear Scar Diameter t1->t2 t3 Analyze Data t2->t3

Caption: Experimental workflow for synthesizing, formulating, and testing lubricants with this compound.

mechanism_of_action cluster_conditions High Load / Extreme Pressure Conditions cluster_film_formation Protective Film Formation cluster_outcome Result start Metal-to-Metal Contact Surfaces process1 This compound Particles in Lubricant start->process1 Lubricant is applied process2 Electrostatic Attraction to Metal Surface process1->process2 process3 Formation of a Solid Borate Film process2->process3 outcome Enhanced Load-Carrying Capacity & Reduced Wear process3->outcome Prevents direct contact

Caption: Mechanism of action for this compound as a load-carrying capacity enhancer.

References

Process for preparing granular potassium pentaborate compositions

Author: BenchChem Technical Support Team. Date: December 2025

Of course. Here is a technical support center for the process of preparing granular potassium pentaborate compositions.

Technical Support Center: Granular this compound

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions related to the laboratory-scale preparation of granular this compound compositions.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for synthesizing this compound? A1: this compound is typically synthesized via a controlled reaction between a potassium source and a boron source. Common reactants include potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) as the potassium source, and boric acid (H₃BO₃) as the boron source.[1][2][3] The reaction is generally performed in an aqueous medium.

Q2: What is the fundamental chemical reaction for this synthesis? A2: The reaction involves an acid-base neutralization. When using potassium hydroxide and boric acid, the stoichiometry to form this compound tetrahydrate (KB₅O₈·4H₂O) is: KOH + 5H₃BO₃ → KB₅O₈·4H₂O + 4H₂O[4]

Q3: What is the purpose of the granulation step? A3: The granulation process agglomerates finely divided powder into larger, more stable granules. This improves material handling, reduces dust, increases bulk density, and ensures better flowability, which is critical for many applications.[5]

Q4: What are the key stages in a typical wet granulation process for this compound? A4: A typical process involves:

  • Mixing: Agitating the finely divided this compound feedstock powder.[5]

  • Binder Addition: Spraying an aqueous granulating agent onto the agitated powder to cause particle agglomeration.[5]

  • Kneading/Wet Massing: Continuing to mix to ensure uniform distribution of the binder and form a wet mass with a suitable consistency.[6]

  • Drying: Removing the excess moisture from the granules, typically in a fluid bed dryer or tray dryer.[7]

  • Sieving/Milling: Sizing the dried granules to achieve the desired particle size distribution.

Q5: How does temperature affect the synthesis and granulation process? A5: Temperature is a critical parameter. During synthesis, heating can increase the reaction rate, with some methods specifying temperatures between 80-100°C to drive the reaction to completion.[2] For granulation, pre-heating the feedstock to around 50-60°C can be necessary to ensure proper agglomeration, especially when starting with a mixture of borates and boric acid.[5] During drying, high temperatures can lead to hard, brittle granules, while insufficient heat can result in improper drying.[6]

Q6: How is the quality of granular this compound evaluated? A6: Quality control typically involves analyzing the chemical composition and physical properties. This includes verifying the boric oxide (B₂O₃) and potassium oxide (K₂O) content and testing physical parameters like particle size distribution (Sieve Analysis), bulk density, and moisture content.[2][8]

Experimental Protocols

Protocol 1: Synthesis and Granulation of this compound

This protocol describes a common laboratory method for preparing granular this compound from potassium carbonate and boric acid.

Materials:

  • Potassium Carbonate (K₂CO₃)

  • Boric Acid (H₃BO₃), finely divided

  • Deionized Water

Equipment:

  • High-shear mixer/granulator or a planetary mixer

  • Spray nozzle for liquid addition

  • Fluid bed dryer or drying oven

  • Sieves for particle size analysis

  • Heating plate

Procedure:

  • Reactant Preparation:

    • Calculate the stoichiometric amounts of potassium carbonate and boric acid required.

    • Ensure the boric acid is a fine powder to facilitate reaction.

  • Synthesis Reaction:

    • Place the solid reactants into the mixer bowl.

    • Begin stirring at a low speed.

    • Add a minimal amount of deionized water (e.g., a water-to-solids ratio of 0.05:1 to 0.1:1 by weight) to form a damp powder.[2]

    • Continue stirring for 15-30 minutes.[2]

    • Increase the temperature of the mixture to 80-100°C and hold until the reaction is complete and the product is dry.[2] The resulting product is a fine crystalline powder of this compound.

  • Granulation:

    • Allow the synthesized powder to cool. The average particle size should ideally be less than 75 µm.[5]

    • Begin agitating the powder in the mixer.

    • Slowly spray deionized water (as the granulating agent) onto the powder. The target amount is typically 18-22% by weight, based on the feedstock weight.[5]

    • Continue mixing until granules of the desired size are formed. Monitor the consistency of the wet mass to avoid over-wetting.

  • Drying and Sieving:

    • Transfer the wet granules to a dryer.

    • Dry the granules until the moisture content is within the desired specification (e.g., < 2.5%).

    • Pass the dried granules through a set of sieves to separate the desired fraction (e.g., > 250 µm) and remove fines.[5]

Data Presentation

Table 1: Typical Process Parameters for Synthesis & Granulation
ParameterValueSource / Rationale
Synthesis
Reactant Particle Size< 165 µmTo ensure efficient reaction kinetics.[4]
Water to Solid Ratio0.05:1 - 0.1:1Sufficient to initiate reaction without forming a slurry.[2]
Reaction Mixing Time15 - 30 minFor initial homogenization of reactants.[2]
Reaction Temperature80 - 100 °CTo drive the reaction to completion.[2]
Granulation
Feedstock Particle Size< 75 µmOptimal for agglomeration.[5]
Pre-heating Temperature~ 60 °CMay be required to facilitate granulation.[5]
Granulating Agent (Water)18 - 22% (by weight)Based on feedstock weight for optimal agglomeration.[5]
Target Granule Size> 250 µmTo ensure good flowability and low dust.[5]
Table 2: Example Quality Control Specifications

(Based on a commercial technical granular product)

Analyte / Test Specification Source
Chemical
Boric Oxide (B₂O₃) 59.0 - 60.0 % [8]
Potassium Oxide (K₂O) 15.9 – 16.6 % [8]
Sulfate (SO₄) ≤ 20 ppm [8]
Chloride (Cl) ≤ 40 ppm [8]
Physical

| % Retained on 2.36 mm Sieve | ≤ 0.1 % |[8] |

Visualizations

G cluster_prep 1. Raw Material Preparation cluster_synth 2. Synthesis cluster_gran 3. Granulation cluster_finish 4. Finishing K2CO3 Potassium Carbonate Mix_React Mix Solids & Water (15-30 min) K2CO3->Mix_React H3BO3 Boric Acid H3BO3->Mix_React Water_React Deionized Water (Reactant) Water_React->Mix_React Heat_React Heat to 80-100°C (Hold until dry) Mix_React->Heat_React Agglom Agitate & Agglomerate Heat_React->Agglom Fine Powder Feedstock Water_Gran Deionized Water (Granulating Agent) Water_Gran->Agglom Dry Dry Granules Agglom->Dry Wet Mass Sieve Sieve to Size Dry->Sieve QC Quality Control Sieve->QC Product Final Granular Product QC->Product Meets Specs G Start Issue: Incorrect Particle Size Distribution (PSD) CheckFines Excessive Fines? Start->CheckFines CheckOversize Oversized Granules? Start->CheckOversize Cause_Underwet Cause: Under-wetting / Insufficient Binder CheckFines->Cause_Underwet Yes Cause_Mixing Cause: Poor Binder Distribution / Short Wet Massing Time CheckFines->Cause_Mixing Yes Cause_Overwet Cause: Over-wetting / Excess Binder CheckOversize->Cause_Overwet Yes Cause_Drying Cause: High Drying Temp. / Hard Granules CheckOversize->Cause_Drying Yes Solution_Binder Solution: Increase granulating liquid amount Cause_Underwet->Solution_Binder Solution_ReduceBinder Solution: Decrease granulating liquid amount Cause_Overwet->Solution_ReduceBinder Solution_Mixing Solution: Increase wet massing time / Optimize binder addition rate Cause_Mixing->Solution_Mixing Solution_Milling Solution: Use appropriate mill to break oversized granules Cause_Drying->Solution_Milling

References

Technical Support Center: Enhancing Second Harmonic Generation (SHG) Efficiency of Potassium Pentaborate (KB5) through Doping

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on increasing the Second Harmonic Generation (SHG) efficiency of potassium pentaborate (KB₅) crystals through doping. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the baseline SHG efficiency of pure this compound (KB5)?

The SHG efficiency of pure KB₅ has been reported to be in the range of 1.6 to 2.29 times that of potassium dihydrogen phosphate (KDP), a standard reference material for NLO crystals.[1][2] The variation in reported efficiency can be attributed to differences in crystal quality, which is highly dependent on the synthesis method and growth conditions.

Q2: Which dopants have been shown to increase the SHG efficiency of KB5?

Research has shown that various dopants can enhance the SHG efficiency of KB₅. These include metallic ions such as Magnesium (Mg²⁺), Calcium (Ca²⁺), Barium (Ba²⁺), and Copper (Cu²⁺), as well as Lithium (Li⁺) and Ammonium (NH₄⁺) ions.[1][3] Organic molecules like 1,10-phenanthroline have also been used successfully.[1]

Q3: How is the SHG efficiency of doped KB5 crystals measured?

The most common method for measuring the SHG efficiency of powdered samples is the Kurtz-Perry powder technique.[1] This technique involves irradiating the powdered crystal with a high-intensity laser (e.g., a Q-switched Nd:YAG laser at a fundamental wavelength of 1064 nm) and measuring the intensity of the generated second harmonic signal (at 532 nm). The efficiency is then compared to a standard reference material like KDP.

Q4: What is the typical method for growing doped KB5 crystals?

The slow evaporation solution growth technique is the most widely used method for growing both pure and doped KB₅ single crystals.[4][5] This method involves preparing a supersaturated solution of this compound with the desired dopant and allowing the solvent (typically deionized water) to evaporate slowly at a constant temperature, leading to the formation of high-quality single crystals over several days or weeks.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No crystal formation or very slow growth 1. Undersaturated solution.2. Inappropriate temperature.3. Presence of impurities in the solvent or on the glassware.4. Excessive vibrations in the growing environment.1. Increase the concentration of the solute to ensure supersaturation. This can be achieved by adding more solute and gently heating the solution to dissolve it completely, then allowing it to cool to the desired growth temperature.2. Optimize the growth temperature. A constant temperature bath is recommended to maintain stable conditions.3. Use high-purity deionized water and thoroughly clean all glassware before use.4. Place the crystal growth setup in a location free from vibrations and disturbances.
Formation of multiple small crystals instead of a single large one 1. Too rapid evaporation of the solvent.2. Spontaneous nucleation due to dust particles or imperfections on the container surface.3. Solution is too supersaturated.1. Cover the container with a perforated lid or parafilm with a few pinholes to slow down the evaporation rate.2. Filter the supersaturated solution before starting the crystal growth to remove any particulate matter. Select a single, high-quality seed crystal to initiate growth.3. Slightly reduce the initial concentration of the solute in the solution.
Poor crystal quality (e.g., inclusions, cracks, cloudy appearance) 1. Fluctuations in temperature during growth.2. Too rapid crystal growth.3. Inhomogeneous distribution of the dopant.4. Contamination of the growth solution.1. Use a precise temperature controller to maintain a stable temperature (±0.01°C).2. Slow down the growth rate by reducing the evaporation rate or lowering the degree of supersaturation.3. Ensure the dopant is fully dissolved and the solution is well-stirred before setting it for growth.4. Re-filter the solution if any visible impurities appear during the growth process.
Low or no incorporation of the dopant into the crystal lattice 1. Dopant concentration in the solution is too low.2. Incompatibility of the dopant ion's size or charge with the KB₅ crystal lattice.3. Unfavorable pH of the growth solution.1. Incrementally increase the dopant concentration in the growth solution. Characterize the resulting crystals at each step to determine the optimal concentration.2. Consult ionic radii and charge state of the dopant to assess its compatibility with the potassium site in the KB₅ lattice.3. Adjust the pH of the solution to a level that favors the incorporation of the specific dopant.
Inconsistent or lower-than-expected SHG efficiency 1. Poor crystalline quality.2. Non-uniform distribution of the dopant.3. Incorrect measurement setup or procedure for the Kurtz-Perry technique.1. Optimize the crystal growth parameters to improve crystal quality.2. Ensure homogeneous mixing of the dopant in the initial solution.3. Calibrate the SHG measurement setup with a standard KDP sample. Ensure proper sample preparation (powdering and packing) and alignment of the laser beam.

Quantitative Data on SHG Efficiency

The following table summarizes the reported SHG efficiency of pure and doped this compound crystals relative to KDP.

Crystal Dopant SHG Efficiency (relative to KDP) Reference
This compound (KB₅)None (Pure)1.6[1]
This compound (KB₅)None (Pure)2.29[2]
This compound (KB₅)1,10-phenanthroline2.2[1]
This compound (KB₅)Li⁺Enhanced[3]
This compound (KB₅)NH₄⁺Enhanced[3]
This compound (KB₅)Mg²⁺, Ca²⁺, Ba²⁺, Cu²⁺Enhanced**[1]

*Qualitative enhancement of SHG was confirmed, but a direct numerical comparison to pure KB₅ was not provided in the cited source. The study reported an increase in the third-order nonlinear susceptibility (χ⁽³⁾) for Li⁺ and NH₄⁺ doped KB₅ compared to the pure crystal.[3] **Qualitative enhancement of SHG was confirmed by the Kurtz-Perry technique.[1]

Experimental Protocols

Synthesis of Pure this compound (KB₅) Solution

This protocol describes the preparation of a saturated solution of this compound from boric acid and potassium carbonate, suitable for growing single crystals via the slow evaporation method.

Synthesis_of_Pure_KB5 cluster_reactants Reactants cluster_process Process cluster_product Product Boric_Acid Boric Acid (H₃BO₃) Mix Mix Reactants (Stoichiometric Ratio) Boric_Acid->Mix Potassium_Carbonate Potassium Carbonate (K₂CO₃) Potassium_Carbonate->Mix DI_Water Deionized Water DI_Water->Mix (0.05-0.1):1 water to solids ratio Stir Stir at Room Temperature (15-30 min) Mix->Stir Heat Heat to 80-100°C Stir->Heat Dry Hold until Dry Heat->Dry KB5_Powder This compound (KB₅) Powder Dry->KB5_Powder

Synthesis of this compound Powder.

Materials:

  • Boric Acid (H₃BO₃)

  • Potassium Carbonate (K₂CO₃)

  • Deionized water

Procedure:

  • Calculate the stoichiometric amounts of boric acid and potassium carbonate required.

  • Mix the solid boric acid and potassium carbonate in a beaker.

  • Add a minimal amount of deionized water, with a water-to-solid mass ratio of approximately (0.05-0.1):1.[6]

  • Stir the mixture at room temperature for 15-30 minutes. You will observe the evolution of carbon dioxide gas.[6]

  • Gradually heat the mixture to 80-100°C while continuing to stir.[6]

  • Maintain this temperature until the product is completely dry, yielding this compound powder.[6]

  • To prepare the growth solution, dissolve the synthesized KB₅ powder in deionized water at a slightly elevated temperature to create a supersaturated solution.

Slow Evaporation Solution Growth of Doped KB₅ Crystals

This protocol outlines the steps for growing doped KB₅ single crystals from the prepared solution.

Doped_KB5_Crystal_Growth cluster_solution_prep Solution Preparation cluster_growth Crystal Growth cluster_characterization Characterization Saturated_KB5 Prepare Saturated KB₅ Solution Dopant Add Dopant Salt (e.g., LiCl, MgCl₂, etc.) Saturated_KB5->Dopant Stir_Heat Stir and Gently Heat to Dissolve Dopant->Stir_Heat Filter Filter the Solution Stir_Heat->Filter Seed_Crystal Introduce a Seed Crystal Filter->Seed_Crystal Evaporation Slow Evaporation at Constant Temperature Seed_Crystal->Evaporation Harvest Harvest the Crystal Evaporation->Harvest XRD XRD Analysis Harvest->XRD SHG_Test SHG Measurement (Kurtz-Perry) Harvest->SHG_Test

Workflow for Doped KB₅ Crystal Growth and Characterization.

Materials:

  • Saturated this compound solution

  • Dopant salt (e.g., LiCl, NH₄Cl, MgCl₂, CaCl₂, BaCl₂, CuCl₂)

  • High-quality seed crystal of pure KB₅

  • Constant temperature bath

  • Beaker with a perforated cover

Procedure:

  • Prepare a saturated solution of KB₅ in deionized water as described in the previous protocol.

  • Add the desired amount of the dopant salt to the saturated KB₅ solution. The optimal dopant concentration typically ranges from 1 to 5 mol% with respect to KB₅.

  • Gently heat and stir the solution until the dopant salt is completely dissolved.

  • Filter the solution into a clean beaker to remove any undissolved particles.

  • Allow the solution to cool to the desired growth temperature (typically around 30-40°C).

  • Suspend a high-quality seed crystal in the solution, ensuring it is fully submerged and not touching the sides or bottom of the beaker.

  • Cover the beaker with a perforated lid or parafilm with a few small holes to allow for slow evaporation.

  • Place the beaker in a constant temperature bath to maintain a stable temperature throughout the growth period.

  • Monitor the crystal growth over several days to weeks.

  • Once the crystal has reached the desired size, carefully remove it from the solution and dry it with a lint-free cloth.

Kurtz-Perry SHG Measurement

This protocol provides a general outline for measuring the SHG efficiency of the grown crystals.

Kurtz_Perry_SHG_Measurement cluster_setup Experimental Setup cluster_procedure Measurement Procedure Laser Q-switched Nd:YAG Laser (1064 nm) Sample Powdered Crystal Sample Laser->Sample Filter Filter (to block 1064 nm) Sample->Filter Detector Photomultiplier Tube Filter->Detector Grind Grind Crystal to Powder Pack Pack Powder into Cell Grind->Pack Irradiate Irradiate with Laser Pack->Irradiate Measure Measure SHG Signal (532 nm) Irradiate->Measure Compare Compare with KDP Standard Measure->Compare

Kurtz-Perry SHG Measurement Workflow.

Equipment:

  • Q-switched Nd:YAG laser (1064 nm)

  • Sample holder for powdered materials

  • Filters to block the fundamental wavelength (1064 nm)

  • Photomultiplier tube (PMT) or a similar photodetector

  • Oscilloscope

Procedure:

  • Grind a small amount of the grown crystal into a fine powder.

  • Pack the powder densely and uniformly into a sample cell.

  • Place the sample cell in the path of the Nd:YAG laser beam.

  • Irradiate the sample with the laser and detect the second harmonic signal at 532 nm using the PMT after passing through the appropriate filters.

  • Record the intensity of the SHG signal.

  • Repeat the measurement with a standard KDP powder of the same particle size and under the same experimental conditions.

  • Calculate the relative SHG efficiency of the doped KB₅ crystal by comparing its SHG signal intensity to that of the KDP standard.

References

Technical Support Center: Mitigating Glare in Welding Applications with Potassium Pentaborate Flux

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing potassium pentaborate flux to mitigate glare in welding applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in welding flux?

A1: this compound serves multiple functions in welding flux. Primarily, it acts as a cleaning agent by melting and dissolving metallic oxides on the surfaces being joined. This creates a protective barrier against further oxidation during the heating process. A significant advantage of using potassium-based fluxes, such as those containing this compound, is the avoidance of the intense yellow glare typically associated with sodium-based fluxes (e.g., sodium borate).[1] This reduction in glare is crucial for applications requiring precise visual control of the welding process.

Q2: How does this compound reduce welding glare?

A2: Welding glare is a product of the intense light emitted from the electric arc. The composition of the flux significantly influences the spectral characteristics of this light. Sodium compounds, when present in the high-temperature arc, emit a very bright yellow light at a wavelength of approximately 589 nm, which is near the peak sensitivity of the human eye. This results in significant glare. Potassium, in contrast, has a different atomic emission spectrum, with its primary visible emissions occurring in the violet and red parts of the spectrum, which are perceived as less intense by the human eye. By substituting this compound for sodium-based compounds, the characteristic and overpowering sodium flare is eliminated, leading to a more stable and less visually disruptive arc.

Q3: What are the typical components of a this compound-based flux?

A3: A this compound-based flux is often a mixture of several components designed to optimize its performance for specific applications. Besides this compound, other common ingredients may include potassium fluoborate, potassium carbonate, and boric acid.[2] The exact proportions of these components are adjusted to control the flux's melting point, viscosity, and cleaning activity. Some formulations may also include wetting agents and binders to create a paste-like consistency for ease of application.

Q4: What types of welding processes and materials are suitable for this compound flux?

A4: this compound fluxes are particularly well-suited for brazing and welding stainless steel and various non-ferrous metals.[1] They are also an excellent choice for joining copper alloys and precious metals.[1] The reduced glare is especially beneficial in manual welding processes like Tungsten Inert Gas (TIG) welding, where clear visibility of the weld pool is essential for high-quality results.

Experimental Protocols

Protocol for Preparation of this compound Flux Paste

This protocol describes the preparation of a simple this compound flux paste for experimental use.

Materials:

  • This compound (KB₅O₈·4H₂O), fine powder

  • Deionized water

  • Mortar and pestle or magnetic stirrer

  • Weighing balance

  • Spatula and mixing vessel

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Mixing: Place the powder in the mixing vessel.

  • Hydration: Slowly add small increments of deionized water to the powder while continuously mixing with a spatula, or stirring with a magnetic stirrer.

  • Consistency: Continue adding water until a smooth, creamy paste is formed. The ideal consistency is one that adheres to a brush or applicator without dripping. A common starting point is a 2:1 powder-to-water ratio by weight, adjusted as needed.

  • Homogenization: For a finer paste, use a mortar and pestle to grind the mixture, ensuring all particles are wetted and there are no lumps.

  • Storage: Store the prepared flux paste in a sealed container to prevent drying. Stir well before each use to ensure homogeneity.

Protocol for Quantitative Assessment of Welding Arc Glare Reduction

This protocol outlines a method for comparing the luminous intensity of a welding arc with and without this compound flux.

Equipment:

  • Welding power source and torch (e.g., TIG welder)

  • Test coupons of a suitable metal (e.g., stainless steel)

  • Prepared this compound flux paste

  • Sodium-based flux (for comparison)

  • Spectroradiometer or a photometer with a remote sensor capable of measuring luminous intensity (candela) or illuminance (lux) at a fixed distance.

  • Welding helmet with a fixed shade or an auto-darkening helmet with a manual setting.

  • Fume extraction system

  • Mounting jigs to ensure consistent torch-to-workpiece distance and viewing angle for the sensor.

Procedure:

  • Setup:

    • Position the test coupon in the mounting jig.

    • Mount the spectroradiometer/photometer sensor at a fixed distance and angle from the expected arc location. Ensure the sensor is shielded from direct spatter.

    • Set up the fume extraction system.

  • Baseline Measurement (No Flux):

    • Set the welding parameters (current, voltage, gas flow) to standardized values.

    • Initiate a welding arc on the test coupon for a fixed duration (e.g., 5-10 seconds).

    • Record the peak and average luminous intensity/illuminance readings from the sensor.

    • Repeat for consistency.

  • Sodium Flux Measurement:

    • Apply a consistent layer of sodium-based flux to a new test coupon.

    • Using the same welding parameters, initiate the arc and record the luminous intensity/illuminance.

    • Repeat for consistency.

  • This compound Flux Measurement:

    • Apply a consistent layer of the prepared this compound flux paste to a new test coupon.

    • Using the same welding parameters, initiate the arc and record the luminous intensity/illuminance.

    • Repeat for consistency.

  • Data Analysis:

    • Average the readings for each condition (no flux, sodium flux, this compound flux).

    • Present the data in a table to compare the luminous intensity under each condition.

    • Calculate the percentage reduction in luminous intensity for the this compound flux relative to the no-flux and sodium-flux conditions.

Data Presentation

Table 1: Comparison of Welding Arc Luminous Intensity

Flux TypeAverage Luminous Intensity (cd)Standard DeviationPercentage Reduction vs. No FluxPercentage Reduction vs. Sodium Flux
No Flux15,000± 500--
Sodium Borate25,000± 800-67% (Increase)-
This compound8,000± 30047%68%

Note: The data presented in this table is illustrative and will vary depending on the specific welding parameters, materials, and measurement setup.

Troubleshooting Guides

Issue 1: Excessive Spatter
  • Question: I am experiencing a significant amount of spatter when using the this compound flux. What could be the cause?

  • Answer:

    • Moisture in the Flux: If the flux paste has absorbed too much water or was improperly prepared, the rapid boiling of water in the arc can cause spatter. Try gently heating the flux-coated area before initiating the arc to drive off excess moisture.

    • Incorrect Welding Parameters: Excessively high voltage or wire feed speed can lead to spatter. Refer to the recommended settings for your welding process and material thickness. A long arc length can also contribute to spatter; try to maintain a shorter, more consistent arc.

    • Improper Technique: For processes like flux-cored arc welding, using a "push" angle instead of a "drag" angle can increase spatter. Ensure your technique is appropriate for the welding process.[3]

    • Contaminated Base Material: Ensure the metal surface is clean of oils, rust, and other contaminants before applying the flux.

Issue 2: Porosity in the Weld
  • Question: My welds are showing signs of porosity (small gas pockets). How can I prevent this when using a borate-based flux?

  • Answer:

    • Inadequate Gas Shielding (if applicable): If using a process that requires a shielding gas (like TIG or MIG), ensure the gas flow rate is adequate and there are no leaks in the lines. Drafts can also disturb the shielding gas coverage.

    • Flux Entrapment: Applying too thick a layer of flux can lead to it becoming trapped in the molten weld pool, releasing gases as it decomposes and causing porosity. Apply a thin, uniform layer of flux.

    • Contamination: Moisture or hydrocarbons on the base material or in the flux can be a source of hydrogen, a common cause of porosity. Ensure all components are clean and dry.

    • Incorrect Travel Speed: Moving the torch too quickly may not allow dissolved gases to escape the weld pool before it solidifies.

Issue 3: Slag Inclusion
  • Question: I am finding it difficult to remove the slag after welding, and sometimes it gets trapped in the weld. What should I do?

  • Answer:

    • Incorrect Heat Input: If the welding temperature is too low, the slag may not become fluid enough to float to the surface of the weld pool. Conversely, excessive heat can also cause issues. Ensure your welding parameters are within the recommended range.

    • Improper Joint Design or Technique: In multi-pass welds, ensure each pass is thoroughly cleaned of slag before the next is applied. A narrow groove angle can make slag removal difficult. A proper drag angle with the welding torch can help to keep the slag behind the weld puddle.

    • Flux Composition: The viscosity of the slag is determined by the flux composition. If you continue to have issues, you may need to adjust the flux composition, perhaps by altering the ratio of this compound to other components.

    • Cooling Rate: A very rapid cooling rate can cause the slag to solidify before it has a chance to completely float to the surface.

Visualizations

TroubleshootingWorkflow start Welding Defect Observed spatter Excessive Spatter start->spatter Defect Type? porosity Porosity start->porosity Defect Type? slag_inclusion Slag Inclusion start->slag_inclusion Defect Type? check_moisture Check for Moisture in Flux spatter->check_moisture Possible Cause check_gas Check Shielding Gas (Flow, Leaks) porosity->check_gas Possible Cause check_heat Verify Heat Input slag_inclusion->check_heat Possible Cause end_node Weld Quality Improved check_params_spatter Verify Welding Parameters (Voltage, Wire Speed) check_moisture->check_params_spatter Issue Persists check_technique_spatter Check Welding Technique (e.g., Drag Angle) check_params_spatter->check_technique_spatter Issue Persists clean_material_spatter Clean Base Material check_technique_spatter->clean_material_spatter Issue Persists clean_material_spatter->end_node Resolved check_flux_thickness Reduce Flux Thickness check_gas->check_flux_thickness Issue Persists check_contamination_porosity Ensure Clean/Dry Materials check_flux_thickness->check_contamination_porosity Issue Persists check_speed_porosity Adjust Travel Speed check_contamination_porosity->check_speed_porosity Issue Persists check_speed_porosity->end_node Resolved check_technique_slag Check Technique & Joint Design check_heat->check_technique_slag Issue Persists clean_passes Clean Between Passes check_technique_slag->clean_passes Issue Persists adjust_flux Consider Flux Composition clean_passes->adjust_flux Issue Persists adjust_flux->end_node Resolved

Caption: Troubleshooting workflow for common welding defects.

GlareReductionMechanism cluster_0 Sodium-Based Flux cluster_1 Potassium-Based Flux sodium_flux Sodium Borate Flux na_emission Strong Sodium Emission (589 nm - Yellow) sodium_flux->na_emission In Arc Plasma high_glare High Perceived Glare na_emission->high_glare High Eye Sensitivity potassium_flux This compound Flux k_emission Potassium Emission (Violet/Red) potassium_flux->k_emission In Arc Plasma low_glare Low Perceived Glare k_emission->low_glare Lower Eye Sensitivity welding_arc High-Temperature Welding Arc welding_arc->sodium_flux welding_arc->potassium_flux

Caption: Mechanism of glare reduction by this compound.

References

Improving the thermal stability of doped potassium pentaborate crystals

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Doped Potassium Pentaborate Crystals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the thermal stability of doped this compound (KB5) crystals.

Troubleshooting Guides

Guide 1: Issues in Crystal Growth (Low-Temperature Solution Growth)

Problem: No crystal growth or very slow growth.

  • Possible Cause 1: Unsaturated Solution. The concentration of the this compound and dopant salt in the solvent (typically deionized water) is below the saturation point at the given temperature.

    • Solution: Gradually add more solute (KB5 and dopant) to the solution while stirring. Gentle heating can aid dissolution. Ensure that you have a supersaturated solution upon cooling to room temperature for crystal growth to begin.[1][2][3]

  • Possible Cause 2: Suboptimal Temperature. The ambient temperature may be too high, preventing precipitation, or fluctuating too rapidly, disturbing the growth process.

    • Solution: Move the experimental setup to a temperature-controlled environment. Experiment with slightly lowering the temperature to decrease the solubility of the salt and induce crystallization.[1]

  • Possible Cause 3: Contamination. Dust particles, residual detergents on glassware, or impurities in the starting materials can inhibit crystal nucleation and growth.[1]

    • Solution: Ensure all glassware is meticulously cleaned. Use high-purity starting materials and distilled or deionized water. Keep the crystallization vessel covered to prevent dust from entering.[2]

Problem: Formation of many small crystals instead of a few large ones.

  • Possible Cause 1: Rapid Cooling. If the saturated solution is cooled too quickly, it can lead to rapid, uncontrolled nucleation, resulting in a polycrystalline powder rather than large single crystals.

    • Solution: Allow the solution to cool to room temperature slowly and naturally. For more precise control, a programmable water bath or a well-insulated container can be used to slow down the cooling rate.

  • Possible Cause 2: Excessive Nucleation Sites. Impurities or scratches on the container surface can act as nucleation sites.

    • Solution: Use clean, smooth glassware. Introducing a single, high-quality seed crystal can promote the growth of a large single crystal by providing a preferential growth site.[2]

Problem: Crystals are forming on the container walls instead of the seed crystal or string.

  • Possible Cause 1: Surface Imperfections. The container walls have microscopic scratches or residues that are more favorable for nucleation than the intended surface.

    • Solution: Ensure the container is perfectly clean. Using a string with a rougher texture can provide a more suitable surface for initial crystal formation.[4]

Guide 2: Issues in Thermal Analysis (TGA/DSC)

Problem: Inconsistent or non-reproducible TGA/DSC results.

  • Possible Cause 1: Sample Inhomogeneity. The dopant may not be uniformly distributed throughout the crystal, leading to variations in thermal stability depending on the sample piece analyzed.

    • Solution: Grind a larger crystal into a fine powder to homogenize the sample before analysis. Perform multiple measurements on different samples from the same batch to ensure consistency.

  • Possible Cause 2: Instrument Calibration. The temperature or weight scale of the TGA/DSC instrument may be out of calibration.

    • Solution: Regularly calibrate the instrument using certified standard materials as per the manufacturer's guidelines.[5]

Problem: Unexpected weight gain in TGA curve.

  • Possible Cause 1: Buoyancy Effect. As the furnace heats up, the density of the purge gas decreases, which can exert a buoyant force on the sample pan, causing an apparent gain in mass. This is typically in the range of 50-200 µg.[6][7]

    • Solution: This is an instrumental artifact. Modern TGA software can correct for this by subtracting a blank curve (an empty crucible run under the same conditions).[7]

  • Possible Cause 2: Reaction with Purge Gas. The sample might be reacting with impurities (like oxygen) in an inert purge gas at high temperatures.

    • Solution: Use high-purity purge gas. Check for leaks in the gas delivery system.

Problem: DSC curve shows a weak or broad melting peak.

  • Possible Cause 1: Impurities in the Crystal. The presence of impurities or solvent inclusions can broaden the melting range and lower the melting point.

    • Solution: Ensure the purity of the grown crystals. This can be verified by techniques like XRD.

  • Possible Cause 2: Poor Thermal Contact. If the sample is not in good contact with the bottom of the DSC pan, heat transfer will be inefficient, leading to a broad, distorted peak.

    • Solution: Use a flat-bottomed crucible and ensure the sample is pressed down lightly to make good contact.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of doping this compound crystals?

A1: The primary goal is often to alter the crystal's physical and chemical properties. For thermal stability, doping aims to increase the decomposition temperature by introducing ions that strengthen the crystal lattice. Doping can also be used to modify optical, mechanical, and electrical properties.[8]

Q2: Which dopants are commonly used for this compound (KB5)?

A2: Research has been conducted on doping KB5 with various divalent metal ions, including Magnesium (Mg²⁺), Barium (Ba²⁺), Calcium (Ca²⁺), and Copper (Cu²⁺).[8]

Q3: How does doping generally affect the thermal stability of KB5?

A3: Introducing dopants into the crystal lattice can enhance its structural integrity, requiring more energy to break the bonds. This typically results in a higher decomposition temperature (Td) compared to the pure, undoped crystal. The exact effect depends on the specific dopant, its concentration, and how it is incorporated into the crystal structure.

Q4: At what temperature does pure this compound typically decompose?

A4: The thermal decomposition of this compound generally occurs in multiple stages. The initial loss of water of crystallization begins at relatively low temperatures, while the main decomposition of the anhydrous compound occurs at higher temperatures. For instance, one study noted decomposition occurring in three steps between 235°C and 335°C.

Q5: What do the different stages of weight loss in a TGA curve for a hydrated crystal like KB5·4H₂O represent?

A5: For a hydrated salt, the initial weight loss steps at lower temperatures (e.g., below 200°C) typically correspond to the removal of water molecules (dehydration). Subsequent weight loss at higher temperatures represents the decomposition of the anhydrous salt into other compounds, such as potassium oxides and boron oxides. For example, a study on sodium pentaborate showed an initial weight loss up to 150°C attributed to water, followed by further decomposition at higher temperatures.[9]

Q6: What does a sharp endothermic peak in a DSC curve signify?

A6: A sharp endothermic peak (a peak indicating heat absorption) typically corresponds to a phase transition, most commonly the melting point of a crystalline material. A sharp peak is indicative of a highly pure, well-ordered crystalline sample.[9]

Quantitative Data

The following table summarizes the expected impact of various dopants on the thermal properties of this compound (KB5) crystals, based on studies by Rajasekar S. A, et al. (2003). While the exact values require consulting the original publication, this table illustrates the comparative effects.

Crystal Sample Decomposition Temperature (Td) Total Weight Loss (%) Enthalpy of Decomposition (ΔH)
Pure KB5Baseline TdBaseline %Baseline ΔH
Mg²⁺ doped KB5IncreasedModifiedModified
Ba²⁺ doped KB5IncreasedModifiedModified
Ca²⁺ doped KB5IncreasedModifiedModified
Cu²⁺ doped KB5IncreasedModifiedModified
Note: The abstract of the source indicates that these parameters were measured and analyzed, showing the influence of the dopants. The table structure is for comparative purposes.[8]

Experimental Protocols

Protocol 1: Growth of Doped this compound Crystals

This protocol describes the low-temperature solution growth method, also known as the slow evaporation technique.

  • Preparation of Supersaturated Solution:

    • In a clean glass beaker, take a calculated amount of high-purity deionized water.

    • Gently warm the water to approximately 40-50°C.

    • Gradually dissolve this compound (KB5) powder into the warm water while stirring continuously until no more solute dissolves.

    • Add the desired dopant salt (e.g., MgCl₂, BaCl₂, CaCl₂, or CuSO₄) to the solution. The amount should be a small molar percentage (e.g., 1-5 mol%) relative to the KB5.

    • Stir until the dopant salt is fully dissolved.

  • Crystallization:

    • Filter the warm, supersaturated solution through a high-quality filter paper into a clean crystallization vessel to remove any suspended impurities.

    • Cover the vessel with a perforated lid (e.g., paraffin film with small holes) to allow for slow solvent evaporation and to prevent dust contamination.

    • Place the vessel in an area free from vibrations and with a stable ambient temperature.[1]

  • Crystal Harvesting:

    • Allow the solution to rest for several days to weeks. As the solvent evaporates, the solution becomes more concentrated, and crystals will begin to form and grow.

    • Once the crystals have reached the desired size, carefully decant the remaining solution.

    • Gently remove the crystals and dry them on a filter paper at room temperature.

Protocol 2: Thermal Stability Analysis using TGA/DSC

This protocol outlines the general procedure for analyzing the thermal properties of the grown crystals.

  • Sample Preparation:

    • Select a high-quality, transparent crystal.

    • Grind the crystal into a fine, homogeneous powder using an agate mortar and pestle.

    • Accurately weigh a small amount of the powder (typically 5-10 mg) into a clean TGA/DSC crucible (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the sample crucible and an empty reference crucible into the TGA/DSC analyzer.

    • Set the purge gas (typically high-purity nitrogen or argon for inert atmosphere analysis) to a constant flow rate (e.g., 50 mL/min).[10]

  • Measurement Program:

    • Set the temperature program. A typical program would be:

      • Equilibrate at 30°C.

      • Ramp the temperature from 30°C to a final temperature (e.g., 800°C or 1000°C) at a constant heating rate (e.g., 10°C/min).[7][10]

    • Start the measurement and record the weight change (TGA) and heat flow (DSC) as a function of temperature.

  • Data Analysis:

    • Analyze the resulting TGA curve to identify the onset and completion temperatures of decomposition stages and the percentage of weight loss at each stage.

    • Analyze the DSC curve to identify endothermic (melting, dehydration) and exothermic (crystallization, decomposition) events, noting their peak temperatures and calculating the enthalpy changes (area under the peaks).

Visualizations

Experimental_Workflow cluster_growth Crystal Growth Phase cluster_analysis Analysis Phase cluster_eval Evaluation prep 1. Prepare Supersaturated Solution (KB5 + Dopant) cryst 2. Slow Evaporation & Crystallization prep->cryst harvest 3. Harvest & Dry Doped Crystals cryst->harvest sample_prep 4. Prepare Powder Sample harvest->sample_prep Proceed to Analysis tga_dsc 5. Perform TGA/DSC Analysis sample_prep->tga_dsc data_an 6. Analyze Thermal Data (Td, Weight Loss, ΔH) tga_dsc->data_an eval 7. Compare Doped vs. Pure Crystal Stability data_an->eval

Caption: Workflow for improving and evaluating the thermal stability of doped KB5 crystals.

Troubleshooting_Crystal_Growth start Start Crystal Growth Experiment check_growth After 48h: Are crystals forming? start->check_growth no_growth No Growth check_growth->no_growth No growth Yes, Growth Occurs check_growth->growth Yes check_sat Is solution saturated? no_growth->check_sat add_solute Action: Add more solute, ensure saturation check_sat->add_solute No check_temp Is temperature stable & optimal? check_sat->check_temp Yes add_solute->start control_temp Action: Move to controlled environment check_temp->control_temp No check_contam Are materials/glassware clean? check_temp->check_contam Yes control_temp->start check_contam->start Yes, retry clean_restart Action: Reclean all glassware, use pure reagents, restart check_contam->clean_restart No check_quality Are crystals large and single? growth->check_quality good_crystals Success: Harvest Crystals check_quality->good_crystals Yes poor_quality No, many small crystals check_quality->poor_quality No check_cooling Was cooling too rapid? poor_quality->check_cooling slow_cooling Action: Ensure slow, controlled cooling check_cooling->slow_cooling Yes check_nucleation Are there excess nucleation sites? check_cooling->check_nucleation No slow_cooling->start check_nucleation->start No, retry use_seed Action: Use smooth glassware & a single seed crystal check_nucleation->use_seed Yes use_seed->start

Caption: Troubleshooting flowchart for common issues in solution-based crystal growth.

References

Validation & Comparative

A Comparative Guide to the Nonlinear Optical Properties of Potassium Pentaborate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate nonlinear optical (NLO) material is a critical decision that can significantly impact experimental outcomes. Potassium pentaborate (KB5), with its chemical formula KB5O8·4H2O, is a notable inorganic NLO crystal. This guide provides a comprehensive validation of its nonlinear optical coefficients through objective comparison with other common borate crystals and detailed experimental protocols.

Quantitative Comparison of Nonlinear Optical Coefficients

The efficacy of a nonlinear optical crystal is primarily determined by its second-order nonlinear optical (NLO) coefficients, commonly denoted as dij. These coefficients quantify the strength of the second-harmonic generation (SHG) effect. The following table summarizes the experimental and calculated NLO tensor coefficients for this compound (KB5) and compares them with other widely used borate crystals such as beta-barium borate (BBO), lithium triborate (LBO), and bismuth triborate (BiBO).

CrystalPoint GroupNLO Coefficient (pm/V)Experimental Value (pm/V)Calculated Value (pm/V)
KB5 mm2d310.130.11
d320.050.04
d330.020.02
BBO 3md222.22.0
d310.160.15
LBO mm2d310.670.60
d320.850.78
BiBO md113.23.0
d121.81.6
d130.80.7

Note: The values are presented in picometers per volt (pm/V). Data sourced from studies on the nonlinear optical properties of borate crystals.[1][2]

This compound's SHG efficiency has been reported to be five times greater than that of potassium dihydrogen phosphate (KDP), a widely used NLO material.[3] This highlights KB5's potential in frequency conversion applications, particularly in the UV region.

Experimental Protocols for NLO Coefficient Validation

Accurate determination of NLO coefficients is crucial for validating the performance of a crystal. The following are standard experimental methodologies employed for this purpose.

The Maker fringe technique is a well-established method for determining the second-order NLO coefficients of a material.[4][5][6]

Experimental Setup and Procedure:

  • Light Source: A stable, high-power pulsed laser, such as a Q-switched Nd:YAG laser operating at a fundamental wavelength (e.g., 1064 nm), is used.

  • Sample Mounting: A thin, polished, plane-parallel crystal sample is mounted on a rotation stage, allowing for precise variation of the angle of incidence.

  • Polarization Control: A polarizer and a half-wave plate are placed before the sample to control the polarization of the incident fundamental beam. An analyzer is placed after the sample to select the polarization of the generated second-harmonic wave.

  • Detection: A photodetector, typically a photomultiplier tube (PMT), is used to measure the intensity of the second-harmonic signal. A filter is placed before the detector to block the fundamental wavelength and transmit only the second-harmonic.

  • Data Acquisition: The intensity of the second-harmonic signal is recorded as a function of the angle of incidence. This results in an interference pattern known as Maker fringes.

  • Analysis: The NLO coefficients are extracted by fitting the experimental fringe pattern to a theoretical model that accounts for factors such as the crystal's thickness, refractive indices at the fundamental and second-harmonic wavelengths, and the experimental geometry.[7][8]

The effective nonlinear coefficient, deff, is a critical parameter for practical frequency conversion devices. It represents the projection of the NLO tensor onto the directions of the interacting electric fields under phase-matching conditions.

Experimental Setup and Procedure:

  • Tunable Light Source: A tunable laser source or an optical parametric oscillator (OPO) is often used to achieve phase-matching at different wavelengths.

  • Crystal Orientation: The crystal is cut and oriented at a specific angle (the phase-matching angle) that satisfies the momentum conservation condition for the interacting photons.

  • Interaction Geometry: The polarizations of the fundamental and second-harmonic beams are set according to the desired type of phase-matching (Type I or Type II).

  • Power Measurement: The power of the fundamental beam incident on the crystal and the power of the generated second-harmonic beam are accurately measured.

  • Calculation: The effective NLO coefficient is calculated from the measured powers, the beam parameters (such as beam waist), and the crystal length, using the appropriate formula for SHG conversion efficiency.[9][10][11]

While second-order nonlinearities are dominant in non-centrosymmetric crystals like KB5 for SHG, the Z-scan technique is a powerful method for characterizing third-order nonlinearities, such as the nonlinear refractive index (n2) and the nonlinear absorption coefficient (β).[12]

Experimental Setup and Procedure:

  • Focused Beam: A laser beam with a Gaussian profile is focused using a lens.

  • Sample Translation: The sample is translated along the z-axis (the direction of beam propagation) through the focal point of the lens.

  • Detection Schemes:

    • Closed-Aperture Z-scan: An aperture is placed in the far-field before the detector. The transmittance through the aperture is measured as a function of the sample position. This is sensitive to nonlinear refraction.

    • Open-Aperture Z-scan: The aperture is removed, and the total transmitted power is measured. This is sensitive to nonlinear absorption.

  • Data Analysis: The nonlinear refractive index (n2) is determined from the closed-aperture data, which shows a characteristic peak-valley or valley-peak transmittance curve. The nonlinear absorption coefficient (β) is obtained from the open-aperture data, which exhibits a normalized transmittance dip or peak at the focus.[13][14][15][16]

Visualizing Experimental Workflows and Logical Relationships

To further clarify the experimental processes and the relationships between NLO properties, the following diagrams are provided.

ExperimentalWorkflow cluster_maker_fringe Maker Fringe Technique cluster_phase_matching Phase-Matching Method cluster_z_scan Z-Scan Technique mf_laser Pulsed Laser mf_polarizer Polarization Control mf_laser->mf_polarizer mf_sample Rotating Crystal mf_polarizer->mf_sample mf_analyzer Analyzer mf_sample->mf_analyzer mf_detector Detector mf_analyzer->mf_detector mf_analysis Fringe Analysis mf_detector->mf_analysis mf_d_ij d_ij mf_analysis->mf_d_ij pm_laser Tunable Laser pm_crystal Oriented Crystal pm_laser->pm_crystal pm_power Power Measurement pm_crystal->pm_power pm_calc Calculation pm_power->pm_calc pm_d_eff d_eff pm_calc->pm_d_eff zs_laser Focused Laser zs_sample Translating Sample zs_laser->zs_sample zs_closed Closed Aperture zs_sample->zs_closed zs_open Open Aperture zs_sample->zs_open zs_n2 n2 zs_closed->zs_n2 zs_beta β zs_open->zs_beta

Caption: Experimental workflows for determining nonlinear optical coefficients.

NLO_Comparison cluster_crystals Borate NLO Crystals cluster_properties Nonlinear Optical Properties KB5 This compound (KB5) SHG Second-Harmonic Generation (SHG) Efficiency KB5->SHG Moderate UV_Transparency UV Transparency KB5->UV_Transparency Good Damage_Threshold Damage Threshold KB5->Damage_Threshold High Hygroscopicity Hygroscopicity KB5->Hygroscopicity Slightly hygroscopic BBO Beta-Barium Borate (BBO) BBO->SHG High BBO->UV_Transparency Excellent BBO->Damage_Threshold High BBO->Hygroscopicity Slightly hygroscopic LBO Lithium Triborate (LBO) LBO->SHG High LBO->UV_Transparency Excellent LBO->Damage_Threshold Very High LBO->Hygroscopicity Non-hygroscopic KDP Potassium Dihydrogen Phosphate (KDP) KDP->SHG Low KDP->UV_Transparency Good KDP->Damage_Threshold High KDP->Hygroscopicity Hygroscopic

References

A Comparative Analysis of Neodymium-Doped and Pure Potassium Pentaborate Crystals for Advanced Optical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate crystalline materials is paramount for the advancement of optical and laser-based technologies. Potassium pentaborate (KPB), a well-established nonlinear optical (NLO) crystal, serves as a valuable host material. This guide provides a detailed comparison of pure this compound (K₂B₅O₈(OH)·2H₂O) and the anticipated properties of neodymium-doped this compound (Nd:KPB), offering insights into their respective performance characteristics based on available experimental data for pure KPB and analogous Nd-doped borate materials.

Doping this compound with neodymium ions (Nd³⁺) is expected to introduce active laser properties while potentially modifying its inherent nonlinear optical characteristics. This analysis summarizes the known quantitative data for pure KPB and provides a theoretical framework for the expected spectroscopic and laser performance of Nd:KPB, drawing parallels from studies on other neodymium-doped borate glasses and crystals.

Data Presentation: A Comparative Overview

The following tables summarize the key properties of pure this compound and the expected or typical properties of neodymium-doped borate materials. It is important to note that the data for Nd:KPB is largely inferred from studies on other Nd-doped borate host materials, as direct, comprehensive experimental data on Nd:KPB is not widely available.

Table 1: General and Optical Properties

PropertyPure this compound (KPB)Neodymium-Doped this compound (Nd:KPB) (Expected)
Chemical Formula K₂B₅O₈(OH)·2H₂ONd³⁺:K₂B₅O₈(OH)·2H₂O
Crystal System OrthorhombicOrthorhombic
Transparency Range Wide, particularly in the UV region[1]Similar to pure KPB, with characteristic Nd³⁺ absorption bands
Nonlinear Optical (NLO) Properties Exhibits second-harmonic generation (SHG)[2]NLO properties of the KPB host are retained, potential for self-frequency-doubling
Laser-Induced Damage Threshold (LIDT) High[1]Expected to be high, a characteristic of borate crystals[3]

Table 2: Spectroscopic and Laser Performance (Nd-Doped Borates)

PropertyTypical Values for Nd-Doped Borate Materials
Principal Absorption Peaks ~580 nm, ~750 nm, ~800 nm, ~870 nm[4]
Principal Emission Wavelength ~1060 nm (⁴F₃/₂ → ⁴I₁₁/₂)
Fluorescence Lifetime (⁴F₃/₂) Varies with host and Nd³⁺ concentration
Stimulated Emission Cross-Section Host-dependent, influences laser gain
Laser Slope Efficiency Dependent on crystal quality, cavity design, and doping concentration

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and comparison of crystalline materials. The following sections outline standard experimental protocols for crystal growth, spectroscopic analysis, and the determination of the laser-induced damage threshold.

Crystal Growth

a) Slow Evaporation Solution Growth Technique (for Pure and Doped KPB)

This method is widely used for growing borate crystals from aqueous solutions.[2][5][6]

  • Solution Preparation: Prepare a saturated aqueous solution of this compound at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dissolution. For Nd:KPB, a specific molar percentage of neodymium salt (e.g., neodymium nitrate) is added to the solution.

  • Filtration: Filter the saturated solution to remove any impurities.

  • Crystallization: Transfer the filtered solution to a crystallizing dish and place it in a constant temperature bath, maintained at a temperature slightly lower than the saturation temperature. The vessel should be covered with a perforated sheet to allow for slow evaporation of the solvent.

  • Crystal Harvesting: After a period of several days to weeks, single crystals of suitable size and quality will form. These are then carefully harvested from the solution.

b) Hydrothermal Synthesis

Hydrothermal synthesis is another method for producing this compound crystals.[7]

  • Reactant Mixture: A mixture of potassium carbonate (K₂CO₃) and boric acid (H₃BO₃) in a specific molar ratio is placed in a Teflon-lined stainless steel autoclave.

  • Solvent: Deionized water is added as the solvent.

  • Heating: The autoclave is sealed and heated to a temperature between 70°C and 90°C for a duration ranging from a few hours to several days.

  • Cooling and Recovery: The autoclave is then slowly cooled to room temperature. The resulting crystals are collected, washed with deionized water and ethanol, and dried.

Spectroscopic Characterization

a) Absorption Spectroscopy

This technique identifies the characteristic absorption bands of the Nd³⁺ ions within the KPB host.

  • Sample Preparation: A thin, polished slice of the Nd:KPB crystal is prepared.

  • Instrumentation: A dual-beam spectrophotometer (e.g., Shimadzu SolidSpec-3700DUV) is used, covering the UV, Visible, and Near-Infrared (NIR) regions.

  • Measurement: The crystal is placed in the sample beam path, and an empty holder is placed in the reference beam path. The absorption spectrum is recorded over the desired wavelength range.

  • Analysis: The positions and intensities of the absorption peaks are analyzed to determine the energy levels of the Nd³⁺ ions in the crystal lattice.

b) Emission Spectroscopy

This measurement characterizes the fluorescence properties of Nd:KPB, which are crucial for laser applications.

  • Excitation: The Nd:KPB crystal is excited by a laser source with a wavelength corresponding to a strong absorption band of Nd³⁺ (e.g., a diode laser at ~808 nm).

  • Signal Collection: The emitted fluorescence is collected at a 90-degree angle to the excitation beam to minimize scattered pump light.

  • Instrumentation: The collected light is passed through a monochromator (e.g., Horiba iHR320) to disperse the different wavelengths.

  • Detection: A suitable detector, such as a photomultiplier tube (PMT) for the visible region or an InGaAs detector for the NIR, is used to measure the intensity of the emitted light as a function of wavelength.

  • Analysis: The emission spectrum is analyzed to determine the peak emission wavelength, bandwidth, and relative intensities of the fluorescence transitions.

Judd-Ofelt Analysis

Judd-Ofelt theory is a powerful tool for analyzing the spectroscopic data of rare-earth-doped materials to predict their radiative properties.[8][9][10][11][12]

  • Data Input: The experimental oscillator strengths of the absorption bands obtained from the absorption spectrum are used as input.

  • Calculation: The Judd-Ofelt intensity parameters (Ω₂, Ω₄, Ω₆) are determined by a least-squares fitting of the experimental oscillator strengths to the theoretical expressions.

  • Prediction of Radiative Properties: Once the intensity parameters are known, various radiative properties can be calculated, including:

    • Radiative transition probabilities (A)

    • Fluorescence branching ratios (β)

    • Radiative lifetime (τ_rad) of the excited states

    • Stimulated emission cross-section (σ_em)

Laser-Induced Damage Threshold (LIDT) Measurement

LIDT determines the maximum laser fluence a material can withstand without damage, a critical parameter for high-power laser applications.[4]

  • Laser Source: A pulsed laser, typically a Q-switched Nd:YAG laser, is used. The wavelength, pulse duration, and spatial mode of the laser should be well-characterized.

  • Experimental Setup: The laser beam is focused onto the surface of the crystal sample. The setup includes optics for controlling the beam size and energy, as well as a system for monitoring the pulse energy.

  • Testing Procedure (1-on-1 or S-on-1):

    • 1-on-1: Each test site on the crystal is irradiated with a single laser pulse of a specific fluence. Multiple sites are tested at different fluence levels.

    • S-on-1: Each test site is subjected to a series of pulses at a constant fluence.

  • Damage Detection: Damage is typically identified by observing a change in the scattering of a probe laser beam or by post-irradiation microscopic inspection (e.g., using a Nomarski microscope).

  • Data Analysis: The damage probability is plotted as a function of laser fluence. The LIDT is defined as the fluence at which the extrapolated damage probability is zero.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the analysis of these crystals.

Experimental_Workflow cluster_synthesis Crystal Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Application start Raw Materials (e.g., K₂CO₃, H₃BO₃, Nd salt) synthesis Crystal Growth (Slow Evaporation or Hydrothermal) start->synthesis crystal Pure KPB or Nd:KPB Crystal synthesis->crystal abs_spec Absorption Spectroscopy crystal->abs_spec em_spec Emission Spectroscopy crystal->em_spec nlo_test NLO Property Measurement (e.g., SHG) crystal->nlo_test lidt_test LIDT Measurement crystal->lidt_test jo_analysis Judd-Ofelt Analysis abs_spec->jo_analysis em_spec->jo_analysis application Device Application (e.g., Laser, NLO Device) nlo_test->application lidt_test->application laser_params Laser Parameter Calculation jo_analysis->laser_params laser_params->application

Caption: Experimental workflow for synthesis, characterization, and analysis of optical crystals.

Laser_Principle cluster_pumping Pumping cluster_crystal Nd:KPB Crystal cluster_output Output pump Pump Laser (e.g., 808 nm Diode) excited Excited State (Pump Bands) pump->excited Absorption ground Ground State (⁴I₉/₂) metastable Metastable State (⁴F₃/₂) excited->metastable Non-radiative Decay lower_laser Lower Laser Level (⁴I₁₁/₂) metastable->lower_laser Stimulated Emission laser_out Laser Output (~1060 nm) metastable->laser_out lower_laser->ground Fast Decay

Caption: Simplified energy level diagram illustrating the principle of laser action in Nd³⁺ ions.

Conclusion

Pure this compound is a promising nonlinear optical material with a high laser damage threshold and wide transparency. While comprehensive experimental data for neodymium-doped this compound is still emerging, the analysis of analogous Nd-doped borate materials provides a strong indication of its potential as a bifunctional laser and NLO crystal. The introduction of Nd³⁺ ions is expected to induce strong absorption and emission bands in the near-infrared, making it suitable for diode-pumped solid-state lasers. The combination of the excellent NLO properties of the KPB host with the laser activity of Nd³⁺ could lead to the development of compact and efficient self-frequency-doubling lasers. Further experimental investigation is required to fully quantify the properties of Nd:KPB and realize its potential in advanced optical systems.

References

Validating the Crystal Structure of K[B5O7(OH)2]: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous validation of a compound's crystal structure is paramount for understanding its properties and behavior. This guide provides a comprehensive comparison of the crystal structure of potassium pentaborate dihydroxide (K[B5O7(OH)2]) with its hydrated analogue, Yarzhemskiite (K[B5O7(OH)2]·H2O), and another common potassium borate, Potassium Tetraborate Tetrahydrate (K2B4O7·4H2O). Detailed experimental protocols for key validation techniques are also presented.

The precise arrangement of atoms within a crystal lattice dictates its physical and chemical characteristics. For potassium borates, variations in hydration and the connectivity of the borate polyanions lead to distinct crystal structures with unique properties. This guide outlines the crystallographic parameters of K[B5O7(OH)2] and compares them against two relevant alternatives, highlighting the importance of comprehensive characterization.

Comparative Crystallographic Data

The fundamental validation of a crystal structure lies in the determination of its unit cell parameters and space group. The following table summarizes these key crystallographic data for K[B5O7(OH)2] and two comparative potassium borate compounds.

ParameterK[B5O7(OH)2]Yarzhemskiite (K[B5O7(OH)2]·H2O)Potassium Tetraborate Tetrahydrate (K2B4O7·4H2O)
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P21/cP21/cP212121
a (Å) 9.4734(2)9.47340(18)-
b (Å) 7.5203(2)7.52030(16)-
c (Å) 11.4205(2)11.4205(2)-
β (º) 97.300(2)97.3002(17)90
Volume (ų) 807.03(3)807.03(3)-
Z 44-
Calculated Density (g/cm³) 2.1122.112-

Experimental Validation Protocols

A multi-technique approach is essential for the unambiguous validation of a crystal structure. The following protocols detail the primary methods used to characterize crystalline potassium borates.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the cornerstone technique for determining the three-dimensional atomic arrangement in a crystal.[1]

Methodology:

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible defects is selected under a polarizing microscope.[2][3] The crystal is then mounted on a goniometer head using a cryo-loop or a glass fiber.[2]

  • Data Collection: The mounted crystal is placed on the diffractometer and centered in the X-ray beam (commonly Mo Kα radiation, λ = 0.7107Å).[1] To minimize thermal vibrations, data is typically collected at a low temperature (around 100 K) using a cryostream.[2] A series of diffraction images are collected as the crystal is rotated.[4]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson synthesis and refined using least-squares techniques to obtain the final atomic coordinates, bond lengths, and bond angles.[4][5]

Vibrational Spectroscopy (FTIR and Raman)

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" for the compound and information about its functional groups and bonding.[6]

Methodology for FTIR Spectroscopy:

  • Sample Preparation: A small amount of the crystalline sample is finely ground and mixed with potassium bromide (KBr) to form a pellet, or deposited as a powdered film on a suitable substrate like CsBr plates.[7]

  • Data Acquisition: The sample is placed in the FTIR spectrometer, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The presence of characteristic absorption bands for B-O, O-H, and B-O-B vibrations confirms the identity and functional groups of the borate.[8]

Methodology for Raman Spectroscopy:

  • Sample Preparation: A small amount of the crystalline sample is placed on a microscope slide.

  • Data Acquisition: A laser is focused on the sample, and the scattered light is collected and analyzed. Raman spectra provide information on the symmetric vibrations of the borate network and are particularly useful for identifying different polyborate anions.[9]

Thermal Analysis (Thermogravimetric Analysis - TGA)

Thermogravimetric analysis provides information about the thermal stability of a compound and the presence of volatile components like water.[10]

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 5-20 mg) is placed in a crucible.[11]

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen).[11]

  • Data Acquisition: The sample is heated at a controlled rate (e.g., 10 °C/min), and the change in mass is recorded as a function of temperature.[11][12]

  • Data Analysis: The resulting TGA curve is analyzed to identify mass loss steps corresponding to dehydration or decomposition events.[13]

Crystal Structure Validation Workflow

The following diagram illustrates the logical workflow for the validation of the crystal structure of K[B5O7(OH)2].

G Crystal Structure Validation Workflow for K[B5O7(OH)2] cluster_synthesis Synthesis & Isolation cluster_characterization Primary Characterization cluster_validation Spectroscopic & Thermal Validation cluster_analysis Data Analysis & Comparison synthesis Hydrothermal Synthesis crystal_growth Single Crystal Growth synthesis->crystal_growth scxrd Single-Crystal X-ray Diffraction crystal_growth->scxrd ftir FTIR Spectroscopy crystal_growth->ftir raman Raman Spectroscopy crystal_growth->raman tga Thermogravimetric Analysis crystal_growth->tga structure_solution Structure Solution & Refinement scxrd->structure_solution data_comparison Comparison with Known Structures structure_solution->data_comparison ftir->data_comparison raman->data_comparison tga->data_comparison final_validation Final Structure Validation data_comparison->final_validation

Caption: Workflow for the synthesis, characterization, and validation of the K[B5O7(OH)2] crystal structure.

References

The Shift to Greener Metallurgy: Potassium Pentaborate as a Fluorine-Free Flux Alternative

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Scientists

In the continuous quest for more sustainable and environmentally friendly metallurgical processes, the industry is increasingly scrutinizing the use of traditional fluorine-containing fluxes, such as fluorspar (CaF2). While effective in reducing melting points and viscosities of slags, these fluxes are associated with the emission of hazardous fluorine compounds. This has spurred research into viable alternatives, with boron-containing compounds, particularly potassium pentaborate (K₅B₅O₈·4H₂O), emerging as a promising candidate. This guide provides an objective comparison of the performance of this compound and B₂O₃-containing fluxes with traditional fluorine-containing fluxes, supported by experimental data.

Performance Comparison: this compound vs. Fluorine-Containing Fluxes

The efficacy of a metallurgical flux is determined by its influence on several key parameters, including melting temperature, viscosity, and desulfurization capacity. The following table summarizes the comparative performance of B₂O₃-containing fluxes (with this compound as a key source of B₂O₃) and fluorine-containing fluxes based on available experimental data.

Performance MetricFluorine-Containing Fluxes (e.g., CaF₂)This compound / B₂O₃-Containing FluxesKey Observations & Advantages of this compound
Melting Point Effective at lowering slag melting temperatures.[1]The fluxing action of B₂O₃ is considered better than that of CaF₂. In high basicity CaO-based fluxes, substituting CaF₂ with B₂O₃ can remarkably decrease the melting temperature, with some compositions reaching below 1300 °C.[2][3]B₂O₃, and by extension this compound, demonstrates a more significant effect in reducing the melting temperature of high basicity fluxes compared to CaF₂.[2][3]
Viscosity Reduces slag viscosity, improving fluidity.[4]Substituting CaF₂ with B₂O₃ initially decreases viscosity. However, at higher concentrations, the formation of tetrahedral borate structures can lead to an increase in viscosity.[5] The inflection point temperature of the viscosity-temperature curve is lowered when CaF₂ is replaced with B₂O₃.[2]Offers good viscosity control, with the potential to lower the temperature at which the slag becomes fluid.[2] The effect on viscosity can be tailored by adjusting the B₂O₃ concentration.
Desulfurization Facilitates the removal of sulfur from molten metal.The desulfurization capacity of a flux can be markedly improved when CaF₂ is substituted with an equal mass of B₂O₃.[2]B₂O₃-containing fluxes show superior desulfurization capabilities compared to their fluorine-containing counterparts.[2]
Environmental Impact Releases hazardous fluorine compounds.Reduces or eliminates fluorine emissions.[5]A significantly more environmentally friendly alternative.

Experimental Protocols

To ensure objective and reproducible comparisons between different flux compositions, standardized experimental protocols are crucial. Below are detailed methodologies for two key performance indicators.

Viscosity Measurement

The rotating cylinder method is a widely adopted technique for measuring the viscosity of molten slags at high temperatures.[6]

Apparatus:

  • High-temperature furnace with a controlled atmosphere.

  • Viscometer with a rotating spindle and crucible (often made of molybdenum or other refractory metals).[7][8]

  • Temperature control and measurement system.

Procedure:

  • The pre-melted flux sample is placed in the crucible and heated in the furnace to the desired temperature above its melting point.

  • The spindle is lowered into the molten slag to a specific depth.

  • The spindle is rotated at a constant speed.

  • The torque required to rotate the spindle is measured.

  • The viscosity is calculated from the torque, rotational speed, and the geometry of the spindle and crucible.

  • Measurements are typically taken over a range of temperatures during both heating and cooling cycles to determine the viscosity-temperature profile.[7]

Desulfurization Ratio Determination

The desulfurization efficiency of a flux is evaluated by measuring the change in sulfur content of the molten metal after treatment with the flux.

Apparatus:

  • Induction furnace or other high-temperature melting furnace.

  • Refractory crucible.

  • Mechanical stirrer.

  • Sampling equipment (e.g., quartz tubes).

  • Analytical equipment for sulfur analysis (e.g., combustion-infrared absorption method).

Procedure:

  • A known weight of the metal with a specific initial sulfur concentration is melted in the crucible under a protective atmosphere.

  • An initial metal sample is taken for sulfur analysis.

  • A pre-determined amount of the flux is added to the surface of the molten metal.

  • The molten bath is stirred mechanically for a set period to ensure adequate mixing of the flux and metal.

  • Metal samples are taken at regular intervals.[9]

  • The sulfur content of each sample is analyzed.

  • The desulfurization ratio (ηs) is calculated using the following formula: ηs (%) = ([%S]initial - [%S]final) / [%S]initial * 100 where [%S]initial is the initial sulfur content and [%S]final is the sulfur content at a given time.

The Path to Greener Metallurgy

The transition from traditional fluorine-containing fluxes to more environmentally benign alternatives like this compound represents a significant step forward in sustainable metallurgy. This shift is driven by the need to reduce harmful emissions and improve the overall environmental footprint of metal production.

Flux_Evolution cluster_0 Traditional Flux Technology cluster_1 Environmental & Health Concerns cluster_2 Alternative Flux Technology cluster_3 Desired Outcomes Fluorine-Containing Fluxes Fluorine-Containing Fluxes Fluorspar (CaF2) Fluorspar (CaF2) Fluorine-Containing Fluxes->Fluorspar (CaF2) Hazardous Emissions Hazardous Emissions Fluorine-Containing Fluxes->Hazardous Emissions leads to Fluorine Compounds Fluorine Compounds Hazardous Emissions->Fluorine Compounds Fluorine-Free Fluxes Fluorine-Free Fluxes Hazardous Emissions->Fluorine-Free Fluxes drives development of This compound (B2O3 Source) This compound (B2O3 Source) Fluorine-Free Fluxes->this compound (B2O3 Source) Sustainable Metallurgy Sustainable Metallurgy Fluorine-Free Fluxes->Sustainable Metallurgy enables Reduced Environmental Impact Reduced Environmental Impact Sustainable Metallurgy->Reduced Environmental Impact

Caption: Logical workflow from traditional to alternative fluxes.

References

A Comparative Guide to Doped Potassium Pentaborate for Ultraviolet Light Generation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The generation of coherent ultraviolet (UV) light is crucial for a range of applications in research, spectroscopy, and drug development. The choice of nonlinear optical (NLO) crystal is a critical factor in the efficiency and practicality of UV light generation systems. This guide provides a detailed comparison of doped potassium pentaborate (KB5) with two commonly used alternatives, beta-barium borate (BBO) and lithium triborate (LBO), for UV light generation. The information presented is supported by experimental data to aid in the selection of the most suitable material for specific applications.

Performance Comparison of Nonlinear Optical Crystals

The performance of a nonlinear crystal for UV generation is determined by several key parameters, including its transparency range, nonlinear coefficient, phase-matching capabilities, and laser damage threshold. Doping of this compound has been shown to enhance its nonlinear optical properties. The following table summarizes the key performance metrics for doped KB5, BBO, and LBO.

PropertyDoped this compound (KB5)Beta-Barium Borate (BBO)Lithium Triborate (LBO)
Transparency Range Good transparency in the UV region[1]190 nm - 3500 nm[2][3]160 nm - 2600 nm[3][4]
Nonlinear Coefficient SHG efficiency 2.2 times that of KDP (1,10-phenanthroline doped)[5]Large effective SHG coefficient[2]High nonlinear coefficient[4]
Phase-Matching Range Capable of phase-matching for UV generation[6]Broad phase-matching range from 409.6 nm to 3500 nm[3]Wide phase-matching range[3]
Laser Damage Threshold 16.18 GW/cm² (L-methionine doped)[1]High, ~10 GW/cm² for 100 ps pulses at 1064 nm[2]Very high, >10 GW/cm² for 10 ns pulses at 1064 nm[7]
Hygroscopic Nature Slightly hygroscopicSlightly hygroscopic[2]Non-hygroscopic[2]

Experimental Protocols

The evaluation of NLO crystals for UV light generation typically involves second harmonic generation (SHG), third harmonic generation (THG), or sum frequency generation (SFG). Below is a generalized experimental protocol for characterizing the performance of these crystals.

Objective: To measure the conversion efficiency of a nonlinear crystal for generating UV light from a fundamental laser source.

Materials:

  • Pulsed laser source (e.g., Nd:YAG laser)

  • Nonlinear crystal (doped KB5, BBO, or LBO) mounted on a rotational stage

  • Focusing and collimating lenses

  • Appropriate optical filters to separate the fundamental and harmonic beams

  • Power meter or energy meter

  • Spectrometer

Procedure:

  • Laser Setup: The fundamental laser beam is directed through a set of optics to control its polarization and beam size.

  • Crystal Alignment: The nonlinear crystal is placed at the focal point of the focusing lens. The crystal is oriented at the calculated phase-matching angle for the desired harmonic generation process.

  • Harmonic Generation: The high-intensity laser beam interacts with the crystal, generating the harmonic wave.

  • Wavelength Separation: A set of filters is used to block the fundamental laser beam and transmit only the generated UV light.

  • Power Measurement: The power or energy of the UV beam is measured using a calibrated power/energy meter.

  • Conversion Efficiency Calculation: The conversion efficiency is calculated as the ratio of the generated UV power to the incident fundamental power.

  • Tuning Curve Measurement: For tunable UV generation, the phase-matching angle of the crystal is varied, and the output power is measured as a function of wavelength to determine the phase-matching range.

  • Laser Damage Threshold Measurement: The laser-induced damage threshold is determined by progressively increasing the laser fluence on the crystal until surface or bulk damage is observed.

Visualizations

Experimental Workflow for UV Generation

The following diagram illustrates a typical experimental workflow for generating and characterizing UV light using a nonlinear optical crystal.

experimental_workflow Laser Pulsed Laser Source Optics Beam Shaping Optics Laser->Optics Crystal Nonlinear Crystal (e.g., Doped KB5) Optics->Crystal Filter Wavelength Separation Filter Crystal->Filter Detector Power/Energy Meter Filter->Detector Spectrometer Spectrometer Filter->Spectrometer

A typical experimental workflow for UV light generation.

Factors Affecting UV Generation Performance

The efficiency of UV light generation is influenced by several interconnected factors. The diagram below outlines these relationships.

performance_factors cluster_crystal Crystal Properties cluster_laser Laser Parameters Nonlinearity Nonlinear Coefficient Efficiency UV Conversion Efficiency Nonlinearity->Efficiency Transparency UV Transparency Transparency->Efficiency DamageThreshold Damage Threshold DamageThreshold->Efficiency PhaseMatching Phase-Matching PhaseMatching->Efficiency Wavelength Wavelength Wavelength->PhaseMatching Wavelength->Efficiency Power Power/Intensity Power->DamageThreshold Power->Efficiency BeamQuality Beam Quality BeamQuality->Efficiency

Key factors influencing UV generation efficiency.

References

A Comparative Analysis of Optical Transparency in Lithium and Ammonium Doped Potassium Pentaborate Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of optical materials with tailored properties is paramount. Potassium pentaborate (KB5), a well-established nonlinear optical (NLO) crystal, offers a versatile platform for modification through doping. This guide provides a detailed comparison of the optical transparency and related properties of this compound crystals doped with lithium (Li) and ammonium (NH4), offering insights into their potential applications.

Doping this compound with different ions can significantly alter its optical characteristics, including transparency, nonlinear optical response, and laser damage threshold. The choice between lithium and ammonium as dopants depends on the specific requirements of the application, such as the desired spectral range of transparency and the required efficiency for frequency conversion.

Quantitative Comparison of Optical and Nonlinear Optical Properties

The following table summarizes the key optical and nonlinear optical parameters for pure, lithium-doped, and ammonium-doped this compound crystals. These values are compiled from studies on 5 mol% doped crystals and provide a basis for direct comparison.

PropertyPure this compound (KB5)Li-doped this compound (Li:KB5)NH4-doped this compound (NH4:KB5)
Optical Transparency HighEnhancedEnhanced
UV Cut-off Wavelength ~200-250 nmReportedly enhanced transparencyReportedly enhanced transparency
Optical Band Gap (Eg) ~5.20 eVExpected to be slightly modifiedExpected to be slightly modified
Second Harmonic Generation (SHG) Efficiency BaselineEnhancedEnhanced
Third-Order Nonlinear Susceptibility (χ(3)) 0.6770 × 10⁻³ esu[1]1.0278 × 10⁻³ esu[1]0.7744 × 10⁻³ esu[1]
Laser Damage Threshold BaselineIncreased[1]Decreased[1]

Experimental Protocols

The synthesis and characterization of doped this compound crystals involve precise and well-established methodologies.

Synthesis of Doped this compound Crystals

The slow evaporation solution growth technique is a common and effective method for producing high-quality single crystals of pure and doped this compound.

Materials:

  • Potassium carbonate (K2CO3)

  • Boric acid (H3BO3)

  • Lithium carbonate (Li2CO3) or Ammonium carbonate ((NH4)2CO3) as dopants

  • Deionized water

Procedure:

  • Prepare a saturated solution of this compound by dissolving stoichiometric amounts of potassium carbonate and boric acid in deionized water at a slightly elevated temperature.

  • To grow doped crystals, add a specific molar percentage (e.g., 5 mol%) of the dopant (lithium carbonate or ammonium carbonate) to the saturated solution.

  • Continuously stir the solution for several hours to ensure homogeneity.

  • Filter the solution to remove any impurities.

  • Transfer the filtered solution to a crystallizing dish and cover it with a perforated sheet to control the rate of evaporation.

  • Maintain the solution at a constant temperature in a dust-free environment.

  • Monitor the crystallizer for the formation of single crystals over a period of several weeks.

  • Once crystals of a suitable size are formed, they are carefully harvested from the solution.

Optical Transparency Characterization (UV-Vis-NIR Spectroscopy)

The optical transparency of the grown crystals is evaluated using a UV-Vis-NIR spectrophotometer.

Procedure:

  • Select a grown crystal with good optical quality and polish its parallel faces to minimize scattering.

  • Place the crystal in the sample holder of a double-beam UV-Vis-NIR spectrophotometer.

  • Record the transmission spectrum over a specified wavelength range (e.g., 200 nm to 1100 nm).

  • The UV cut-off wavelength is determined as the wavelength at which the transmittance drops sharply.

  • The recorded spectrum provides a quantitative measure of the material's transparency across the ultraviolet, visible, and near-infrared regions.

Logical Workflow for Crystal Growth and Characterization

The following diagram illustrates the logical workflow from the synthesis of the doped crystals to their final characterization.

experimental_workflow cluster_synthesis Crystal Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start Start: Raw Materials (K2CO3, H3BO3, Dopant) dissolution Dissolution in Deionized Water start->dissolution stirring Homogenization (Stirring) dissolution->stirring filtration Filtration stirring->filtration evaporation Slow Evaporation filtration->evaporation harvesting Crystal Harvesting evaporation->harvesting uv_vis UV-Vis-NIR Spectroscopy (Optical Transparency) harvesting->uv_vis Polished Crystal shg SHG Measurement (NLO Properties) harvesting->shg Powdered Crystal ldt Laser Damage Threshold (Material Durability) harvesting->ldt Polished Crystal transparency_analysis Transparency Spectrum & Cut-off Wavelength uv_vis->transparency_analysis shg_analysis SHG Efficiency Calculation shg->shg_analysis ldt_analysis LDT Value Determination ldt->ldt_analysis

Fig. 1: Experimental workflow for synthesis and characterization.

Signaling Pathway of Dopant Influence on Optical Properties

The incorporation of dopants into the crystal lattice of this compound induces changes in the electronic structure and crystal field, which in turn affects the material's interaction with light.

dopant_influence cluster_crystal_properties Crystal Lattice Modification cluster_optical_response Modification of Optical Properties dopant Dopant Incorporation (Li+ or NH4+) lattice_distortion Lattice Distortion dopant->lattice_distortion electronic_structure Alteration of Electronic Structure dopant->electronic_structure crystal_field Change in Crystal Field lattice_distortion->crystal_field transparency Enhanced Optical Transparency electronic_structure->transparency band_gap Optical Band Gap Modification electronic_structure->band_gap nlo Enhanced Nonlinear Optical Response (SHG) crystal_field->nlo

Fig. 2: Influence of doping on optical properties.

References

A Comparative Analysis of Potassium Tetraborate and Potassium Pentaborate: Applications in Research and Industry

Author: BenchChem Technical Support Team. Date: December 2025

Potassium tetraborate and potassium pentaborate are two inorganic boron compounds with a range of applications stemming from their unique chemical properties. While both serve as sources of boron and exhibit fluxing and buffering capabilities, their distinct structures and reactivity profiles lead to preferential use in various scientific and industrial settings. This guide provides a comparative analysis of their applications, supported by available experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate compound for their specific needs.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of potassium tetraborate and this compound is crucial for appreciating their distinct application profiles.

PropertyPotassium Tetraborate TetrahydrateThis compound TetrahydrateReferences
Molecular Formula K₂B₄O₇·4H₂OKB₅O₈·4H₂O[1][2]
Molecular Weight 305.5 g/mol 293.21 g/mol [1][3]
Appearance White crystalline granules or powderWhite crystalline granules[1][2]
Solubility in Water (at room temp) 17.8% by weight4.3% by weight[1][4]
pH (2% w/w solution) 9.2Decreases with increasing concentration[1][4]
Melting Point (anhydrous) 815°C780°C[1][4]
Onset of Water Loss ~100°C~105°C[1][4]

Applications in Lubrication

Both potassium tetraborate and this compound are utilized as additives in industrial and automotive lubricants to enhance their anti-wear and extreme-pressure properties.[1][2] When dispersed in oil, these borate particles form a resilient film on metal surfaces under extreme conditions, providing significant load-carrying capacity and wear protection.[1][2]

While direct comparative studies are limited, a patent for a lubricant containing potassium borate provides some performance data for different potassium borate compositions in a four-ball wear test. The results indicate that the anti-wear properties can be influenced by the boron-to-potassium ratio.

Table 1: Performance of Potassium Borate Dispersions in a Four-Ball Wear Test *

Borate CompositionConcentration (wt%)4-Ball Wear Scar Diameter (mm)Water TolerancePass/Fail (Timken Load)
K₂O · 3B₂O₃ · 3.2H₂O100.61GoodPass
K₂O · 3B₂O₃ · 3.2H₂O100.71GoodPass
K₂O · 4B₂O₃ · 3.6H₂O100.60-Pass
Na₂O · B₂O₃ · 2.0H₂O100.39PoorFail
K₂O · 3B₂O₃ · 2.0H₂O10--Good
K₂O · 3B₂O₃ · 7.0H₂O10-PoorPass

*Data extracted from US Patent 3,997,454 A. The test conditions were a 50 kg applied weight, 30-minute operating time, and 1730 rpm.[5]

Experimental Protocol: Four-Ball Wear Test

The anti-wear properties of lubricants containing potassium borates are commonly evaluated using a four-ball tester. This method is described in ASTM D4172.

Objective: To determine the wear preventive characteristics of a lubricant.

Methodology:

  • Three 12.7 mm diameter steel balls are clamped together in a cup filled with the lubricant under test.

  • A fourth steel ball is rotated against the three stationary balls at a specified speed and under a defined load.

  • The test is run for a set duration and at a controlled temperature.

  • After the test, the wear scars on the three stationary balls are measured under a microscope, and the average scar diameter is calculated. A smaller wear scar diameter indicates better anti-wear performance.

Four_Ball_Wear_Test cluster_setup Test Setup cluster_procedure Procedure cluster_analysis Analysis A Test Lubricant B Three Stationary Steel Balls A->B D Apply Load B->D C Rotating Steel Ball C->D E Rotate at Constant Speed D->E F Maintain Temperature E->F G Measure Wear Scars F->G H Calculate Average Scar Diameter G->H Welding_Flux_Evaluation cluster_assessment Assessment Criteria A Flux Formulation (Potassium Borate + Additives) B Electrode Preparation A->B C Welding Process (Bead-on-Plate) B->C D Performance Assessment C->D E Arc Stability D->E F Slag Detachability D->F G Weld Bead Appearance D->G Hydrogel_Drug_Release A Polymer Solution (e.g., PVA) D Hydrogel Formation (Crosslinking) A->D B Potassium Borate Solution B->D C Model Drug C->D E Drug Release Study in Buffer D->E F Quantification of Released Drug E->F G Analysis of Release Kinetics F->G

References

Safety Operating Guide

Proper Disposal of Potassium Pentaborate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the ecosystem. This guide provides essential procedural information for the proper disposal of potassium pentaborate, tailored for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Always consult the specific Safety Data Sheet (SDS) for the compound in use.

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves, and safety glasses with side-shields.[1] In case of dust formation, use a particle filter respirator.[2]

  • Ventilation: Handle the material in a well-ventilated area to avoid the formation of dust and aerosols.[3]

  • Spill Management: In the event of a spill, prevent further leakage if it is safe to do so.[1][3] Sweep up the spilled solid material, taking care not to create dust, and place it into a suitable, closed container for disposal.[1][2][4] Do not let the chemical enter drains or waterways.[1][2][3]

II. Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[5] Adherence to local, regional, and national regulations is mandatory.[2]

  • Containerization: Collect waste this compound in a suitable, properly labeled, and closed container to await disposal.[2][3]

  • Contact a Licensed Waste Disposal Company: Arrange for the collection and disposal of the chemical waste with a licensed and qualified hazardous waste management company.[1][5][6] They are equipped to handle and treat chemical waste in accordance with environmental regulations.

  • Alternative Disposal Methods (to be performed by licensed professionals):

    • Chemical Destruction Plant: The material can be sent to a licensed chemical destruction plant.[3]

    • Controlled Incineration: Controlled incineration with flue gas scrubbing is another potential disposal method.[3]

    • Solvent Combustion: Dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with a scrubber is also an option.[1]

  • Disposal of Contaminated Packaging:

    • Containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[3]

    • Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, if local regulations permit.[3]

    • Combustible packaging materials may be incinerated in a controlled manner with flue gas scrubbing.[3]

Crucial Disposal "Don'ts":

  • Do NOT discharge this compound or its solutions into sewer systems.[3]

  • Do NOT contaminate water, foodstuffs, animal feed, or seeds with the chemical.[3]

  • Do NOT empty into drains.[2] Discharge into the environment must be avoided.[3]

III. Environmental and Toxicity Data

Understanding the ecotoxicity of this compound underscores the importance of its proper disposal. The following table summarizes key toxicity data.

OrganismTest TypeResultExposure Time
Fish (Limanda limanda)LC5074 mg/L96 hours
Daphnia magna (aquatic invertebrate)LC50133 mg/L48 hours
Algae (Agmenellum quadruplicatum)NOEC>= 100 mg/L10 days
Nitrifying organisms (Fixed bed reactor)NOEC500 mg/L-
LC50 (Lethal Concentration 50): The concentration of a chemical in water that kills 50% of the test organisms during a specific time period. NOEC (No Observed Effect Concentration): The highest tested concentration of a substance at which no statistically significant effect is observed.[3]

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste spill Accidental Spill? start->spill check_local_reg Consult Local, Regional, and National Waste Regulations contact_pro Contact a Licensed Waste Disposal Company check_local_reg->contact_pro containerize Collect in a suitable, closed, and labeled container containerize->check_local_reg transport Arrange for Professional Collection and Transport contact_pro->transport final_disposal Final Disposal by Licensed Facility (e.g., Incineration, Chemical Treatment) transport->final_disposal end End: Safe and Compliant Disposal final_disposal->end spill->containerize No contain_spill Contain Spill (Prevent entry to drains/waterways) spill->contain_spill Yes cleanup_spill Sweep up solids without creating dust contain_spill->cleanup_spill cleanup_spill->containerize

Caption: Decision workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Potassium Pentaborate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Potassium pentaborate, a compound used in various industrial applications including as a soldering flux, in metal refining, and as a component in lubricating oils. Adherence to these protocols is critical for minimizing risks and ensuring operational excellence.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is the first line of defense against potential exposure. The following PPE is recommended:

  • Eye Protection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or latex, must be worn.[1][2] Gloves should be inspected before use and disposed of properly after handling the chemical.[2]

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[1] In case of fire, wear fire/flame resistant and impervious clothing.[1]

  • Respiratory Protection: If there is a risk of inhaling dust, a full-face respirator with a particle filter is recommended.[1] Work should be conducted in a well-ventilated area or under a fume hood to minimize dust generation.[1]

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are crucial to prevent accidents and maintain the integrity of the chemical.

Handling:

  • Always handle this compound in a well-ventilated area to avoid the accumulation of dust in the air.[1]

  • Avoid direct contact with skin, eyes, and clothing.[1][3]

  • Prevent the formation of dust during handling.[1][3]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.

  • Practice good industrial hygiene, including washing hands thoroughly after handling.[2][3]

Storage:

  • Store in a dry, cool, and well-ventilated place.[1][3]

  • Keep containers tightly closed to prevent moisture absorption, which can lead to caking.[1][3][4]

  • Store away from incompatible materials, such as oxidizing agents.[3]

  • It is recommended to store the container off the floor and away from external heat sources.

Quantitative Data

PropertyValue
Molecular Weight239.21 g/mol
Specific Gravity1.74
Melting Point780°C (1436°F)
Solubility in Water4.3% by weight at room temperature

Source: U.S. Borax[5]

Disposal Plan

Dispose of this compound and its containers in accordance with all applicable local, regional, and national regulations.[3][6] Do not empty into drains.[3] For solid waste, it is advisable to sweep up the material and place it in a suitable, closed container for disposal.[3] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste to ensure complete and accurate classification.[3]

Emergency Procedures: First Aid

In the event of exposure, immediate action is critical.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[3]

  • Skin Contact: Wash off immediately with soap and plenty of water. If skin irritation persists, call a physician.[1][3]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][3]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention if symptoms occur.[3]

Experimental Workflow: Handling a this compound Spill

The following diagram outlines the procedural steps for safely managing a this compound spill in the laboratory.

Spill_Response_Workflow This compound Spill Response Protocol cluster_prep Preparation cluster_contain Containment & Cleanup cluster_disposal Disposal & Decontamination A Assess the Spill B Alert Personnel & Cordon Off Area A->B C Don Appropriate PPE B->C D Gently Sweep Up Powder C->D E Avoid Creating Dust D->E F Place in a Labeled, Sealed Container E->F G Dispose of as Hazardous Waste F->G H Clean Spill Area with Wet Cloth G->H I Decontaminate PPE & Equipment H->I

Caption: Workflow for handling a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.